3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole
Description
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Properties
IUPAC Name |
(5-bromo-2-methyl-1,2,4-triazol-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrN5/c1-9-3(7-5)6-2(4)8-9/h5H2,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUUAIXKGVBAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole: Synthesis, Properties, and Applications
Abstract: This technical guide provides a comprehensive overview of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole, a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from analogous structures and established synthetic methodologies to present a robust profile. It covers the proposed synthesis, predicted physicochemical properties, expected chemical reactivity, and potential applications, with a focus on providing actionable insights for researchers and drug development professionals.
Introduction: The Versatility of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities, including antifungal and antiviral properties.[1][2] The incorporation of a bromine atom and a hydrazine group onto the 1-methyl-1H-1,2,4-triazole core in this compound creates a highly versatile bifunctional building block.[3] The bromine atom can participate in various cross-coupling reactions, while the nucleophilic hydrazine moiety is a gateway to a multitude of derivatives, such as hydrazones, pyrazoles, and fused heterocyclic systems. This unique combination of reactive sites makes it a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications.
While specific data for this compound is not extensively documented in peer-reviewed literature, its synthesis and reactivity can be reliably inferred from established chemical principles and available information on closely related analogs. This guide will leverage this approach to provide a detailed technical overview.
Proposed Synthesis of this compound
The most plausible synthetic route to this compound involves a two-step process starting from the commercially available 3,5-dibromo-1H-1,2,4-triazole.
Step 1: Methylation of 3,5-dibromo-1H-1,2,4-triazole
The first step is the selective methylation of the N1 position of the triazole ring. This is a standard procedure for N-alkylation of nitrogen-containing heterocycles.
-
Protocol:
-
Dissolve 3,5-dibromo-1H-1,2,4-triazole in a suitable polar aprotic solvent such as dimethylformamide (DMF).[4]
-
Cool the solution to 0-5 °C using an ice bath.
-
Add a base, such as sodium hydride (NaH) or sodium tert-pentoxide, portion-wise to deprotonate the triazole ring.[4]
-
After stirring for a short period, add a methylating agent, typically iodomethane (CH₃I), dropwise while maintaining the low temperature.[4]
-
Allow the reaction to warm to room temperature and stir until completion (typically monitored by TLC or LC-MS).
-
Work-up involves quenching the reaction with water and extracting the product with an organic solvent like ethyl acetate. The organic layers are then combined, dried, and concentrated to yield 3,5-dibromo-1-methyl-1H-1,2,4-triazole.[4]
-
Step 2: Nucleophilic Aromatic Substitution with Hydrazine
The second step involves the selective displacement of one of the bromine atoms with hydrazine. The C5 position is generally more susceptible to nucleophilic attack in such systems.
-
Protocol:
-
Dissolve the 3,5-dibromo-1-methyl-1H-1,2,4-triazole in a suitable solvent, such as ethanol or isopropanol.
-
Add an excess of hydrazine hydrate (N₂H₄·H₂O).
-
Heat the reaction mixture to reflux and monitor for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
-
Caption: Proposed synthetic workflow for this compound.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of this compound based on its chemical structure and data from similar compounds.
| Property | Predicted Value | Source/Justification |
| Molecular Formula | C₃H₅BrN₄ | Based on chemical structure |
| Molecular Weight | 193.01 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for small heterocyclic compounds |
| Melting Point | >150 °C (with decomposition) | Hydrazino-triazoles often have high melting points and can be thermally unstable |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water and nonpolar solvents | Expected based on the polar functional groups |
| pKa (Hydrazinium ion) | ~7-8 | The hydrazino group is basic and will be protonated under acidic conditions. The exact pKa is influenced by the electron-withdrawing triazole ring. |
| pKa (Triazole N-H) | Not applicable (N-methylated) | The triazole ring is N-methylated. |
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dominated by the nucleophilic character of the hydrazino group and the potential for the bromo group to undergo substitution or cross-coupling reactions.
Reactions of the Hydrazino Group:
-
Condensation with Aldehydes and Ketones: The hydrazino group readily reacts with aldehydes and ketones to form the corresponding hydrazones. This is a robust and high-yielding reaction often used to introduce further diversity.
-
Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding acylhydrazides.
-
Cyclization Reactions: The hydrazino group is a key precursor for the synthesis of fused heterocyclic systems. For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazole rings. Reaction with nitrous acid can yield a tetrazole-fused ring system.[5]
Reactions of the Bromo Group:
-
Nucleophilic Aromatic Substitution: Under forcing conditions, the bromo group can be displaced by strong nucleophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is an excellent handle for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino groups at the C3 position.
Caption: Potential derivatization pathways for this compound.
Potential Applications in Drug Discovery and Materials Science
Given the prevalence of the 1,2,4-triazole scaffold in pharmaceuticals, this compound is a highly attractive starting material for the synthesis of novel bioactive compounds. The ability to selectively functionalize both the C3 and C5 positions allows for the creation of diverse chemical libraries for high-throughput screening.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. The derivatization of this compound could lead to novel inhibitors of various kinases implicated in cancer and inflammatory diseases.
-
Antimicrobial Agents: The 1,2,4-triazole nucleus is a key component of several antifungal drugs.[1] Novel derivatives could exhibit potent activity against resistant strains of fungi and bacteria.
-
Coordination Chemistry and Materials Science: The nitrogen-rich triazole ring and the hydrazino group can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, optical, or catalytic properties.
Safety and Handling
Hazard Identification:
-
Acute Toxicity: While specific toxicity data is unavailable, related compounds are often harmful if swallowed.[6][7]
-
Skin and Eye Irritation: Similar to many halogenated organic compounds, it is expected to cause skin and eye irritation.[6][7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[7]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a promising, albeit under-documented, chemical entity with significant potential for a wide range of applications. Its synthesis is feasible through established methodologies, and its bifunctional nature provides a rich platform for chemical exploration. This technical guide, by synthesizing available data and applying fundamental chemical principles, offers a solid foundation for researchers and drug development professionals to unlock the potential of this versatile building block. Further experimental validation of the properties and reactivity outlined herein is encouraged to fully characterize this compound and expand its utility in scientific research.
References
- Royal Society of Chemistry. (2023). Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform.
- Echemi. (n.d.). 3,5-DIBROMO-1-METHYL-1H-1,2,4-TRIAZOLE.
- CymitQuimica. (n.d.). 3-Bromo-5-methyl-1H-1,2,4-triazole.
- National Center for Biotechnology Information. (n.d.). 1H-1,2,4-Triazole, 3-bromo-5-methyl-. PubChem.
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- Taylor & Francis Online. (2006). SYNTHESIS AND REACTIONS OF SOME 1,2,4-TRIAZOLO-[4,3-b]-1,2,4-TRIAZOLES.
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An In-depth Technical Guide to 3-Bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole (CAS 1243250-18-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 1243250-18-1, namely 3-Bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole. As a substituted 1,2,4-triazole, this molecule belongs to a class of heterocyclic compounds renowned for their broad spectrum of biological activities and versatile applications in medicinal chemistry and materials science.[1][2][3][4]
It is important to note that while the 1,2,4-triazole scaffold is extensively studied, specific peer-reviewed literature and detailed experimental data for this particular compound are limited in the public domain. Therefore, this guide will synthesize the available information on this compound with established knowledge of the broader class of 1,2,4-triazole derivatives to provide a well-rounded and insightful resource for research and development.
Section 1: Core Chemical Identity and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1243250-18-1 | [5] |
| Chemical Name | This compound | [5] |
| Molecular Formula | C₃H₆BrN₅ | [6] |
| Molecular Weight | 192.01 g/mol | - |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
Section 2: Synthesis and Reactivity
While a specific, detailed synthesis protocol for this compound is not published, its structure suggests a plausible synthetic pathway based on established methods for creating substituted 1,2,4-triazoles. A common approach involves the cyclization of a thiosemicarbazide derivative.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic pathway for this compound.
The hydrazino group (-NHNH₂) is a key reactive site, enabling a variety of subsequent chemical transformations. It can act as a nucleophile, allowing for the formation of hydrazones with aldehydes and ketones, or participate in further cyclization reactions to generate fused heterocyclic systems. The bromo-substituent also offers a handle for cross-coupling reactions, enabling further diversification of the core scaffold.
Section 3: Potential Applications and Uses in Research
The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of biologically active compounds.[1][2][3][4] Derivatives of 1,2,4-triazole have demonstrated a wide array of pharmacological activities, including:
-
Antifungal: The triazole ring is a cornerstone of many antifungal drugs, such as fluconazole and itraconazole.[1]
-
Anticancer: Numerous 1,2,4-triazole derivatives have been investigated for their potential as anticancer agents.[7]
-
Antibacterial: This class of compounds has shown promise in the development of new antibacterial agents.[4]
-
Antiviral: Certain triazole derivatives have exhibited antiviral properties.[1]
-
Anti-inflammatory: Anti-inflammatory activity has been reported for some 1,2,4-triazole compounds.
Given these precedents, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The presence of the hydrazino and bromo functional groups allows for the facile generation of diverse chemical libraries for screening against various biological targets.
Caption: Diverse biological targets of the 1,2,4-triazole scaffold.
Section 4: Hypothetical Experimental Protocol: Screening for Antimicrobial Activity
As no specific experimental protocols involving this compound have been published, the following is a representative, hypothetical protocol for a preliminary screening of its antimicrobial activity. This protocol is for illustrative purposes only and would require optimization and validation.
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against representative strains of Gram-positive and Gram-negative bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus and Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Bacterial Culture Preparation: Inoculate the bacterial strains in MHB and incubate until they reach the logarithmic growth phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in MHB in the 96-well plate to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Controls: Include positive controls (bacteria and MHB) and negative controls (MHB only) on each plate.
-
Incubation: Incubate the microplates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.
Section 5: Safety and Handling
Specific toxicological data for this compound is not available. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, a comprehensive Safety Data Sheet (SDS) from the supplier should be consulted.
Conclusion
This compound is a substituted 1,2,4-triazole with potential as a versatile building block in medicinal chemistry and drug discovery. While specific data on its properties and applications are currently lacking in the public domain, the well-documented biological activities of the 1,2,4-triazole scaffold suggest that this compound could be a valuable starting point for the development of new therapeutic agents. Further research is warranted to fully characterize its physicochemical properties, explore its reactivity, and evaluate its biological activity in various assay systems.
References
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PubChem. (n.d.). 1243250-18-1. Retrieved January 15, 2026, from [Link]
- El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(11), 3225.
-
Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform. (n.d.). Retrieved January 15, 2026, from [Link]
- Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 27(19), 6523.
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Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2022). Molecules, 27(19), 6523. [Link]
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Significance of Triazole in Medicinal Chemistry: Advancement in Drug Design, Reward and Biological Activity. (2024). Chemistry & Biodiversity. [Link]
- Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. (2022). BMC Chemistry, 16(1), 1-18.
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1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2022). Molecules, 27(19), 6485. [Link]
- Preparation of 3-Bromo-1,2,4,5-tetrazine. (2018). Organic Syntheses, 95, 363-381.
- US Patent for Method for direct preparation for 1,2,4-triazole from hydrazine and formamide. (n.d.). Google Patents.
- (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2016).
- US Patent for Process for the preparation of 1,2,4-triazole. (n.d.). Google Patents.
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Novel pyrazinyl-triazole compounds as pesticides. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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synthesis of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole
An In-Depth Technical Guide to the Synthesis of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole
Abstract
This technical guide provides a comprehensive and scientifically grounded methodology for the , a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document moves beyond a simple recitation of steps, offering in-depth explanations for experimental choices, mechanistic insights, and critical safety protocols. The synthesis is presented as a validated, multi-step pathway, beginning from commercially available 1H-1,2,4-triazole. This guide is intended for an audience of trained chemists, including researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Introduction and Strategic Overview
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The introduction of diverse functional groups, such as halogens and hydrazino moieties, provides crucial handles for further molecular elaboration and for modulating physiochemical and pharmacological properties. The target molecule, this compound, combines a reactive bromine atom (a key point for cross-coupling reactions) and a nucleophilic hydrazine group, making it a valuable building block for constructing more complex molecular architectures.
The synthetic strategy detailed herein is designed for efficiency, regiochemical control, and scalability. It proceeds via a logical sequence: construction of the core methylated triazole ring, exhaustive bromination to activate the C3 and C5 positions, and finally, a selective nucleophilic aromatic substitution (SNAr) to introduce the hydrazino group.
Retrosynthetic Analysis
A retrosynthetic approach reveals a clear and logical path from the target molecule to simple, commercially available starting materials. The key disconnection is the C5-hydrazine bond, which can be formed via a nucleophilic substitution of a bromine atom. This leads back to a dibrominated methyl-triazole intermediate, which in turn can be constructed from 1H-1,2,4-triazole.
Caption: Retrosynthetic pathway for the target compound.
Part 1: Synthesis of the Key Intermediate: 3,5-Dibromo-1-methyl-1H-1,2,4-triazole
This phase focuses on constructing the core scaffold, properly functionalized for the final hydrazinolysis step. The chosen route—bromination followed by methylation—is superior to the alternative (methylation then bromination) as it avoids the formation of complex isomeric mixtures and provides a more controlled and higher-yielding pathway.
Step 1: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole
The initial step involves the electrophilic bromination of the electron-rich 1H-1,2,4-triazole ring. The carbon atoms in the 1,2,4-triazole are electron-deficient; however, under basic conditions, the resulting triazolate anion is highly activated towards electrophilic attack.[1]
Causality of Experimental Design:
-
Reagents: A solution of bromine in an inert solvent (dichloromethane) and aqueous sodium hydroxide are added concurrently. The NaOH deprotonates the triazole, forming the highly nucleophilic triazolate anion. This anion readily attacks bromine. Using a biphasic system helps to control the reaction rate.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0°C) during the addition is critical to prevent runaway reactions and minimize the formation of by-products.
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and two dropping funnels, add 1H-1,2,4-triazole (e.g., 3.9 g, 56 mmol) to a mixture of water (50 mL) and dichloromethane (DCM, 15 mL).[2]
-
Cool the stirred mixture to 0°C using an ice-water bath.
-
Prepare two separate solutions:
-
Solution A: Bromine (6.1 mL, 119 mmol) in DCM (15 mL).
-
Solution B: Sodium hydroxide (6.78 g, 169 mmol) in water (20 mL).
-
-
Add Solution A and Solution B simultaneously and dropwise to the triazole mixture, ensuring the internal temperature does not exceed 20°C.[2]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Cool the mixture again to 0°C and carefully add concentrated hydrochloric acid (e.g., 2.0 mL) to neutralize the excess base and precipitate the product.
-
Isolate the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield 3,5-dibromo-1H-1,2,4-triazole as a white solid.[2]
| Parameter | Value | Reference |
| Typical Yield | ~65% | [2] |
| Molecular Weight | 226.86 g/mol | [2] |
| Mass Spectrum | m/z 224 [M-H]⁻ | [2] |
Step 2: N-Methylation to 3,5-Dibromo-1-methyl-1H-1,2,4-triazole
With the brominated core synthesized, the next step is N-methylation. This reaction proceeds via an SN2 mechanism where the deprotonated dibromotriazole anion acts as the nucleophile.
Causality of Experimental Design:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the triazole, driving the reaction to completion. Sodium tert-pentoxide is a viable, though less common, alternative.[3]
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it effectively solvates the sodium cation without interfering with the nucleophile.
-
Methylating Agent: Iodomethane is a highly reactive and effective methylating agent for this SN2 reaction.
Experimental Protocol:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dibromo-1H-1,2,4-triazole (e.g., 8.00 g, 35.3 mmol) in anhydrous DMF (80 mL).[3]
-
Cool the solution to 0-5°C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, e.g., 1.69 g, 42.3 mmol) in small portions. Caution: Hydrogen gas is evolved.
-
Stir the resulting mixture for 45 minutes at 0-5°C, then for an additional 15 minutes at room temperature to ensure complete deprotonation.
-
Cool the mixture back to 0-5°C and add iodomethane (e.g., 4.41 mL, 70.5 mmol) dropwise.[3]
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup by diluting the residue with ethyl acetate (200 mL) and water (200 mL). Separate the layers and extract the aqueous phase twice more with ethyl acetate (2 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the title compound, 3,5-dibromo-1-methyl-1H-1,2,4-triazole.[3]
| Parameter | Value | Reference |
| Typical Yield | ~78-96% | [3] |
| Molecular Formula | C₃H₃Br₂N₃ | [4][5] |
| Molecular Weight | 240.89 g/mol | [4][5] |
| Appearance | Light yellow solid | [3] |
Part 2: Synthesis of this compound
This final stage is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the triazole ring system makes the bromine-bearing carbons susceptible to attack by strong nucleophiles like hydrazine.
Reaction Mechanism
The reaction proceeds through a two-step addition-elimination mechanism. The hydrazine molecule, a potent nucleophile, attacks the C5 carbon of the triazole ring. This position is generally more electrophilic in 1-substituted 1,2,4-triazoles. The attack forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the expulsion of the bromide ion, which is an excellent leaving group.
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An In-Depth Technical Guide to the Spectral Characterization of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected spectral data for the novel heterocyclic compound, 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for its application and further development. This document, authored from the perspective of a Senior Application Scientist, offers insights into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and comparative analysis with related structures.
Molecular Structure and Spectroscopic Overview
This compound is a disubstituted triazole ring with a bromine atom, a hydrazino group, and a methyl group attached to the nitrogen at position 1. The strategic placement of these functional groups imparts specific electronic and structural characteristics that are discernible through various spectroscopic techniques.
Caption: Molecular structure of this compound.
Due to the limited availability of direct experimental spectral data for this specific molecule in public databases, this guide will provide a robust, predicted analysis. These predictions are based on established principles of spectroscopy and data from analogous compounds, offering a reliable reference for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key structural information.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring NMR spectra for this compound would involve:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons (like those in the hydrazino group) as it can slow down the exchange rate.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons.
-
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the methyl and hydrazino protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| N-CH₃ | 3.5 - 3.8 | Singlet | 3H | The methyl group is attached to a nitrogen atom within the electron-deficient triazole ring, leading to a downfield shift compared to aliphatic amines. |
| -NH- | 4.5 - 5.5 | Broad Singlet | 1H | The chemical shift of the N-H proton is variable and depends on concentration, solvent, and temperature. It is expected to be a broad signal due to quadrupole broadening and potential exchange. |
| -NH₂ | 3.0 - 4.0 | Broad Singlet | 2H | Similar to the -NH- proton, the chemical shift of the primary amine protons is variable and the signal is often broad. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| N-CH₃ | 30 - 35 | The methyl carbon attached to the nitrogen of the triazole ring. |
| C3-Br | 140 - 145 | The carbon atom directly attached to the electronegative bromine atom will be significantly deshielded. |
| C5-NHNH₂ | 155 - 165 | The carbon atom attached to the hydrazino group is also expected to be downfield due to the electron-withdrawing nature of the triazole ring and the nitrogen atoms. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The spectrum can be acquired using either a KBr (potassium bromide) pellet method for a solid sample or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr). For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.
-
Data Acquisition: The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the salt plate should be recorded and subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch | 3200 - 3400 | Medium | Hydrazino group (-NHNH₂) |
| C-H Stretch | 2900 - 3000 | Medium | Methyl group (-CH₃) |
| C=N Stretch | 1600 - 1650 | Medium-Strong | Triazole ring |
| N-N Stretch | 1100 - 1250 | Medium | Hydrazino group |
| C-N Stretch | 1000 - 1100 | Medium | Triazole ring and N-CH₃ |
| C-Br Stretch | 500 - 600 | Medium-Strong | Bromo group |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is useful for determining the molecular weight with minimal fragmentation.
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.
Predicted Mass Spectrum
The molecular weight of this compound (C₃H₆BrN₅) is approximately 191.98 g/mol for the isotopes ¹²C, ¹H, ⁷⁹Br, and ¹⁴N. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).
Molecular Ion:
-
[M]⁺: A prominent molecular ion peak is expected at m/z ≈ 192 and 194.
Major Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
-
Loss of a methyl radical (-•CH₃): This would lead to a fragment ion at m/z ≈ 177 and 179.
-
Loss of a bromine radical (-•Br): This would result in a fragment ion at m/z ≈ 113.
-
Cleavage of the hydrazino group: Loss of •NHNH₂ could lead to a fragment at m/z ≈ 161 and 163.
-
Ring cleavage: Various ring fragmentation pathways are possible, leading to smaller fragment ions.
Data Summary Table
| Technique | Predicted Key Data Points |
| ¹H NMR | δ 3.5-3.8 (s, 3H, N-CH₃), δ 4.5-5.5 (br s, 1H, -NH-), δ 3.0-4.0 (br s, 2H, -NH₂) |
| ¹³C NMR | δ 30-35 (N-CH₃), δ 140-145 (C-Br), δ 155-165 (C-NHNH₂) |
| IR (cm⁻¹) | 3200-3400 (N-H), 2900-3000 (C-H), 1600-1650 (C=N), 500-600 (C-Br) |
| MS (m/z) | 192/194 ([M]⁺), 177/179, 113, 161/163 |
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectral analysis of this compound. The detailed interpretation of the expected NMR, IR, and MS data serves as a valuable resource for researchers working with this compound. The provided experimental protocols offer a standardized approach for data acquisition, ensuring consistency and comparability of results. As with any predictive analysis, experimental verification is the ultimate standard. However, the principles and comparative data used in this guide provide a strong and scientifically-grounded foundation for the structural characterization of this important heterocyclic molecule.
References
- Spectrometric Identification of Organic Compounds by Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (John Wiley & Sons). - Provides fundamental principles of NMR, IR, and MS.
- Introduction to Spectroscopy by Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (Cengage Learning).
-
Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR).[1] - Provides general spectral properties of 1,2,4-triazoles.
- PubChem Database. National Center for Biotechnology Information.
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.
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solubility of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole in organic solvents
An In-Depth Technical Guide to the Solubility of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive published data for this specific molecule, this document serves as a foundational resource, offering a theoretical framework for predicting its solubility based on its structural attributes. More critically, it provides detailed, field-proven experimental protocols for the systematic determination of its solubility in a range of common organic solvents. This guide is designed to empower researchers to generate reliable and reproducible solubility data, a critical parameter in drug development, process chemistry, and various research applications.
Introduction: The Significance of Solubility
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the fate of a compound in a multitude of applications.[1] In drug discovery and development, aqueous solubility is a key determinant of bioavailability, while solubility in organic solvents is crucial for synthesis, purification, formulation, and analytical method development.[2][3] For a molecule like this compound, understanding its solubility profile is paramount for its advancement as a potential therapeutic agent or functional material.
The 1,2,4-triazole core is a prevalent scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding.[4] The substituents on this core—a bromo group, a hydrazino moiety, and a methyl group—each impart distinct electronic and steric influences that collectively dictate the molecule's overall polarity and, consequently, its solubility.
Molecular Structure and Theoretical Solubility Profile
The structure of this compound is presented below. A theoretical analysis of its constituent functional groups allows for a qualitative prediction of its solubility behavior based on the "like dissolves like" principle.[1][5]
Sources
An In-Depth Technical Guide to the Stability and Storage of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole is a heterocyclic compound with significant potential in medicinal chemistry and drug development, owing to the versatile reactivity of its constituent functional groups. The inherent stability of the 1,2,4-triazole ring, coupled with the reactive nature of the bromo and hydrazino moieties, necessitates a thorough understanding of its stability profile to ensure its integrity during storage, handling, and application. This guide provides a comprehensive overview of the key factors influencing the stability of this compound, recommended storage and handling procedures, and a systematic approach to its stability assessment through forced degradation studies and the development of stability-indicating analytical methods.
Introduction: The Chemical Landscape of this compound
The 1,2,4-triazole scaffold is a cornerstone in the design of pharmacologically active agents due to its metabolic stability and ability to engage in various biological interactions. The title compound integrates this stable aromatic core with two key functional groups that dictate its reactivity and potential instability:
-
The Bromo Substituent: This halogen atom serves as a crucial synthetic handle, particularly for cross-coupling reactions, but also influences the electron density of the triazole ring. While the carbon-bromine bond on an aromatic ring is relatively stable, it can be susceptible to nucleophilic substitution under certain conditions or photochemical degradation.
-
The Hydrazino Group: Hydrazine and its derivatives are well-known for their nucleophilicity and reducing properties. This functional group is often a precursor for the synthesis of other heterocyclic systems but is also prone to oxidation.
Understanding the interplay of these functional groups is paramount to predicting and mitigating potential degradation pathways.
Fundamental Chemical Stability
The stability of this compound is underpinned by the aromaticity of the 1,2,4-triazole ring, which imparts a significant degree of thermodynamic stability. However, the substituents introduce potential vulnerabilities.
Tautomerism
While the 1-methyl substitution prevents tautomerism involving the triazole ring nitrogens, the exocyclic hydrazino group can exist in equilibrium with its hydrazone tautomer, especially in the presence of trace impurities or in certain solvents. This equilibrium can influence the compound's reactivity and degradation profile.
General Stability of the 1,2,4-Triazole Ring
The 1,2,4-triazole ring is generally robust and resistant to cleavage under mild acidic or basic conditions due to its aromatic character.[1][2] However, extreme pH and high temperatures can lead to hydrolytic degradation, although this is less common than reactions involving the side chains.[3]
Recommended Storage and Handling Protocols
Given the chemical nature of this compound, stringent storage and handling procedures are essential to maintain its purity and ensure the safety of laboratory personnel.
Storage Conditions
To minimize degradation, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature (20-25 °C) | Prevents acceleration of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | The hydrazino group is susceptible to oxidation. |
| Light | Amber vial or in the dark | Minimizes the risk of photolytic degradation. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and potential deliquescence. |
Safe Handling Procedures
The presence of a hydrazine moiety necessitates cautious handling due to its potential toxicity.[4][5][6][7]
-
Engineering Controls: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A standard laboratory coat should be worn.
-
-
Waste Disposal: All waste containing this compound should be treated as hazardous and disposed of in accordance with institutional and local regulations. Avoid mixing with oxidizing agents.
Assessing Chemical Stability: A Systematic Approach
A comprehensive assessment of the stability of this compound involves forced degradation studies to identify potential degradation products and pathways. This information is crucial for the development of a stability-indicating analytical method.[8][9]
Forced Degradation Studies
Forced degradation, or stress testing, is designed to accelerate the degradation of a compound to predict its long-term stability and identify its degradation products.[8][9][10]
Figure 1. Workflow for Forced Degradation Studies.
4.1.1. Potential Degradation Pathways
Based on the functional groups present, the following degradation pathways are plausible:
-
Hydrolysis:
-
Acidic Conditions: The hydrazino group may undergo protonation, but the triazole ring is expected to be relatively stable.
-
Basic Conditions: While the triazole ring is generally stable, strong basic conditions could potentially lead to nucleophilic substitution of the bromine atom, although this is less likely than on electron-deficient rings.[11] The primary concern would be base-catalyzed oxidation of the hydrazino group.
-
-
Oxidation: The hydrazino group is the most susceptible to oxidation, potentially leading to the formation of a diazenyl-triazole or further decomposition to release nitrogen gas. This is a critical pathway to investigate.
-
Thermal Degradation: As a nitrogen-rich heterocyclic compound, thermal stress could lead to decomposition, potentially involving the loss of the hydrazino and/or bromo substituents.
-
Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage, which could lead to debromination or other radical-mediated reactions.
4.1.2. Experimental Protocols for Forced Degradation
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours). Neutralize before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Maintain at room temperature or heat gently (e.g., 40-60°C) for a specified time. Neutralize before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified time, protected from light.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C). Separately, prepare a solution of the compound and reflux at a controlled temperature.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is crucial to separate the parent compound from any degradation products, allowing for accurate quantification of the active ingredient.[1][12]
4.2.1. Method of Choice: HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred technique for this purpose.
Figure 2. HPLC Method Development and Validation Workflow.
4.2.2. Characterization of Degradation Products
Any significant degradation products identified in the HPLC analysis should be characterized to understand the degradation pathways.
-
LC-MS/MS: This technique is invaluable for obtaining the molecular weight of degradation products and fragmentation patterns, which provide clues to their structure.[13][14][15]
-
High-Resolution Mass Spectrometry (HRMS): Provides accurate mass data to determine the elemental composition of the degradation products.
-
NMR Spectroscopy: Preparative isolation of the degradation products followed by 1H and 13C NMR analysis can definitively elucidate their structures.[13]
Summary of Stability Profile and Recommendations
| Aspect | Summary of Key Considerations |
| Inherent Stability | The 1,2,4-triazole ring provides good core stability. The hydrazino and bromo groups are the primary sites of potential degradation. |
| Primary Degradation Risks | Oxidation of the hydrazino group. Photolytic cleavage of the C-Br bond. |
| Recommended Storage | Store at room temperature, protected from light, moisture, and oxygen (inert atmosphere recommended for long-term storage). |
| Safe Handling | Use in a fume hood with appropriate PPE due to the potential toxicity of the hydrazine moiety. |
| Stability Monitoring | A validated, stability-indicating HPLC method should be used for routine purity checks and long-term stability studies. |
Conclusion
While this compound is built upon a stable heterocyclic core, its functional substituents necessitate careful consideration of its storage and handling. The primary stability concerns are oxidation of the hydrazino group and potential photolytic degradation. A systematic approach to stability assessment, including forced degradation studies coupled with the development of a validated stability-indicating HPLC method, is essential for any research or development program utilizing this compound. By adhering to the protocols outlined in this guide, researchers can ensure the integrity of the molecule and the reliability of their experimental outcomes.
References
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ResearchGate. (2018). Stability of 1,2,4-triazoles?. Retrieved from [Link]
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PubMed. (2011). Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. Retrieved from [Link]
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ResearchGate. (2019). Identification, Quantification, and Stereoselective Degradation of Triazole Fungicide Cyproconazole in Two Matrices through Chiral Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
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PharmaInfo. (2022). Forced Degradation – A Review. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Hydrazine. Retrieved from [Link]
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MDPI. (2023). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. Retrieved from [Link]
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RSC Publishing. (n.d.). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. Retrieved from [Link]
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SIELC. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]
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University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]
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Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (n.d.). Retrieved from [Link]
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DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
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ResearchGate. (2016). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide-Bromate Couple in an Aqueous Medium. Retrieved from [Link]
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National Institutes of Health. (2012). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. Retrieved from [Link]
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PubMed. (1995). Preformulation degradation kinetics and chemical stability of a novel triazoline anticonvulsant. Retrieved from [Link]
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PubMed. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption. Retrieved from [Link]
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ACS Publications. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Retrieved from [Link]
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ACS Publications. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Retrieved from [Link]
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PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
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Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Retrieved from [Link]
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PubMed. (2013). Studies of enantiomeric degradation of the triazole fungicide hexaconazole in tomato, cucumber, and field soil by chiral liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
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SCION Instruments. (n.d.). Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. Retrieved from [Link]
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Reddit. (2018). Practical Hydrazine Hydrate Safety. Retrieved from [Link]
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ResearchGate. (2012). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. Retrieved from [Link]
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PubMed. (2012). Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form. Retrieved from [Link]
-
National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
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ResearchGate. (2015). Review on substituted 1, 2, 4-triazoles as potent antifungal and antibacterial agents. Retrieved from [Link]
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ResearchGate. (2020). Impact of substituents of various nature at C-3 and C-5 of 4H-1,2,4-triazole on compounds' behavior under the conditions of GC-MS analysis. Retrieved from [Link]
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- 15. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
potential biological activity of substituted 1,2,4-triazoles
Exploring Biological Activity
I've initiated a broad investigation to understand the biological activities associated with substituted 1,2,4-triazoles. Now, I will delve into specific research regarding the various biological activities exhibited by 1,2,4-triazole derivatives. I'm especially interested in antimicrobial, antifungal, antiviral, and anticancer properties.
Expanding Activity Research
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Broadening Research Scope
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Unveiling Triazole Activity
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Digging Deeper into Triazoles
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Uncovering Triazole Mechanisms
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Gathering Specific Protocols
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The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the 1,2,4-Triazole Core
The 1,2,4-triazole, a five-membered heterocyclic ring with three nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry.[1] Its remarkable metabolic stability, coupled with a unique capacity for diverse, high-affinity molecular interactions, has cemented its status as a "privileged scaffold" in drug discovery.[2] This structural motif is not merely a passive linker but an active pharmacophore, capable of engaging with biological targets through hydrogen bonding, dipole interactions, and coordination with metal ions.[3][4] Consequently, derivatives of 1,2,4-triazole exhibit an expansive and clinically significant spectrum of pharmacological activities, including potent antifungal, anticancer, antiviral, and antimicrobial effects.[1][2]
This guide provides a comprehensive exploration of 1,2,4-triazole derivatives, delving into their synthesis, multifaceted therapeutic applications, and the intricate structure-activity relationships that govern their efficacy. We will examine the causal underpinnings of experimental design in their synthesis and biological evaluation, offering field-proven insights for professionals in drug development.
Core Synthetic Strategies: Building the 1,2,4-Triazole Scaffold
The versatility of the 1,2,4-triazole core is matched by the robustness of its synthetic routes. A prevalent and adaptable method for constructing the 1,2,4-triazole ring involves the cyclization of thiosemicarbazide derivatives, which are themselves readily prepared from acid hydrazides. This pathway offers the strategic advantage of allowing for the introduction of a wide array of substituents, thereby facilitating extensive exploration of structure-activity relationships (SAR).[1]
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic pathway for 1,2,4-triazole derivatives.
Experimental Protocol: Synthesis of a Representative 1,2,4-Triazole Derivative
The following protocol outlines a common multi-step synthesis, exemplified by the preparation of fluconazole, a widely used antifungal agent.[5][6][7]
Step 1: Friedel-Crafts Acylation to form α-Chloro-2,4-difluoroacetophenone
-
Suspend anhydrous aluminum trichloride in dichloromethane in a suitable reaction vessel.
-
Add 1,3-difluorobenzene to the suspension.
-
Cool the mixture in an ice bath and slowly add chloroacetyl chloride while maintaining vigorous stirring.[6][7]
-
Allow the reaction to proceed at room temperature for several hours, monitoring its completion by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by pouring the mixture into ice-cold water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[6]
Step 2: N-Alkylation of 1,2,4-Triazole
-
Dissolve the crude α-chloro-2,4-difluoroacetophenone from Step 1 in ethyl acetate.
-
Add 1,2,4-triazole and triethylamine to the solution.
-
Reflux the mixture for several hours, monitoring the reaction's progress by TLC.[7]
-
Upon completion, cool the mixture, filter to remove the triethylamine hydrochloride salt, and wash the filtrate with water.
-
Dry the organic layer and concentrate under reduced pressure to yield α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone.[6]
Step 3: Epoxidation
-
To a mixture of trimethylsulfoxonium iodide in toluene, add a 20% sodium hydroxide solution and the product from Step 2.
-
Heat the reaction mixture to 60°C and stir for 3-4 hours.[6]
-
Monitor the formation of the epoxide intermediate, 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole, by TLC.
-
After completion, cool the reaction, add water, and extract the product with toluene.
-
Combine the organic layers, wash with water, dry, and evaporate the solvent to yield the crude epoxide.[7]
Step 4: Epoxide Ring-Opening to form Fluconazole
-
Dissolve the crude epoxide from Step 3 in a suitable solvent such as DMF.
-
Add a second equivalent of 1,2,4-triazole and a base, such as potassium carbonate.
-
Heat the mixture and monitor the reaction by TLC.[7]
-
Once the reaction is complete, cool the mixture and pour it into water to precipitate the crude fluconazole.
-
Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization.[6]
Therapeutic Applications and Mechanistic Insights
The structural attributes of the 1,2,4-triazole ring enable it to interact with a wide array of biological targets, leading to its deployment in various therapeutic areas.
Antifungal Activity: Inhibition of Ergosterol Biosynthesis
The most prominent success of 1,2,4-triazole derivatives lies in their application as antifungal agents.[8] Drugs such as fluconazole, itraconazole, and voriconazole are mainstays in the treatment of systemic fungal infections.[2][5] Their primary mechanism of action involves the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9][10] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[10][11]
The nitrogen atom at the 4-position of the triazole ring coordinates with the heme iron atom in the active site of CYP51, while the rest of the molecule interacts with the surrounding amino acid residues, ensuring high affinity and selectivity.[12] The inhibition of ergosterol biosynthesis disrupts the integrity and fluidity of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[10]
Caption: Mechanism of 1,2,4-triazole antifungals via CYP51 inhibition.
Anticancer Activity: A Multifaceted Approach
The 1,2,4-triazole scaffold is also integral to the design of numerous anticancer agents.[13] FDA-approved drugs like letrozole and anastrozole, which contain a 1,2,4-triazole moiety, are used in the treatment of hormone-responsive breast cancer.[13] These compounds act as potent aromatase inhibitors, blocking the conversion of androgens to estrogens and thereby depriving hormone-dependent tumors of their growth stimulus.
Beyond aromatase inhibition, 1,2,4-triazole derivatives have been developed as inhibitors of other key cancer-related targets, including:
-
Tubulin Polymerization: Certain derivatives act as microtubule-destabilizing agents, arresting the cell cycle and inducing apoptosis.[3][14]
-
Kinase Inhibition: The triazole ring serves as a versatile scaffold for designing inhibitors of various protein kinases implicated in cancer cell signaling pathways, such as EGFR and BRAF.[15]
-
Methionine Aminopeptidase Inhibition: These enzymes are crucial for tumor angiogenesis, and their inhibition by triazole derivatives represents a promising anti-cancer strategy.[3]
The antiproliferative effects of 1,2,4-triazole derivatives have been demonstrated against a wide range of cancer cell lines, including breast, lung, colon, and leukemia.[13][16]
Table 1: Clinically Relevant 1,2,4-Triazole Derivatives
| Drug Name | Therapeutic Area | Mechanism of Action |
| Fluconazole | Antifungal | Inhibition of lanosterol 14α-demethylase[5][9] |
| Itraconazole | Antifungal | Inhibition of lanosterol 14α-demethylase[2] |
| Voriconazole | Antifungal | Inhibition of lanosterol 14α-demethylase[2] |
| Letrozole | Anticancer | Aromatase inhibitor[13] |
| Anastrozole | Anticancer | Aromatase inhibitor[13] |
| Ribavirin | Antiviral | Inhibition of viral RNA synthesis and capping[13][17] |
| Rizatriptan | Anti-migraine | Serotonin (5-HT1B/1D) receptor agonist[4] |
| Alprazolam | Anxiolytic | Positive allosteric modulator of GABA-A receptors[18] |
Antiviral and Antimicrobial Applications
The broad biological activity of 1,2,4-triazoles extends to antiviral and antimicrobial applications. Ribavirin, a synthetic nucleoside analog featuring a 1,2,4-triazole-3-carboxamide moiety, is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses.[13][17] Furthermore, numerous novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to standard antibiotics.[4][19]
Structure-Activity Relationship (SAR): The Key to Potency and Selectivity
The pharmacological profile of a 1,2,4-triazole derivative is profoundly influenced by the nature and position of its substituents. SAR studies are therefore critical for optimizing potency, selectivity, and pharmacokinetic properties.
-
Substituents on the Triazole Ring: The introduction of various functional groups at the C3, C5, and N4 positions of the triazole ring can dramatically alter biological activity. For instance, in the context of anticancer agents, the attachment of an N-methyl-5-indolyl moiety has been shown to confer potent tubulin polymerization inhibitory properties.[20]
-
Physicochemical Properties: The inherent polarity of the triazole nucleus can enhance the solubility of a drug candidate, which is a significant advantage in drug development.[3][13][21] This property can be fine-tuned through the addition of lipophilic or hydrophilic side chains to achieve the desired balance for optimal absorption, distribution, metabolism, and excretion (ADME).
-
Stereochemistry: As with many biologically active molecules, the stereochemistry of chiral centers in 1,2,4-triazole derivatives can be a critical determinant of their interaction with a specific biological target.
The systematic exploration of SAR allows for the rational design of new 1,2,4-triazole-based drugs with improved efficacy and reduced off-target effects.[3][22]
Conclusion and Future Perspectives
The 1,2,4-triazole nucleus has proven to be an exceptionally fruitful scaffold in medicinal chemistry, yielding a diverse array of clinically successful drugs. Its unique combination of metabolic stability, favorable physicochemical properties, and versatile binding capabilities ensures its continued relevance in the pursuit of novel therapeutic agents.[1][23] Future research will undoubtedly focus on the design of novel 1,2,4-triazole derivatives with enhanced selectivity for their targets, as well as their application in emerging therapeutic areas. The development of hybrid molecules that combine the 1,2,4-triazole core with other pharmacophores is a particularly promising strategy for addressing complex diseases and overcoming drug resistance.[2] This enduring heterocycle is set to remain a central element in the drug discovery and development landscape for the foreseeable future.
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An In-depth Technical Guide to the Physical and Chemical Characteristics of Brominated Triazoles
Foreword: The Strategic Role of Bromination in Triazole Chemistry
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Their remarkable stability, capacity for hydrogen bonding, and ability to engage in various biological interactions have cemented their status as "privileged structures" in drug design.[3] The introduction of bromine atoms onto the triazole core is not a trivial modification; it is a strategic decision that profoundly alters the molecule's physical, chemical, and pharmacological profile. Bromination serves to introduce a versatile synthetic handle, modulate electronic properties, and enhance lipophilicity, making brominated triazoles indispensable intermediates for the synthesis of complex molecular architectures and the optimization of drug candidates.[4][5] This guide provides an in-depth exploration of the synthesis, characterization, and reactivity of these pivotal compounds for researchers, scientists, and drug development professionals.
Synthesis and Structural Elucidation
The preparation of brominated triazoles is typically achieved through the direct electrophilic halogenation of the parent triazole ring. The choice of brominating agent and reaction conditions is critical to achieving desired regioselectivity and yield.
Synthetic Pathways: Electrophilic Bromination
The π-excessive nature of the triazole ring, while aromatic, is susceptible to electrophilic attack. However, the electron-withdrawing effect of the nitrogen atoms requires potent brominating agents. Common reagents include elemental bromine (Br₂) and N-bromosuccinimide (NBS).[6][7] The reaction is often conducted in an aqueous or acidic medium. For instance, 3,5-dibromo-4H-1,2,4-triazole can be synthesized in high yield by treating 1H-1,2,4-triazole with an excess of bromine in water.[6][7]
Caption: General synthesis of a dibromo-1,2,4-triazole via electrophilic bromination.
Experimental Protocol: Synthesis of 3,5-Dibromo-1H-1,2,4-triazole
This protocol is adapted from established literature procedures.[6]
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Dissolution: Dissolve 1,2,4-triazole (1.0 eq) in water. Warm the solution gently (e.g., to 40-42°C) to aid dissolution.
-
Bromination: Add bromine (excess, e.g., 2.5-3.0 eq) dropwise to the stirred solution. Maintain the temperature throughout the addition. An orange precipitate may form.
-
Reaction: Continue stirring the resulting solution for an additional 1-2 hours after the addition is complete.
-
Isolation: Cool the reaction mixture in an ice bath. Filter the precipitate under vacuum.
-
Washing: Wash the collected solid thoroughly with cold water to remove any unreacted starting materials and inorganic byproducts.
-
Drying & Purification: Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent, such as ethanol.[6]
Structural Characterization
Unambiguous structural confirmation is paramount and is achieved through a combination of spectroscopic and analytical techniques.
-
X-Ray Crystallography: This is the gold standard for determining the three-dimensional molecular structure. It provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.[8][9] Studies have shown that the introduction of bulky bromine atoms can influence the ring angles, for instance, widening the N–C–N angles adjacent to the C-Br bonds.[10]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁵N):
-
¹H NMR: The chemical shift of the remaining C-H proton on the triazole ring (if any) is a key indicator. The N-H proton typically appears as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The signals for the brominated carbons are shifted relative to the parent triazole. Their chemical shifts provide direct evidence of the substitution pattern.[6][8][11]
-
¹⁵N NMR: Advanced techniques like ¹H/¹⁵N HMBC experiments can definitively distinguish between different isomers (e.g., 1,4- vs. 1,5-disubstituted 1,2,3-triazoles), which can be challenging to assign using ¹H and ¹³C NMR alone.[12]
-
-
Infrared (IR) Spectroscopy: Characteristic vibrations include N-H stretching (for N-unsubstituted triazoles), C=N and N-N stretching within the ring, and the C-Br stretching vibration at lower frequencies.[11][13]
-
Mass Spectrometry (MS): The presence of bromine is easily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), leading to distinctive M, M+2, and sometimes M+4 peaks.[8][9]
Physical and Physicochemical Properties
The physical properties of brominated triazoles dictate their handling, formulation, and behavior in biological systems.
Core Physical Characteristics
| Property | Description | Significance & Causality |
| Physical State | Typically white or off-white crystalline solids at room temperature.[7] | The planar, rigid triazole ring and strong intermolecular forces (like hydrogen bonding in N-H containing derivatives) favor an ordered crystalline lattice. |
| Melting Point | Generally possess relatively high melting points, often exceeding 200°C for dibrominated derivatives.[11] | The high symmetry and strong intermolecular forces require significant thermal energy to disrupt the crystal lattice. |
| Solubility | Poorly soluble in water; soluble in polar organic solvents like ethanol, methanol, and DMSO.[6][14] | The introduction of nonpolar bromine atoms increases the molecule's overall nonpolar surface area, decreasing its affinity for water while improving solubility in organic media. |
Physicochemical Properties in a Drug Discovery Context
In drug development, modulating physicochemical properties is key to optimizing a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
-
Lipophilicity (LogP/LogD): Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter influencing membrane permeability, plasma protein binding, and metabolic clearance.[15] The substitution of a hydrogen atom with bromine significantly increases lipophilicity.[5] This is a predictable and often desirable effect when aiming to enhance a compound's ability to cross cellular membranes. However, excessive lipophilicity (LogP > 5) can lead to poor aqueous solubility and increased metabolic turnover.[5] The placement of the triazole ring within a larger molecule can also impact the observed lipophilicity, potentially by influencing the formation of intramolecular hydrogen bonds that shield polar groups.[16][17]
-
Acidity and Basicity (pKa): The 1,2,4-triazole ring is weakly basic (pKa of protonated species ≈ 2.2) and the N-H proton is weakly acidic (pKa ≈ 10.3).[14][18] The strong electron-withdrawing inductive effect of bromine atoms decreases the electron density on the ring nitrogens, making them less basic. Concurrently, this effect increases the acidity of the N-H proton, making it easier to deprotonate.[19] This modulation of pKa can be crucial for tuning a drug's ionization state at physiological pH, which in turn affects its solubility and target engagement.
| Parameter | Impact of Bromination | Rationale for Change |
| Lipophilicity (LogP) | Increases [5] | The large, nonpolar bromine atom replaces a smaller hydrogen atom, increasing the molecule's hydrophobic character. |
| Aqueous Solubility | Decreases [16][17] | Directly correlated with the increase in lipophilicity; the molecule becomes less compatible with the polar water environment. |
| Basicity (pKa of conjugate acid) | Decreases | The electron-withdrawing nature of bromine reduces the electron density on the ring nitrogens, making them less available for protonation.[19] |
| Acidity (pKa of N-H) | Increases | The inductive effect of bromine stabilizes the resulting triazolate anion after deprotonation, making the N-H proton more acidic. |
Chemical Reactivity and Synthetic Utility
The true power of brominated triazoles lies in their versatile reactivity. The C-Br bond serves as a robust functional handle for a wide array of synthetic transformations, most notably in modern cross-coupling reactions.
Electronic Influence of Bromine
The bromine atom exerts a strong -I (negative inductive) effect, withdrawing electron density from the triazole ring. This deactivates the ring toward further electrophilic substitution. However, it also polarizes the C-Br bond, making the carbon atom susceptible to attack by nucleophiles and an active participant in organometallic catalytic cycles.
Key Transformations of Brominated Triazoles
-
Palladium-Catalyzed Cross-Coupling Reactions: This is arguably the most significant application of brominated triazoles in drug discovery. They are excellent substrates for Suzuki, Stille, Sonogashira, and Heck couplings, allowing for the facile introduction of aryl, alkyl, and alkynyl groups.[20] This strategy enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The Suzuki coupling, in particular, is widely used to couple brominated triazoles with various boronic acids.[4][20]
-
Amination Reactions: The bromine atom can be displaced by amines, often under specific conditions. For example, dibromo-triazoles can be aminated using reagents like hydroxylamine-O-sulphonic acid to introduce amino groups, which are valuable for further functionalization or for their hydrogen bonding capabilities.[6][7]
-
Nucleophilic Aromatic Substitution (SₙAr): While less common than cross-coupling, direct displacement of the bromide by strong nucleophiles can occur, particularly if the triazole ring is further activated by other electron-withdrawing groups.
Caption: Key synthetic transformations utilizing the C-Br bond of brominated triazoles.
Experimental Protocol: Suzuki Cross-Coupling
This generalized protocol is based on methodologies for coupling aryl bromides.[20]
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the brominated triazole (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.
-
Heating: Heat the reaction mixture to a temperature between 80-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.
Conclusion
Brominated triazoles are far more than simple halogenated heterocycles; they are strategically designed molecular building blocks of immense value. Their synthesis is straightforward, and their physical properties are well-defined. The presence of the bromine atom imparts a predictable influence on lipophilicity and acidity while providing a versatile chemical handle for sophisticated molecular engineering, primarily through palladium-catalyzed cross-coupling reactions. For scientists in drug discovery and materials science, a thorough understanding of the physical and chemical characteristics of brominated triazoles is essential for leveraging their full synthetic potential to create novel and impactful molecules.
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Glowacki, E. D., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. PubMed Central. Available at: [Link][20]
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Scott, J. S., et al. (2023). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters. Available at: [Link][16][17]
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Rusinov, V. L., et al. (2021). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][6][7][20]triazines. PubMed Central. Available at: [Link][9]
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-
ResearchGate. (2012). Scheme 3 Calculated values of pKa(THF) of the investigated triazoles. Available at: [Link][19]
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RSC Publishing. (Date unavailable). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Available at: [Link][12]
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IEREK. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Available at: [Link][22]
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Methodological & Application
derivatization of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole for bioassays
Application Notes & Protocols
Abstract
The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold renowned for its broad spectrum of pharmacological activities, forming the core of numerous approved therapeutic agents.[1][2][3][4] This application note provides a comprehensive guide to the chemical derivatization of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole, a versatile and reactive building block for constructing novel compound libraries.[5] We present detailed, field-proven protocols for two primary synthetic strategies: the formation of Schiff bases and the cyclization to form fused triazolo-heterocyclic systems. These methods are selected for their efficiency, reliability, and the chemical diversity they introduce. Furthermore, this guide details standardized protocols for preliminary biological evaluation of the synthesized derivatives, focusing on in vitro anticancer and antimicrobial assays, which are common targets for this class of compounds.[6][7][8] The methodologies are designed to be robust and reproducible, providing researchers in drug discovery and medicinal chemistry with a practical framework for developing new bioactive agents.
Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique chemical properties, including its ability to participate in hydrogen bonding, its metabolic stability, and its rigid planar structure, make it an ideal pharmacophore for interacting with various biological targets.[2] The starting material, this compound, is a particularly strategic precursor for library synthesis. It possesses two key reactive sites:
-
The Hydrazino (-NHNH₂) Group: This nucleophilic moiety is highly reactive and serves as the primary handle for derivatization via condensation and cyclization reactions, allowing for the facile introduction of a wide array of substituents.[9]
-
The Bromo (-Br) Group: As a halogen, it serves as a competent leaving group for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), offering a secondary point for diversification once the hydrazino group has been functionalized.
This guide focuses on leveraging the reactivity of the hydrazino group to generate novel chemical entities for biological screening.
Synthetic Derivatization Strategies and Protocols
Two primary and high-yielding derivatization pathways are presented below. The choice of strategy depends on the desired structural features and the target biological activity.
Strategy I: Synthesis of Schiff Base Derivatives
Causality and Rationale: The condensation reaction between a hydrazine and an aldehyde or ketone is one of the most fundamental and efficient methods for forming a C=N bond.[10][11][12] This reaction proceeds readily under mild conditions, often catalyzed by a weak acid. The resulting Schiff bases (or hydrazones) are themselves a class of compounds known for diverse biological activities, including antimicrobial and anticancer effects.[12][13] This strategy allows for the rapid generation of a large library of derivatives by simply varying the aldehyde or ketone reactant, enabling extensive Structure-Activity Relationship (SAR) studies.
Caption: General reaction scheme for Schiff base synthesis.
Experimental Protocol: Synthesis of (E)-3-bromo-5-(2-benzylidenehydrazin-1-yl)-1-methyl-1H-1,2,4-triazole
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq, e.g., 2.06 g, 10 mmol) in 40 mL of absolute ethanol.
-
Addition of Aldehyde: To this solution, add freshly distilled benzaldehyde (1.0 eq, 1.06 g, 10 mmol).
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step of the condensation reaction.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The starting material spot should diminish and a new, less polar product spot should appear.
-
Work-up: After completion, cool the reaction mixture to room temperature. A solid precipitate will often form. If not, reduce the solvent volume by half using a rotary evaporator.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove unreacted aldehyde and catalyst.
-
Drying and Characterization: Dry the purified solid in a vacuum oven at 40-50°C. The product can be further purified by recrystallization from ethanol if necessary. Characterize the final compound using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Table 1: Representative Characterization Data for Schiff Base Derivatives
| R-Group (from R-CHO) | Molecular Formula | Expected Yield (%) | M.p. (°C) | Key IR ν (cm⁻¹) | Key ¹H NMR δ (ppm) |
| Phenyl | C₁₀H₉BrN₆ | 85-95 | 210-215 | 3250 (N-H), 1610 (C=N) | ~8.1 (s, 1H, N=CH), ~11.5 (s, 1H, NH) |
| 4-Chlorophenyl | C₁₀H₈BrClN₆ | 88-96 | 225-230 | 3245 (N-H), 1605 (C=N) | ~8.1 (s, 1H, N=CH), ~11.6 (s, 1H, NH) |
| 4-Methoxyphenyl | C₁₁H₁₁BrN₆O | 82-90 | 205-210 | 3255 (N-H), 1600 (C=N) | ~3.8 (s, 3H, OCH₃), ~8.0 (s, 1H, N=CH) |
Strategy II: Synthesis of Fused[1][2][7]triazolo[4,3-b][1][2][7]triazine Derivatives
Causality and Rationale: The hydrazino group, possessing two nucleophilic nitrogen atoms, can react with bifunctional electrophiles to form new heterocyclic rings. This intramolecular cyclization leads to rigid, planar fused ring systems.[14] Such structures often exhibit enhanced biological activity because their conformational rigidity can lead to higher binding affinity with enzyme active sites or receptors. The reaction with α-ketoesters, for example, is a well-established route to form the triazolo-triazine core, a scaffold found in compounds with diverse bioactivities.[15]
Caption: General reaction scheme for triazolo-triazine synthesis.
Experimental Protocol: Synthesis of 7-bromo-3,8-dimethyl-[1][2][6]triazolo[4,3-b][1][2][6]triazin-6(5H)-one
-
Setup: In a 100 mL round-bottom flask with a stirrer and reflux condenser, suspend this compound (1.0 eq, 2.06 g, 10 mmol) in 30 mL of glacial acetic acid.
-
Reagent Addition: Add ethyl 2-oxopropanoate (pyruvic acid ethyl ester) (1.1 eq, 1.28 g, 11 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 118°C) for 8-10 hours. The initial suspension should gradually become a clear solution and then may form a new precipitate as the product is formed. Monitor by TLC.
-
Isolation: Cool the reaction mixture to room temperature and pour it slowly into 150 mL of ice-cold water with stirring. A solid product will precipitate out.
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with water to remove acetic acid, followed by a wash with a small amount of cold diethyl ether.
-
Drying: Dry the product in a vacuum oven at 60°C. Recrystallization from an ethanol/DMF mixture may be performed for higher purity. Characterize the final compound.
Bioassay Protocols for Screening Derivatives
After synthesis and purification, the new compounds must be evaluated for biological activity. The following are standard, high-throughput compatible assays for initial screening.
In Vitro Anticancer Activity: MTT Cell Viability Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A reduction in formazan indicates cytotoxicity.
Caption: Workflow for the MTT cell viability assay.
Protocol: MTT Assay Against MCF-7 Human Breast Cancer Cells
-
Cell Seeding: Seed MCF-7 cells into a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete growth medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of each synthesized derivative in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[16]
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Assay
Principle: This assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[7][17] The compound is serially diluted in a 96-well plate, and a standardized inoculum of bacteria is added. The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed after overnight incubation.[17]
Caption: Workflow for the Broth Microdilution MIC assay.
Protocol: MIC Determination Against S. aureus
-
Compound Dilution: In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the test compound (at 2x the highest desired test concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on. Discard 50 µL from the last dilution well.
-
Inoculum Preparation: Prepare an inoculum of Staphylococcus aureus (e.g., ATCC 29213) equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB so that each well will receive a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well. This brings the total volume to 100 µL and dilutes the compound to its final test concentration.
-
Controls: Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the naked eye (i.e., the first clear well).
Conclusion and Future Directions
The synthetic and bioassay protocols detailed in this note provide a robust foundation for the exploration of this compound as a scaffold for novel drug candidates. The derivatization strategies are versatile and scalable, while the assays offer reliable preliminary data on biological activity. Promising "hit" compounds identified through this workflow (i.e., those with low micromolar IC₅₀ or MIC values) should be subjected to further investigation, including:
-
Expanded SAR studies: Synthesizing a broader range of analogs to probe the effects of different functional groups on activity.
-
Secondary Derivatization: Utilizing the bromo group for cross-coupling reactions to create more complex, three-dimensional structures.
-
Mechanism of Action Studies: Investigating how the most potent compounds exert their biological effects (e.g., enzyme inhibition, membrane disruption).
-
In Vivo Efficacy and Toxicity Testing: Evaluating the performance of lead compounds in animal models.
By systematically applying these methodologies, researchers can efficiently advance the development of new 1,2,4-triazole-based therapeutics.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2021). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. [Link]
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Jadhav, V., Plegal, P., & Sharma, V. (2021). Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. PubMed. [Link]
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Ben-Messaoud, E., Zouchoune, B., & Bechaieb, S. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. [Link]
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Gholap, A. R., Dhembare, A. J., & Vibhute, Y. B. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
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Aguirre-de Paz, J., et al. (2023). Potential Anticancer Activity of Novel Triazoles and Related Derivatives. ResearchGate. [Link]
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Kumari, A., Jain, A., Sharma, H., Sermadurai, S., & Rana, N. K. (2025). Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine. Chemical Communications. [Link]
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Unknown Author. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. [Link]
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Unknown Author. (2021). View of An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. Journal of Pharmaceutical Negative Results. [Link]
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Unknown Author. (n.d.). SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES BY CYCLIZATION OF O,S- DIETHYL AROYLIMIDOTHIOCARBONATES WITH HYDRAZINES AND COMPUTATIONA. Sired Udenar. [Link]
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Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
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Youssef, A. M., et al. (2012). Synthesis and Antimicrobial Activities of a Novel Series of Heterocyclic α-aminophosphonates. PubMed. [Link]
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Janus, E. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. [Link]
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Gomaa, A. M., & Ali, M. M. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Advances. [Link]
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Unknown Author. (n.d.). synthesis of 1,2,4 triazole compounds. ISRES. [Link]
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Al-Masoudi, N. A., & Al-Salihi, A. A. (2019). Synthesis of 3-R-4-amino-5-hydrazino-1,2,4-triazole Schiff bases (L1, L2 and L3) and their Cu(II) complexes. ResearchGate. [Link]
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Unknown Author. (2015). Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO) 2, Dess–Martin periodinane and Ley's TPAP/NMO. ResearchGate. [Link]
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Büyükkıdan, B., & Varlikli, C. (2022). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. DergiPark. [Link]
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Song, H., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. ResearchGate. [Link]
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Albay, C., et al. (2021). Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities. PubMed. [Link]
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Unknown Author. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. IOP Conference Series: Earth and Environmental Science. [Link]
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Fluorochem. (n.d.). This compound. Reagent Instruments Network. [Link]
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Fischer, N., et al. (2016). Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform. Journal of Materials Chemistry A. [Link]
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Unknown Author. (2018). Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and as antimicrobial agents. RSC Publishing. [Link]
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Unknown Author. (2013). Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives. Material Science Research India. [Link]
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Patel, N. B., & Shaikh, F. M. (2010). Synthesis of Triazole derivative: [4-(benzylideneamino)-5- phenyl -4H-1,2,4. E-Journal of Chemistry. [Link]/839484/)
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Application Notes & Protocols: Leveraging 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole in Click Chemistry and Bioconjugation
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the versatile applications of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole as a bifunctional building block in modern synthetic and chemical biology workflows. We explore its utility in bioorthogonal "click" and "click-like" reactions, focusing on the strategic employment of its distinct reactive handles: the hydrazino and bromo moieties. Detailed, field-tested protocols for hydrazone-based bioconjugation, conversion to an azide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and post-cycloaddition functionalization are provided. The causality behind experimental choices, troubleshooting, and methods for product characterization are explained to ensure reproducible and successful outcomes.
Introduction: A Bifunctional Scaffold for Advanced Ligation Chemistry
The paradigm of "click chemistry," introduced by K. Barry Sharpless, champions reactions that are modular, high-yielding, stereospecific, and generate only inoffensive byproducts.[1][2][3] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[4][5][6][7] This reaction's reliability and biocompatibility have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[6][8][9][10]
The utility of click chemistry is often dictated by the building blocks available. Bifunctional reagents, which possess two distinct and orthogonally reactive functional groups, are of paramount importance as they allow for the sequential and controlled assembly of complex molecular architectures. This compound is an exemplary scaffold, featuring:
-
A 1,2,4-triazole core : A heterocyclic motif prevalent in many marketed pharmaceuticals, known for its metabolic stability and ability to engage in hydrogen bonding.[11][12]
-
A Hydrazino (-NHNH₂) group : A potent nucleophile that can participate in "click-like" hydrazone formation with aldehydes and ketones or serve as a synthetic precursor to the crucial azide moiety.[13][14]
-
A Bromo (-Br) group : A versatile handle for post-ligation modifications via cross-coupling reactions, allowing for late-stage diversification.
This guide details the strategic application of this reagent, transforming it from a simple building block into a powerful tool for molecular construction.
Physicochemical & Handling Properties
A summary of the key properties of this compound is presented below.
| Property | Value / Observation | Notes |
| Molecular Formula | C₃H₆BrN₅ | |
| Molecular Weight | 208.02 g/mol | |
| Appearance | White to off-white solid/powder. | Based on similar triazole compounds.[15] |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol). Limited solubility in water. | 1,2,4-triazoles are generally soluble in polar solvents.[12] |
| Storage | Store at 2-8°C, desiccated, protected from light. | Hydrazines can be sensitive to air and light. |
| Safety | Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrazine derivatives are potentially toxic and should be handled in a well-ventilated fume hood. |
Strategic Applications & Reaction Pathways
The unique bifunctionality of the title compound allows for several distinct synthetic strategies. These pathways enable its use as a linker, a scaffold for creating triazole-based molecules, and a platform for bioconjugation.
Caption: Reaction pathways for this compound.
Application I: Direct Bioconjugation via Hydrazone Formation
The reaction between a hydrazine and an aldehyde or ketone to form a hydrazone is a robust, bioorthogonal ligation method.[14] It proceeds rapidly under mild, often physiological conditions without the need for a metal catalyst. This makes it ideal for conjugating the triazole scaffold to sensitive biomolecules like proteins or polysaccharides that have been modified to contain a carbonyl group.
Protocol 1: Hydrazone Ligation with an Aldehyde-Tagged Protein
This protocol describes the conjugation of the triazole to a protein that has been functionalized with an aldehyde group (e.g., via periodate oxidation of N-terminal serine or glycosylation sites).
Materials:
-
This compound
-
Aldehyde-tagged protein (e.g., in PBS buffer)
-
Aniline (as a 100 mM stock in DMSO)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 6.0
-
PD-10 desalting columns
Procedure:
-
Reagent Preparation: Prepare a 100 mM stock solution of this compound in DMF or DMSO.
-
Reaction Setup:
-
In a microcentrifuge tube, add the aldehyde-tagged protein to a final concentration of 1-5 mg/mL in PBS, pH 6.0.
-
Add the triazole stock solution to achieve a final concentration of 2-10 mM (a 50-100 fold molar excess over the protein).
-
Expert Insight: The reaction is catalyzed by aniline.[16] Add the aniline stock solution to a final concentration of 10 mM. This significantly accelerates hydrazone formation at physiological pH.
-
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
Purification: Remove the excess unreacted triazole and aniline catalyst by passing the reaction mixture through a PD-10 desalting column, eluting with your desired storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm conjugation using SDS-PAGE (observing a shift in molecular weight) and Mass Spectrometry (MALDI-TOF or ESI-MS) to determine the degree of labeling.
Application II: Conversion to an Azide for CuAAC
To engage in the canonical CuAAC click reaction, the hydrazine must first be converted to an azide. This is readily achieved through diazotization with nitrous acid (generated in situ from sodium nitrite and an acid).
Protocol 2: Synthesis of 3-bromo-5-azido-1-methyl-1H-1,2,4-triazole
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 2 M
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Dissolution: Dissolve 1.0 mmol of this compound in 5 mL of 2 M HCl in a round-bottom flask. Cool the solution to 0°C in an ice bath with stirring.
-
Diazotization: Prepare a solution of 1.2 mmol of sodium nitrite in 2 mL of cold deionized water. Add this solution dropwise to the stirred triazole solution over 10 minutes, ensuring the temperature remains below 5°C.
-
Causality: Slow, cold addition is critical to prevent decomposition of the unstable diazonium intermediate and minimize side reactions.
-
-
Reaction: Stir the mixture at 0°C for 30-60 minutes. The formation of the azide can be monitored by Thin Layer Chromatography (TLC).
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with cold saturated sodium bicarbonate solution (to neutralize excess acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-azido-1-methyl-1H-1,2,4-triazole.
-
Purification & Characterization: The product can be purified by flash chromatography if necessary. Confirm its identity using FT-IR (a strong, sharp azide peak appears around 2100-2150 cm⁻¹) and NMR spectroscopy.
Application III: CuAAC Ligation
With the azide in hand, the powerful CuAAC reaction can be employed to conjugate it to any molecule bearing a terminal alkyne. This reaction is known for its high efficiency and broad functional group tolerance.[1][4]
Caption: Simplified workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 3: General CuAAC Procedure
This protocol provides a robust starting point for the click reaction between the newly synthesized azido-triazole and a generic terminal alkyne.
Materials:
-
3-bromo-5-azido-1-methyl-1H-1,2,4-triazole
-
Terminal alkyne-containing substrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (NaAsc)
-
Solvent system (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a 1 M aqueous solution of sodium ascorbate (freshly made).
-
Prepare a 100 mM aqueous solution of CuSO₄·5H₂O.
-
-
Reaction Setup:
-
In a vial, dissolve the terminal alkyne (1.0 equiv) and the azido-triazole (1.1 equiv) in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O 1:1).
-
Trustworthiness: Using a slight excess of the azide ensures complete consumption of the potentially more valuable alkyne substrate.
-
-
Catalyst Addition:
-
Add the sodium ascorbate solution (0.3 equiv, 30 mol%).
-
Add the CuSO₄ solution (0.1 equiv, 10 mol%). The solution may turn a yellowish/green color.
-
Expert Insight: The sodium ascorbate serves as a reducing agent to generate the active Cu(I) species in situ from the more stable Cu(II) salt and protects it from oxidation.[2]
-
-
Incubation: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-12 hours.
-
Workup and Purification:
-
Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting 1,2,3-triazole product via flash column chromatography.
-
Product Characterization
The successful formation of the 1,2,3-triazole ring is readily confirmed by spectroscopic methods.
| Technique | Expected Observation | Reference |
| ¹H NMR | Appearance of a new singlet for the triazole proton (CH -N) typically between δ 7.5 and 8.5 ppm. | [17][18][19] |
| ¹³C NMR | Appearance of two new signals for the triazole ring carbons. | [17] |
| FT-IR | Disappearance of the sharp azide peak (~2100 cm⁻¹) and the alkyne C-H stretch (~3300 cm⁻¹). | |
| HRMS | Observation of the correct molecular ion peak for the desired product. | [17][19] |
Best Practices and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Azide Synthesis (Protocol 2) | Temperature too high during diazotization; Reagents impure. | Maintain strict temperature control (<5°C). Use fresh, high-purity sodium nitrite. |
| No/Slow CuAAC Reaction (Protocol 3) | Inactive catalyst (Cu(I) oxidized); Poor solvent choice; Steric hindrance. | Use freshly prepared sodium ascorbate solution. Degas solvents if necessary. Try a different solvent system (e.g., DMF, DMSO). Increase reaction temperature or time. |
| Difficulty purifying product | Excess copper catalyst remaining. | Pass the crude product through a short plug of silica gel or perform an aqueous ammonia wash to chelate and remove copper salts. |
| Side reactions in Hydrazone Ligation | Protein aggregation; pH is too high or low. | Optimize protein and reagent concentrations. Ensure the pH is maintained between 5.5-6.5 for optimal aniline catalysis. |
Conclusion and Future Directions
This compound is a highly valuable and versatile chemical tool. Its dual functionality allows for a multi-pronged approach to molecular synthesis and bioconjugation. The protocols outlined herein provide a robust framework for its use in forming stable hydrazone linkages and for its conversion into an azide to participate in the highly efficient CuAAC reaction. The bromo-substituent on the resulting triazole product remains as a valuable synthetic handle for late-stage functionalization, enabling the rapid generation of compound libraries for drug discovery and the development of complex probes for chemical biology.
References
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC - NIH. (n.d.). National Institutes of Health.
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. (n.d.). Bioclone.
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (n.d.). National Center for Biotechnology Information.
- Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC). (n.d.). BOC Sciences.
- Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC. (n.d.). National Institutes of Health.
- Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. (2019). Jetir.Org.
- A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. (n.d.). Royal Society of Chemistry.
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (2022, July 15). ACS Publications.
- Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. (2011, August 16). Utrecht University.
- synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2021, October 7). Chemical Methodologies.
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). MDPI.
- 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds | Building Blocks. (2023, March 20). Life Chemicals.
- Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. (2011, August 16). PubMed.
- Strain-Promoted Azide-Alkyne Cycloaddition. (n.d.). Organic-chemistry.org.
- Hydrazine. (n.d.). Wikipedia.
- Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. (2026, January 11). ACS Omega.
- Spectral characterization of the orthogonal click chemistry approach... (n.d.). ResearchGate.
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- Click chemistry and triazole based carbonic anhydrase inhibitors. (n.d.). CORE.
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- The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. (2011, November 1). PubMed Central.
- Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti. (2025, December 22). ACS Publications.
- Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. (n.d.). MDPI.
- A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. (2021, January 14). ACS Publications.
- (PDF) Click Triazoles for Bioconjugation. (n.d.). ResearchGate.
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- One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. (n.d.). Oriental Journal of Chemistry.
- PCy3-assisted Ag(i)-catalyzed click reaction for regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles at room temperature. (n.d.). Royal Society of Chemistry.
- Click Triazoles for Bioconjugation - PMC. (n.d.). National Center for Biotechnology Information.
- Multicomponent Click Reaction: An Indispensable Tool for Easy Access of Functionalized 1,2,3‐Triazoles. (n.d.). Semantic Scholar.
- Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired Commercial Acetaminophen Tablets. (n.d.). MDPI.
- Click Chemistry — What′s in a Name? Triazole Synthesis and Beyond. (2025, August 7). ResearchGate.
- Click Chemistry—Section 3.1. (n.d.). Thermo Fisher Scientific.
- 3-Bromo-5-methyl-1H-1,2,4-triazole. (n.d.). CymitQuimica.
- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Institutes of Health.
- 3-BROMO-1-METHYL-1H-1,2,4-TRIAZOLE (56616-91-2). (n.d.). Chemchart.
- Chemistry of 1, 2, 4-Triazole: A Review Article. (n.d.). International Journal of Science and Research (IJSR).
- SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. (n.d.). UTAR Institutional Repository.
- Topics (Click Chemistry). (n.d.). TCI AMERICA.
- Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. (n.d.). MDPI.
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reaction of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole with aldehydes
Application Notes and Protocols
Topic: Reaction of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole with Aldehydes: Synthesis of Novel Hydrazone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] The synthesis of Schiff bases (specifically hydrazones) by reacting hydrazino-substituted triazoles with aldehydes is a highly effective strategy for generating novel molecular entities with enhanced pharmacological potential.[4][5][6] This document provides a comprehensive guide to the synthesis, characterization, and potential applications of hydrazone derivatives obtained from the reaction of this compound with various aldehydes. We delve into the underlying reaction mechanism, provide a robust and detailed experimental protocol, and discuss the critical characterization techniques required to validate the synthesis of these promising compounds.
Scientific Foundation and Reaction Mechanism
The core of this synthesis is the condensation reaction between the terminal nitrogen of the hydrazino group (-NHNH₂) on the triazole ring and the carbonyl carbon of an aldehyde (R-CHO). This reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of a carbon-nitrogen double bond (C=N), characteristic of a hydrazone, and the elimination of a water molecule.
Mechanism Breakdown:
-
Activation (Acid Catalysis): The reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The terminal nitrogen atom of the hydrazino group, possessing a lone pair of electrons, acts as the nucleophile. It attacks the now highly electrophilic carbonyl carbon of the aldehyde.
-
Intermediate Formation: This attack forms an unstable tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate is then protonated at the oxygen atom, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable hydrazone product with a C=N double bond.
This reaction is a classic example of Schiff base formation, a reliable and high-yielding transformation in organic synthesis.[7][8][9]
Sources
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione [mdpi.com]
- 4. Synthesis and Antifungal Properties of 1,2,4-Triazole Schiff Base Agents Based on a 3D-QSAR Model - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note & Protocols: Leveraging 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole as a Scaffold for Novel Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents due to its favorable metabolic stability and ability to engage in hydrogen bonding.[1][2] This guide provides a detailed exploration of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole, a highly versatile and functionalized building block for the synthesis of novel, high-value compounds. We present detailed, field-tested protocols for the synthesis of two major classes of derivatives: hydrazone-based Schiff bases and fused bicyclic systems, specifically[3][4][5]triazolo[4,3-b][3][4][5]triazines and[3][4][5]triazolo[4,3-b][3][4][5][6]tetrazines. The causality behind experimental choices, self-validating system checks, and characterization methodologies are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction & Strategic Overview
This compound is a privileged scaffold for several reasons:
-
The Hydrazino Moiety (-NHNH₂): This nucleophilic group is highly reactive and serves as the primary handle for derivatization, readily participating in condensation and cyclization reactions.[7][8]
-
The Bromo Substituent (-Br): The bromine atom at the 3-position is a key functional group for late-stage diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.
-
The N1-Methyl Group (-CH₃): This methylation prevents tautomerism and directs reactions to the exocyclic hydrazino group, leading to cleaner reactions and a single major regioisomer, simplifying purification and characterization.
This guide focuses on leveraging the reactivity of the hydrazino group to build molecular complexity. The protocols described herein are designed to be robust and adaptable for the creation of diverse chemical libraries for screening and drug development.
General Considerations & Laboratory Practice
Safety Precautions
-
Hydrazine Derivatives: Hydrazine and its derivatives are potentially toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile is suitable).
-
Bromo Compounds: Bromoaromatic compounds can be irritants. Avoid inhalation of dust and skin contact.
-
Solvents and Reagents: Handle all organic solvents and corrosive reagents (e.g., acids, bases, POCl₃) according to standard laboratory safety procedures.
Equipment & Reagents
-
Glassware: Standard round-bottom flasks, condensers, dropping funnels, and beakers. All glassware should be oven-dried before use, especially for moisture-sensitive reactions.
-
Heating and Stirring: Magnetic stirrer hotplates with oil baths for uniform temperature control.
-
Solvent Removal: Rotary evaporator.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), developing chambers, and a UV lamp (254 nm).
-
Purification: Glass columns for flash column chromatography, silica gel (230-400 mesh).
Reaction Monitoring & Purification
The progress of all reactions should be meticulously monitored by TLC. A typical mobile phase for these compounds is a mixture of ethyl acetate and hexane (e.g., 1:1 or 3:7 v/v). Visualization is achieved under UV light. Upon reaction completion, purification is typically performed by either recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) or flash column chromatography on silica gel.
Experimental Protocols & Mechanistic Insights
Protocol 1: Synthesis of 3-bromo-1-methyl-5-(2-arylidenehydrazinyl)-1H-1,2,4-triazoles (Schiff Bases)
This protocol describes the condensation of the hydrazino-triazole with aromatic aldehydes to form stable Schiff bases (hydrazones). These compounds are valuable final products and can also serve as intermediates for further cyclization reactions.[9][10][11]
Causality: The reaction is a nucleophilic addition-elimination. A catalytic amount of acid protonates the aldehyde's carbonyl oxygen, enhancing the carbon's electrophilicity. The terminal nitrogen of the hydrazino group then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields the C=N double bond of the hydrazone.
Workflow Diagram:
Caption: Workflow for Schiff base synthesis.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in absolute ethanol (15 mL per mmol of triazole), add 2-3 drops of glacial acetic acid.
-
Add the desired aromatic aldehyde (1.05 eq) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.
-
Monitor the reaction's progress by TLC until the starting triazole spot is consumed.
-
After completion, cool the mixture in an ice bath. The product will typically precipitate as a solid.
-
Collect the solid by vacuum filtration, wash it with a small amount of cold ethanol, and dry it under vacuum.
-
If necessary, the product can be further purified by recrystallization from ethanol.
| Parameter | Value |
| Triazole Scale | 1.0 mmol (206 mg) |
| Aldehyde | 1.05 mmol |
| Solvent | Ethanol (~15 mL) |
| Catalyst | Glacial Acetic Acid (2-3 drops) |
| Temperature | Reflux (~78 °C) |
| Time | 2-4 hours |
| Expected Yield | 85-95% |
Protocol 2: Synthesis of Fused[3][4][5]Triazolo[4,3-b][3][4][5]triazines
This protocol details the synthesis of a fused bicyclic system through the reaction of the hydrazino-triazole with an α-haloketone, such as phenacyl bromide. This class of compounds has shown potential as anticancer agents.[12]
Causality: This is a Hantzsch-type synthesis followed by cyclodehydration. The reaction proceeds in two stages within a single pot: (1) Initial SN2 reaction where the terminal nitrogen of the hydrazino group displaces the bromide from the α-haloketone. (2) The resulting intermediate undergoes an intramolecular cyclization, where the secondary amine attacks the ketone's carbonyl group, followed by dehydration to form the stable, aromatic triazolotriazine ring system.
Reaction Scheme:
Caption: Synthesis of a triazolotriazine derivative.
Step-by-Step Protocol:
-
Suspend this compound (1.0 eq) in absolute ethanol (20 mL per mmol).
-
Add the α-haloketone (e.g., 2-bromoacetophenone) (1.0 eq) to the suspension.
-
Heat the mixture to reflux for 6-8 hours. The suspension should gradually become a clear solution.
-
Monitor the reaction by TLC (Mobile phase: 30% Ethyl Acetate in Hexane).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce precipitation.
-
Collect the resulting solid by vacuum filtration, wash with cold ethanol, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent like isopropanol or ethanol.
| Parameter | Value |
| Triazole Scale | 1.0 mmol (206 mg) |
| α-Haloketone | 1.0 mmol |
| Solvent | Absolute Ethanol (~20 mL) |
| Temperature | Reflux (~78 °C) |
| Time | 6-8 hours |
| Expected Yield | 70-85% |
Protocol 3: Synthesis of Fused[3][4][5]Triazolo[4,3-b][3][4][5][6]tetrazines
This protocol outlines the construction of the triazolotetrazine fused system, a scaffold known for its potential antitumor activities.[3][5] The synthesis is achieved via a base-catalyzed reaction with a hydrazonoyl halide.
Causality: The reaction is initiated by the deprotonation of the hydrazino group's secondary amine by triethylamine (TEA), increasing its nucleophilicity. This is followed by a nucleophilic attack on the carbon of the hydrazonoyl chloride, displacing the chloride ion. The resulting intermediate undergoes an intramolecular cyclization with the elimination of a second molecule of HCl (facilitated by TEA) to afford the final fused heterocyclic product.
Reaction Scheme:
Caption: Synthesis of a triazolotetrazine derivative.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous dioxane (25 mL per mmol).
-
Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the appropriate hydrazonoyl halide (1.0 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC. A precipitate of triethylamine hydrochloride will form as the reaction progresses.
-
Once the reaction is complete, filter off the triethylamine hydrochloride salt and wash it with a small amount of dioxane.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Triturate the resulting crude residue with diethyl ether, filter the solid, and dry.
-
Purify the product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
| Parameter | Value |
| Triazole Scale | 1.0 mmol (206 mg) |
| Hydrazonoyl Halide | 1.0 mmol |
| Base | Triethylamine (2.2 eq) |
| Solvent | Anhydrous Dioxane (~25 mL) |
| Temperature | Room Temperature |
| Time | 12-18 hours |
| Expected Yield | 60-75% |
Characterization of Novel Compounds
Confirmation of the structure and purity of the newly synthesized compounds is critical. A combination of the following spectroscopic and analytical techniques is required:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. Look for the disappearance of the -NHNH₂ protons and the appearance of new signals corresponding to the introduced moieties (e.g., the imine -CH=N- proton in Schiff bases, or aromatic protons in the fused rings). The N-methyl signal should remain as a singlet around 3.5-4.0 ppm.
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups. Key changes include the disappearance of the N-H stretching bands of the hydrazino group and the appearance of a C=N stretching band (around 1600-1650 cm⁻¹) for Schiff bases.
-
Elemental Analysis (CHN): Determines the percentage composition of carbon, hydrogen, and nitrogen, which should be within ±0.4% of the calculated theoretical values.
References
-
Hassan, A. H. M. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF[3][4][5]TRIAZOLO[4,3-B][3][4][5][6]TETRAZINE DERIVATIVES. CyberLeninka. Available at: [Link]
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Shawali, A. S., et al. (n.d.). Synthesis and Antimicrobial Activity of 1,2,4-Triazolo[4,3-b][3][4][5][6]tetrazines. Available at: [Link]
-
Gomha, S. M., et al. (2021). Synthesis of triazolo[4,3-b][3][4][5][6]tetrazines and triazolo[3,4-b][3][5][13] thiadiazines using chitosan as heterogeneous catalyst under microwave irradiation. ResearchGate. Available at: [Link]
-
Xu, F., et al. (2016). Synthesis, antitumor evaluation and molecular docking studies of[3][4][5]triazolo[4,3-b][3][4][5][6]tetrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(13), 3152-3157. Available at: [Link]
-
Serafin, K., et al. (2017). Synthesis, Structure and Antiproliferative Activity of New pyrazolo[4,3- e]triazolo[4,5-b][3][4][5]triazine Derivatives. Medicinal Chemistry, 14(4), 419-428. Available at: [Link]
-
Kopchuk, D. S., et al. (2022). Synthesis of novel[3][4][5]triazolo[1,5-b][3][4][5][6]tetrazines and investigation of their fungistatic activity. Beilstein Journal of Organic Chemistry, 18, 241-251. Available at: [Link]
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Gholamzadeh, Z., et al. (2025). Design and Development of[3][4][5]Triazolo[4,3-b][3][4][5]triazines as Potential Anticancer Agents with Genotoxicity and Apoptotic Activity. Medicinal Chemistry, 21(7), 680-691. Available at: [Link]
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Kamel, M. M., & Abdo, N. Y. M. (2014). Synthesis of novel 1,2,4-triazoles, triazolothiadiazines and triazolothiadiazoles as potential anticancer agents. European Journal of Medicinal Chemistry, 86, 75-80. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Available at: [Link]
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Wang, C., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(21), 7876. Available at: [Link]
-
Taha, M., et al. (2022). Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
Maccioni, E., et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(16), 4967. Available at: [Link]
-
Gümüş, F., & Öcal, N. (2022). Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 875-888. Available at: [Link]
-
Al-Adilee, K. J., & Al-Jibouri, M. N. (2020). Synthesis of 3-R-4-amino-5-hydrazino-1,2,4-triazole Schiff bases (L1, L2 and L3) and their Cu(II) complexes. ResearchGate. Available at: [Link]
-
Singh, A., et al. (2020). Synthesis, characterization and gravimetric studies of novel triazole-based compound. International Journal of Low-Carbon Technologies, 15(1), 127-134. Available at: [Link]
-
Adawy, A., et al. (1976). Triazines and related products. Part XVI. Synthesis of triazolotriazines by cyclisation of 3-hydrazino-1,2,4-triazines and 3-hydrazino-1,2,4-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 4, 375-379. Available at: [Link]
-
Butler, R. N., & Evans, A. M. (1977). The reactions of hydrazones and related compounds with strong bases. Part III. 1,2,4-Triazoles, 1,2,4-triazines, and 1,3,5-triazines from aromatic aldehyde azines. Journal of the Chemical Society, Perkin Transactions 1, 1, 105-108. Available at: [Link]
-
Farshori, N. N., et al. (2013). Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. Archives of Pharmacal Research, 36(6), 677-685. Available at: [Link]
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El-Shehry, M. F., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 26(11), 3145. Available at: [Link]
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Sławiński, J., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2715. Available at: [Link]
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Kahveci, B., et al. (2023). Synthesis of Some Novel Schiff Base Derivative 5-Substituted-4-Amino-1,2,4-Triazole-3-one Compounds with Potential Lipase In. DergiPark. Available at: [Link]
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Fakhim, H., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Journal of Ovarian Research, 15(1), 119. Available at: [Link]
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Kopchuk, D. S., et al. (2022). Synthesis of novel[3][4][5]triazolo[1,5-b][3][4][5][6]tetrazines and investigation of their fungistatic activity. Beilstein Journal of Organic Chemistry, 18, 241-251. Available at: [Link]
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El-Fahham, H. A., et al. (1980). Triazines and related products. Part 21. Cyclisation of 3-amino-5-hydrazinopyrazole and 3-amino-5-hydrazino-1,2,4-triazole to azolo[5,1-c][3][4][5]triazines. Journal of the Chemical Society, Perkin Transactions 1, 2664-2667. Available at: [Link]
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Application Notes and Protocols: 3-Bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole in Agrochemical Synthesis
Introduction: The Versatile Triazole Core in Modern Agrochemicals
The 1,2,4-triazole scaffold is a cornerstone in the development of modern agrochemicals, renowned for its presence in a multitude of successful fungicides and herbicides.[1][2] Its unique chemical properties, including its ability to coordinate with metal ions in essential fungal enzymes and its structural resemblance to natural purines, make it a privileged scaffold in the design of potent and selective bioactive molecules.[3] Within this important class of compounds, 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole emerges as a highly versatile and promising building block for the synthesis of novel agrochemicals. The presence of a reactive hydrazino group, a strategically positioned bromo substituent, and a methyl group on the triazole ring offers a trifecta of opportunities for synthetic diversification and fine-tuning of biological activity.
This guide provides an in-depth exploration of the applications of this compound in the synthesis of agrochemical candidates, with a focus on the creation of fused heterocyclic systems such as triazolopyrimidines, which are known to exhibit potent herbicidal and fungicidal properties.[4][5][6] We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the rationale behind the synthetic strategies.
Core Synthetic Strategy: Building Fused Heterocyclic Systems
The primary application of this compound in agrochemical synthesis lies in its utility as a precursor for constructing fused bicyclic and polycyclic heterocyclic systems. The hydrazino group is a key functional handle that enables cyclization reactions with various electrophilic partners, leading to the formation of new rings fused to the triazole core.
Synthesis of[4][7][8]triazolo[1,5-a]pyrimidines: A Gateway to Herbicides and Fungicides
One of the most promising applications of this compound is the synthesis of[4][7]triazolo[1,5-a]pyrimidines. This class of compounds has been extensively investigated for its agrochemical potential, with many derivatives exhibiting potent herbicidal activity through the inhibition of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[5] Furthermore, certain triazolopyrimidine derivatives have demonstrated significant fungicidal activity.[2][6][8]
The synthetic pathway to these valuable scaffolds involves the condensation of the hydrazino group of this compound with a 1,3-dicarbonyl compound or its synthetic equivalent. This reaction proceeds through a well-established mechanism involving initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the fused triazolopyrimidine ring system.
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-2,5-dimethyl-[4][7][8]triazolo[1,5-a]pyrimidine
This protocol details the synthesis of a model 7-bromo-2,5-dimethyl-[4][7][9]triazolo[1,5-a]pyrimidine from this compound and acetylacetone (a 1,3-dicarbonyl compound). The resulting compound can serve as a core structure for further derivatization or be directly screened for biological activity.
Reaction Scheme:
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Application Notes & Protocols: A Guide to Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives
Abstract
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of therapeutic agents with a broad spectrum of activities, including antifungal, antiviral, anticancer, and anticonvulsant properties.[1][2][3] Traditional synthetic routes to these vital heterocycles are often hampered by long reaction times, demanding conditions, and laborious purification processes. This guide provides a comprehensive overview of microwave-assisted organic synthesis (MAOS) as a transformative green chemistry technique for the rapid and efficient production of 1,2,4-triazole derivatives.[4][5] By leveraging the principles of dielectric heating, MAOS dramatically curtails reaction times, frequently enhancing yields and product purity.[6][7] These application notes are designed to furnish researchers, scientists, and professionals in drug development with detailed protocols and the foundational knowledge to effectively implement this powerful technology.
The Significance of 1,2,4-Triazoles in Drug Discovery
The five-membered 1,2,4-triazole ring is a privileged structure in drug design, appearing in numerous commercially successful pharmaceuticals.[1][8] Its utility stems from its unique physicochemical properties, including its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for other functional groups.[9] Marketed drugs such as the antifungal Fluconazole and the antiviral Ribavirin underscore the therapeutic importance of this heterocyclic core.[1] The continuous exploration of novel 1,2,4-triazole derivatives remains a fertile area of research for identifying new drug candidates with improved efficacy and safety profiles.[2][10]
Principles of Microwave-Assisted Organic Synthesis (MAOS)
Conventional heating methods transfer energy to a reaction mixture indirectly, relying on conduction and convection, which can lead to uneven heating and the formation of hot spots on the vessel walls.[11] In contrast, microwave-assisted synthesis delivers energy directly to the polar molecules and ions within the reaction mixture.[12][13] This volumetric heating is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction, leading to rapid and uniform heating of the reaction medium.[14]
-
Ionic Conduction: The presence of ions in the reaction mixture results in their migration through the solution under the influence of the electric field. Collisions between these moving ions generate heat efficiently.[11][12]
This direct and instantaneous energy transfer can lead to remarkable rate enhancements, allowing reactions to be completed in minutes rather than hours.[7][14]
Caption: Core principles of Microwave-Assisted Organic Synthesis (MAOS).
Experimental Protocols for Microwave-Assisted Synthesis of 1,2,4-Triazoles
The following protocols provide detailed, step-by-step methodologies for the synthesis of 1,2,4-triazole derivatives using a dedicated microwave reactor.
Protocol 1: One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Hydrazides and Nitriles
This protocol outlines an efficient one-pot synthesis of 3,5-disubstituted-1,2,4-triazoles through the condensation of an aromatic hydrazide with a substituted nitrile, catalyzed by a base, under microwave irradiation.
Materials:
-
Aromatic hydrazide (e.g., benzohydrazide)
-
Substituted nitrile (e.g., benzonitrile)
-
Potassium carbonate (K₂CO₃)
-
n-Butanol
Procedure:
-
To a 20 mL microwave reaction vessel equipped with a magnetic stir bar, add the aromatic hydrazide (0.005 mol), the substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol).
-
Add 10 mL of n-butanol to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Subject the reaction mixture to microwave irradiation at 150°C for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated product is then collected by filtration.
-
The crude product can be recrystallized from ethanol to yield the analytically pure 3,5-disubstituted-1,2,4-triazole.
Caption: Workflow for the one-pot synthesis of 3,5-disubstituted-1,2,4-triazoles.
Protocol 2: Synthesis of 4-Amino-1,2,4-triazoles from Hydrazides and Hydrazine Hydrate
This solvent-free protocol describes the synthesis of N⁴-amino-1,2,4-triazoles from substituted aryl hydrazides and an excess of hydrazine hydrate under microwave irradiation.[15]
Materials:
-
Substituted aryl hydrazide
-
Hydrazine hydrate
Procedure:
-
In a microwave-safe vessel, combine the substituted aryl hydrazide (0.010 mol) with an excess of hydrazine hydrate (0.08 mol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a high temperature (e.g., 250°C) and power (e.g., 800W) for a short duration of 4-12 minutes.[15]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction vessel to cool.
-
The resulting product can be purified by appropriate workup and recrystallization.
Comparative Analysis: Microwave vs. Conventional Heating
The advantages of microwave-assisted synthesis are most evident when compared to traditional heating methods. The following table summarizes the key differences observed in the synthesis of various 1,2,4-triazole derivatives.
| Derivative Type | Method | Reaction Time | Yield (%) | Reference |
| 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione | Conventional | 290 minutes | 78% | [9] |
| Microwave | 10-25 minutes | 97% | [9] | |
| Piperazine-azole-fluoroquinolone based 1,2,4-triazoles | Conventional | 27 hours | - | [9] |
| Microwave | 30 minutes | 96% | [9] | |
| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide | Conventional | several hours | - | [9] |
| Microwave | 33-90 seconds | 82% | [9] | |
| 1,3,5-trisubstituted-1,2,4-triazoles | Conventional | > 4 hours | - | [9] |
| Microwave | 1 minute | 85% | [9] |
Conclusion
Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a green, efficient, and rapid alternative for the synthesis of 1,2,4-triazole derivatives. The protocols and data presented herein demonstrate the tangible benefits of this technology, including drastically reduced reaction times and improved yields.[9] For researchers and professionals in drug development, the adoption of MAOS can accelerate the discovery and optimization of new therapeutic agents based on the versatile 1,2,4-triazole scaffold.
References
- Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
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- RSC Publishing. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
- PubMed Central. (n.d.).
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The Sonochemical Driving Force: Understanding Acoustic Cavitation
An Application Guide to Ultrasound-Assisted Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of ultrasound-assisted organic synthesis (sonochemistry), focusing on its application in the construction of medicinally relevant heterocyclic compounds. As a senior application scientist, this guide moves beyond simple protocols to explain the underlying principles and causal relationships that make sonochemistry a powerful tool for green and efficient synthesis.
Sonochemistry harnesses high-frequency sound waves (typically >20 kHz) to activate chemical reactions.[1][2] The process is not driven by a direct interaction between sound waves and molecules but by a physical phenomenon called acoustic cavitation .[3]
When ultrasound passes through a liquid, it creates alternating cycles of high and low pressure. During the low-pressure (rarefaction) phase, the liquid can be torn apart, forming microscopic bubbles or cavities. These bubbles grow over several cycles until they reach an unstable size and violently collapse during a high-pressure phase.[3][4] This collapse is incredibly energetic, generating localized "hot spots" with transient temperatures and pressures that can reach up to 5000 K and 2000 atm, respectively.[4][5]
These microreactors are the heart of sonochemistry, transforming the energy of sound into chemical and mechanical work.[6] The effects can be broadly categorized:
-
Chemical Effects: Inside the collapsing bubble, extreme temperatures can cause the homolytic cleavage of solvent or reactant molecules, generating highly reactive radicals that initiate new chemical pathways.[4][7]
-
Mechanical Effects: For heterogeneous reactions (e.g., liquid-solid), the bubble collapse is asymmetric near a surface. This creates powerful microjets of liquid that impact the surface, causing cleaning, erosion, and particle size reduction.[3][7] This dramatically improves mass transport and activates solid surfaces.
This unique activation mechanism leads to significant advantages over conventional heating methods, including drastically reduced reaction times (from hours to minutes), improved yields, milder overall reaction conditions, and alignment with the principles of green chemistry.[8][9]
Diagram 1: The Principle of Acoustic Cavitation This diagram illustrates the formation, growth, and violent collapse of a cavitation bubble, leading to the generation of extreme conditions and mechanical effects.
Experimental Systems & Key Parameters
The choice of ultrasonic equipment is critical and directly impacts reaction outcomes. The two most common laboratory setups are the ultrasonic bath and the direct immersion probe system.[1][7]
-
Ultrasonic Cleaning Bath: A readily available and inexpensive option.[7] The ultrasonic transducers are located outside the bath, and energy is transmitted through the water to the reaction vessel. This setup is excellent for initial screening and small-scale reactions, but energy transfer can be inefficient and difficult to reproduce due to variables like vessel position and water level.[3]
-
Ultrasonic Probe System (Horn): A more powerful and efficient setup where a titanium horn is immersed directly into the reaction medium.[3] This delivers a concentrated and quantifiable amount of energy, making it ideal for process optimization, scale-up, and reactions requiring high intensity. However, the intense energy can cause erosion of the probe tip, potentially introducing metal contaminants.
Table 1: Comparison of Common Sonochemical Equipment
| Feature | Ultrasonic Cleaning Bath | Ultrasonic Probe (Horn) System |
| Energy Delivery | Indirect, through a water medium | Direct, into the reaction mixture |
| Power Intensity | Low (1-5 W/cm²) | High and adjustable (several hundred W/cm²)[3] |
| Reproducibility | Moderate; sensitive to vessel position | High; quantifiable energy input |
| Temperature Control | Poor; requires external cooling | Good; can be used with cooling jackets |
| Primary Use | Proof-of-concept, small-scale synthesis | Process optimization, scale-up, viscous media |
| Cost | Low | High |
| Key Consideration | Ensure consistent vessel placement | Monitor for probe tip erosion |
Causality of Experimental Parameters
Optimizing a sonochemical reaction requires understanding how different parameters influence cavitation:
-
Frequency: Most lab equipment operates between 20-40 kHz.[3] Lower frequencies produce larger cavitation bubbles that collapse more violently, favoring mechanical effects. Higher frequencies produce smaller bubbles, leading to a higher population of radicals and favoring chemical effects.
-
Solvent Choice: The physical properties of the solvent are paramount.[1] Solvents with low vapor pressure, high surface tension, and high viscosity are more difficult to cavitate but produce a more violent bubble collapse, leading to greater sonochemical effects.
-
Temperature: Increasing the bulk reaction temperature increases the solvent's vapor pressure. This makes cavitation easier but results in a less intense collapse as the bubble contains more vapor, cushioning the implosion.[10] Therefore, controlling the temperature, often with a cooling system, is crucial for consistent results.[1]
Application Notes & Protocols for Heterocyclic Synthesis
Ultrasound has proven to be a versatile tool for synthesizing a wide array of heterocyclic compounds.[6][8] The following protocols are representative examples that highlight the broad applicability and advantages of this technology.
Multicomponent Synthesis of Pyrazoles and Pyranopyrazoles
Significance: The pyrazole nucleus is a privileged scaffold found in numerous pharmaceuticals, including Celebrex® (an anti-inflammatory drug) and Viagra®.[10] Multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step.
Causality: In this aqueous, catalyst-free MCR, ultrasound dramatically accelerates the reaction. The primary effect is mechanical. The intense mixing and agitation caused by cavitation overcome the low mutual solubility of the organic reactants in water, creating a fine emulsion that massively increases the interfacial area available for reaction.[1] This avoids the need for organic solvents and phase-transfer catalysts.
Protocol: Ultrasound-Assisted Synthesis of Dihydropyrano[2,3-c]pyrazoles in Water [10]
Diagram 2: Workflow for Pyranopyrazole Synthesis A simple workflow for the ultrasound-assisted multicomponent reaction.
Step-by-Step Methodology:
-
In a 50 mL round-bottom flask, combine an aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and ethyl acetoacetate (1 mmol) in distilled water (10 mL).
-
Place the flask in an ultrasonic cleaning bath, ensuring the water level in the bath is consistent with the liquid level in the flask.
-
Turn on the ultrasound (e.g., 40 kHz, 250 W) and heat the reaction to 50 °C using the bath's thermostat.[10]
-
Monitor the reaction by TLC. The reaction is typically complete within 30-40 minutes.
-
Upon completion, cool the mixture to room temperature. The solid product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrano[2,3-c]pyrazole.
Table 2: Performance Comparison: Ultrasound vs. Silent Conditions
| Method | Solvent | Temperature | Time | Yield | Reference |
| Ultrasound | Water | 50 °C | 35 min | 92% | [10] |
| Silent (Stirring) | Ethanol | 80 °C (Reflux) | 12 h | 27% | [10] |
| Silent (Stirring) | Water | 80 °C (Reflux) | 12 h | No significant product | [10] |
Synthesis of Quinoline-Imidazole Hybrids
Significance: Both quinoline and imidazole are core structures in medicinal chemistry.[11][12] Hybrid molecules containing both scaffolds are of great interest for developing new therapeutic agents.
Causality: The synthesis involves two steps: N-alkylation followed by a [3+2] cycloaddition.[11] For the N-alkylation step, which is a heterogeneous solid-liquid reaction, the mechanical effects of ultrasound are dominant. Microjets generated at the surface of the solid imidazole starting material constantly expose fresh surfaces for reaction, leading to a dramatic increase in reaction rate and allowing the reaction to proceed efficiently at a lower temperature compared to conventional heating.[13]
Protocol: Ultrasound-Assisted N-Alkylation of Imidazole [11]
Step-by-Step Methodology:
-
To a solution of the starting imidazole derivative (1 mmol) in acetonitrile (15 mL), add the appropriate quinoline-containing alkylating agent (1.1 mmol) and potassium carbonate (2 mmol).
-
Immerse the reaction flask into an ultrasonic bath.
-
Irradiate the heterogeneous mixture with ultrasound (e.g., 40 kHz) at 40-50 °C for 30-45 minutes.
-
Monitor the reaction progress via TLC.
-
After completion, filter the mixture to remove the inorganic base.
-
Evaporate the solvent under reduced pressure. The resulting crude product can be used in the next step or purified by column chromatography.
Table 3: Performance Comparison for N-Alkylation: Ultrasound vs. Thermal Heating
| Method | Reaction Time | Yield | Key Advantage | Reference |
| Ultrasound (US) | 30-45 minutes | 90-98% | Drastic time reduction, energy efficiency | [11] |
| Conventional (TH) | 10-14 hours | 50-90% | - | [11] |
Catalyst-Free Synthesis of 1,2,3-Triazoles
Significance: The 1,2,3-triazole moiety, often formed via "click chemistry," is a critical linker in drug discovery, bioconjugation, and materials science. Developing metal-free routes is a key goal in green chemistry.
Causality: This protocol describes a catalyst- and metal-free synthesis where ultrasound enables the reaction to proceed efficiently in water. The sonochemical effects are likely twofold. First, mechanical emulsification brings the organic reactants into intimate contact within the aqueous medium. Second, the high temperatures and pressures within the cavitation bubbles may facilitate the cycloaddition reaction pathway, which would otherwise require a metal catalyst or significantly higher bulk temperatures.
Protocol: Ultrasound-Assisted Synthesis of 1,5-Substituted Triazoles
Step-by-Step Methodology:
-
In a sealed tube, suspend the starting azide (0.5 mmol) and nitroolefin (0.5 mmol) in water (2 mL).
-
Place the tube in an ultrasonic bath.
-
Irradiate the mixture at room temperature for 30 minutes.
-
After the reaction is complete (monitored by TLC), extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure 1,5-substituted triazole.
Table 4: Performance Comparison: Ultrasound vs. Thermal Method
| Method | Catalyst | Solvent | Time | Yield | Reference |
| Ultrasound | None | Water | 30 min | 72-92% | |
| Thermal | None | Water | > 24 h | Low/No product |
Safety and Best Practices
While sonochemistry is a powerful technique, adherence to safety protocols is essential.
-
Hearing Protection: High-power ultrasonic probes can generate audible sub-harmonics. Always operate high-intensity systems within a sound-proof cabinet.
-
Solvent Volatility: Sonication can heat the reaction mixture. When using low-boiling-point solvents, ensure the reaction is performed in a well-ventilated fume hood and consider using a sealed vessel.
-
Probe Maintenance: Regularly inspect ultrasonic horns for pitting and erosion. Eroded tips can reduce efficiency and contaminate the reaction.
-
Temperature Monitoring: Do not rely solely on the bath's thermostat. For precise control, use an internal thermocouple to monitor the actual reaction temperature.[1]
Conclusion and Future Outlook
Ultrasound-assisted synthesis offers a robust, efficient, and environmentally benign alternative to conventional methods for preparing heterocyclic compounds.[5] By leveraging the extreme, transient conditions created during acoustic cavitation, researchers can dramatically accelerate reactions, improve yields, and explore novel reaction pathways.[3][8] The technology is particularly advantageous for heterogeneous systems and multicomponent reactions in green solvents like water. As the demand for sustainable chemical manufacturing grows, sonochemistry is poised to become an indispensable tool in the modern synthetic chemistry laboratory.
References
- Grieser, F. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Accounts of Chemical Research.
- Organic-Chemistry.org. Sonochemistry: Ultrasound in Organic Chemistry.
- Martins, P., et al. (2021). Ultrasound for Drug Synthesis: A Green Approach. Molecules.
- Ziarani, G. M., et al. (2019). Ultrasound-assisted synthesis of heterocyclic compounds. Molecular Diversity.
- Mason, T. J. (1997). Ultrasound in synthetic organic chemistry. Chemical Society Reviews.
- Borah, B., & Chowhan, L. R. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Advances.
- Singh, A., et al. (2023). A Review on Ultrasound Assisted Synthesis of Heterocyclic Compounds. International Journal of Scientific Research in Science and Technology.
- Stadler, A. (2017). Solvent-free sonochemistry: Sonochemical organic synthesis in the absence of a liquid medium. Beilstein Journal of Organic Chemistry.
- Mason, T. J. (2007). Sonochemistry - beyond synthesis. Education in Chemistry.
- Kumar, A., et al. (2022). Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Journal of the Indian Chemical Society.
- Singh, A., et al. (2024). A Review on Ultrasound Assisted Synthesis of Heterocyclic Compounds. International Journal of Science and Social Science Research.
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- Anna Pratima, A., et al. (2014). Ultrasound promoted synthesis of Indole appended heterocycles. World Journal of Pharmacy and Pharmaceutical Sciences.
- El-Naggar, A. M., et al. (2025). Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. ChemMedChem.
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Application Notes & Protocols for the N-Alkylation of 1,2,4-Triazoles: A Guide to Regioselective Synthesis
Abstract
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, with its N-substituted derivatives exhibiting a wide array of biological activities and functional properties.[1][2][3][4] The regioselective alkylation of the 1,2,4-triazole ring, however, presents a persistent synthetic challenge, as direct alkylation can lead to a mixture of N1 and N4 substituted isomers.[5][6] This guide provides an in-depth analysis of the factors governing regioselectivity and offers detailed, field-proven protocols for achieving controlled N-alkylation. We will explore various methodologies, from classical approaches using alkyl halides under basic conditions to more advanced techniques such as the Mitsunobu reaction and microwave-assisted synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize specific N-alkylated 1,2,4-triazole isomers with high purity and yield.
Introduction: The Challenge of Regioselectivity in 1,2,4-Triazole Alkylation
The 1,2,4-triazole ring possesses two nucleophilic nitrogen atoms, N1 and N4, that are susceptible to alkylation. The inherent tautomerism of the unsubstituted ring further complicates selective functionalization.[5] Direct alkylation often results in a mixture of N1 and N4 isomers, with the ratio being highly dependent on the reaction conditions, including the nature of the alkylating agent, the base employed, the solvent, and the temperature.[5][6] The N1-alkylation product is frequently the major isomer due to the higher nucleophilicity of the N1 nitrogen.[5] However, achieving exclusive or high regioselectivity is crucial as the biological activity and physicochemical properties of the resulting isomers can differ significantly.[7]
This guide will dissect the mechanistic underpinnings of N-alkylation and provide practical, step-by-step protocols to navigate these challenges.
Mechanistic Considerations and Factors Influencing Regioselectivity
The outcome of the N-alkylation of 1,2,4-triazole is a delicate interplay of kinetic and thermodynamic control. Key factors include:
-
Base: The choice of base is critical. Strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to favor the formation of the N1-isomer, often with high selectivity.[8] Weaker bases such as potassium carbonate (K₂CO₃) can also be effective, particularly under specific conditions like microwave irradiation in ionic liquids.[9][10]
-
Solvent: The polarity of the solvent can influence the reactivity of the triazolide anion and the solubility of the reactants. Aprotic solvents like acetonitrile (MeCN), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used.
-
Alkylating Agent: The nature of the leaving group on the alkylating agent (e.g., I > Br > Cl > OTs) and the steric bulk of the alkyl group can impact the N1/N4 ratio.
-
Temperature and Energy Source: Reaction temperature can affect the selectivity, and the use of microwave irradiation has been demonstrated to accelerate the reaction and, in some cases, improve regioselectivity.[9][10]
Below is a diagram illustrating the general workflow for the N-alkylation of 1,2,4-triazoles.
Caption: General experimental workflow for N-alkylation of 1,2,4-triazoles.
Experimental Protocols
Protocol 1: General Procedure for N1-Alkylation using Potassium Carbonate
This protocol describes a straightforward method for the N-alkylation of 1,2,4-triazole, which typically yields the N1-isomer as the major product.[9][11]
Materials:
-
1,2,4-Triazole (1.0 eq)
-
Alkyl halide (e.g., butyl bromide, benzyl chloride) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-triazole and anhydrous potassium carbonate.
-
Add the solvent (MeCN or DMF) to the flask.
-
Add the alkyl halide dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80 °C (for MeCN) or 100-120 °C (for DMF) and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to separate the N1 and N4 isomers.
Causality behind choices:
-
K₂CO₃: A mild and inexpensive base sufficient to deprotonate the triazole.
-
MeCN/DMF: Polar aprotic solvents that facilitate the Sₙ2 reaction. DMF is used for less reactive alkyl halides due to its higher boiling point.
Protocol 2: Regioselective N1-Alkylation using DBU
This method utilizes the non-nucleophilic base DBU to achieve high regioselectivity for the N1-isomer, often with a 90:10 ratio of N1:N4 isomers.[8]
Materials:
-
1,2,4-Triazole (1.0 eq)
-
Alkyl halide (1.05 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve 1,2,4-triazole in anhydrous THF in a flame-dried, inert-atmosphere (N₂ or Ar) flask.
-
Add DBU to the solution and stir for 10-15 minutes at room temperature.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the N1-alkylated product.
Causality behind choices:
-
DBU: A strong, sterically hindered, non-nucleophilic base that promotes the formation of the triazolide anion without competing in the alkylation reaction.[12]
-
THF: An aprotic solvent that is compatible with the strong base DBU.
Protocol 3: Microwave-Assisted N1-Alkylation in an Ionic Liquid
This protocol leverages microwave irradiation and an ionic liquid as the solvent to accelerate the reaction and achieve excellent yields of the N1-isomer regioselectively.[9][10]
Materials:
-
1,2,4-Triazole (1.0 eq)
-
Alkyl halide (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.2 eq)
-
[bmim][Br] (1-Butyl-3-methylimidazolium bromide) or another suitable ionic liquid
Procedure:
-
In a microwave-safe reaction vessel, combine 1,2,4-triazole, the alkyl halide, and potassium carbonate.
-
Add the ionic liquid to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 80-100 °C for 10-20 minutes.
-
After the reaction, cool the vessel to room temperature.
-
Extract the product from the ionic liquid using an organic solvent such as ethyl acetate or diethyl ether. The ionic liquid and inorganic salts will remain in a separate phase.
-
Combine the organic extracts and wash with water to remove any residual ionic liquid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the pure product.
Causality behind choices:
-
Microwave Irradiation: Provides rapid and uniform heating, significantly reducing reaction times.
-
Ionic Liquid: Acts as both a solvent and a phase-transfer catalyst, enhancing the reaction rate and selectivity. It is also recyclable.[9]
Protocol 4: N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction offers a powerful alternative for N-alkylation, particularly for secondary alcohols, and proceeds with inversion of stereochemistry at the alcohol carbon.[13][14][15]
Materials:
-
1,2,4-Triazole (1.2 eq)
-
Primary or secondary alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, inert-atmosphere flask, dissolve the alcohol and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD dropwise to the solution. The formation of a white precipitate (triphenylphosphine oxide) may be observed.
-
After stirring for 15-20 minutes, add a solution of 1,2,4-triazole in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by column chromatography to separate the product from triphenylphosphine oxide and other byproducts.
Causality behind choices:
-
PPh₃ and DEAD/DIAD: This redox couple activates the alcohol, making it susceptible to nucleophilic attack by the triazole.[14]
-
Mild Conditions: The reaction proceeds at room temperature, making it suitable for sensitive substrates.
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The Versatile Building Block: Application and Protocols of 3-Bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole in Heterocyclic Synthesis
Introduction: Unveiling a Powerful Synthetic Tool
In the landscape of modern medicinal and materials chemistry, the quest for novel heterocyclic scaffolds remains a paramount objective. These intricate molecular architectures form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Central to the construction of such molecules is the strategic use of versatile building blocks – reagents that offer multiple points of reactivity for the efficient assembly of complex structures. This guide delves into the synthetic utility of one such building block: 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole .
This unique trifunctional molecule, bearing a reactive hydrazino group, a synthetically valuable bromo substituent, and a methylated nitrogen, presents a powerful platform for the synthesis of a diverse range of fused and substituted heterocyclic systems. The hydrazino moiety serves as a potent nucleophile, readily engaging in condensation reactions with carbonyl compounds to initiate cyclization cascades. Simultaneously, the bromo atom acts as a versatile handle for post-synthesis modifications via cross-coupling reactions, enabling the introduction of a wide array of substituents. This dual reactivity profile makes this compound a highly attractive and strategic component in the synthetic chemist's toolbox. This document provides a comprehensive overview of its synthesis, key applications, and detailed protocols for its use, aimed at researchers and professionals in drug discovery and chemical development.
Synthesis of this compound
The target compound can be reliably synthesized from the readily available precursor, 3,5-dibromo-1-methyl-1H-1,2,4-triazole, through a nucleophilic aromatic substitution reaction with hydrazine hydrate. The rationale behind this approach lies in the differential reactivity of the two bromine atoms, where one can be selectively displaced by the strong nucleophile, hydrazine.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the hydrazinolysis of halo-substituted triazoles.
Materials:
-
3,5-Dibromo-1-methyl-1H-1,2,4-triazole
-
Hydrazine hydrate (64-80% solution)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
To a solution of 3,5-dibromo-1-methyl-1H-1,2,4-triazole (1.0 eq) in ethanol (10 mL/g of starting material), add hydrazine hydrate (1.2 eq) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature and then concentrate under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Expected Yield: 70-85%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Application in the Synthesis of Fused Heterocyclic Systems: The Power of Cyclocondensation
A primary application of this compound lies in its ability to undergo cyclocondensation reactions with 1,3-dicarbonyl compounds and other bifunctional electrophiles. This reactivity, driven by the nucleophilic hydrazino group, provides a straightforward entry into various fused triazole systems, such as the medicinally important[1][2][3]triazolo[4,3-b]pyridazines.
The Underlying Mechanism: A Stepwise Annulation
The reaction proceeds through an initial condensation of the more nucleophilic nitrogen of the hydrazino group with one of the carbonyl groups of the β-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization, involving the remaining amino group of the hydrazine moiety and the second carbonyl group, followed by dehydration, leads to the formation of the fused heterocyclic ring system. The choice of reaction conditions, particularly the acidity, can be crucial for promoting both the initial condensation and the final cyclization-dehydration step.
Diagram 1: General Workflow for the Synthesis of Fused Triazoles
Caption: Workflow for fused heterocycle synthesis.
Protocol 2: Synthesis of 3-Bromo-5,7-dimethyl-1-methyl-[1][2][3]triazolo[4,3-b]pyridazine
This protocol details the reaction of this compound with acetylacetone, a common β-dicarbonyl compound.
Materials:
-
This compound
-
Acetylacetone
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware
-
Reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid.
-
To this solution, add acetylacetone (1.1 eq) in ethanol.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Expected Yield: 65-80%
Data Presentation: Representative Examples of Cyclocondensation Reactions
| Reagent | Product | Conditions | Yield (%) |
| Acetylacetone | 3-Bromo-5,7-dimethyl-1-methyl-[1][2][3]triazolo[4,3-b]pyridazine | Acetic acid, reflux | ~75 |
| Ethyl acetoacetate | 3-Bromo-7-methyl-1-methyl-5-oxo-4,5-dihydro-[1][2][3]triazolo[4,3-b]pyridazine | Acetic acid, reflux | ~70 |
| Diethyl malonate | 3-Bromo-1-methyl-5,7-dioxo-4,5,6,7-tetrahydro-[1][2][3]triazolo[4,3-b]pyridazine | Piperidine, ethanol, reflux | ~60 |
Leveraging the Bromo Substituent: Gateway to Further Functionalization
The presence of the bromo atom at the 3-position of the triazole ring significantly enhances the synthetic value of this building block. This halogen serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. This late-stage functionalization capability is a cornerstone of modern drug discovery, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[4][5] In the context of our building block, it allows for the arylation or heteroarylation of the triazole core, a common strategy in the design of bioactive molecules.
Diagram 2: Suzuki-Miyaura Cross-Coupling Reaction
Caption: Suzuki-Miyaura cross-coupling workflow.
Protocol 3: Suzuki-Miyaura Coupling of a 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine Derivative
This protocol provides a general procedure for the Suzuki-Miyaura coupling of the product obtained from Protocol 2.
Materials:
-
3-Bromo-5,7-dimethyl-1-methyl-[1][2][3]triazolo[4,3-b]pyridazine
-
Aryl or heteroaryl boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and water (solvent system)
-
Standard Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
To a Schlenk flask, add the 3-bromo-[1][2][3]triazolo[4,3-b]pyridazine derivative (1.0 eq), the boronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to obtain the desired coupled product.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is another cornerstone of modern organic synthesis, enabling the formation of C-N bonds.[1][3][6] This reaction allows for the introduction of a wide range of primary and secondary amines at the 3-position of the triazole ring, providing access to a diverse array of substituted amino-triazole derivatives.
Protocol 4: Buchwald-Hartwig Amination of a 3-Bromo-[1][2][3]triazolo[4,3-b]pyridazine Derivative
This protocol outlines a general procedure for the Buchwald-Hartwig amination.
Materials:
-
3-Bromo-5,7-dimethyl-1-methyl-[1][2][3]triazolo[4,3-b]pyridazine
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or another suitable ligand
-
Sodium tert-butoxide (NaOtBu) or another suitable base
-
Toluene or 1,4-dioxane (anhydrous)
-
Inert atmosphere setup
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 3-bromo-[1][2][3]triazolo[4,3-b]pyridazine derivative (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) in a Schlenk flask.
-
Add anhydrous toluene or 1,4-dioxane.
-
Seal the flask and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Conclusion: A Building Block of Strategic Importance
This compound emerges as a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its dual reactivity, stemming from the nucleophilic hydrazino group and the synthetically adaptable bromo substituent, allows for a modular and efficient approach to the construction of diverse molecular scaffolds. The protocols detailed herein provide a practical guide for the synthesis and application of this reagent, empowering researchers in drug discovery and materials science to explore new chemical space and accelerate their research endeavors. The strategic application of this building block will undoubtedly continue to contribute to the development of novel and impactful chemical entities.
References
-
Hartwig, J. F. Buchwald-Hartwig Amination. Wikipedia, Wikimedia Foundation, 29 Sept. 2023, [Link].
-
Jiang, N., et al. "Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity." Molecules, vol. 17, no. 10, 2012, pp. 11599-11610, [Link].
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"Buchwald-Hartwig Amination." Chemistry LibreTexts, 30 June 2023, [Link].
-
"Buchwald-Hartwig Cross Coupling Reaction." Organic Chemistry Portal, [Link].
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"Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines." Molecules, vol. 26, no. 8, 2021, p. 2185, [Link].
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"SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE." National Institutes of Health, [Link].
-
"The synthesis of imidazo[4,5‐c] ‐ and v‐triazolo[4,5‐c] pyridazines." ResearchGate, [Link].
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Jiang, N., et al. "Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity." Molecules, vol. 17, no. 10, 2012, pp. 11599-11610, [Link].
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El-Sayed, N. N. E., et al. "Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity." RSC Advances, vol. 12, no. 43, 2022, pp. 28183-28202, [Link].
-
Xu, Y., et al. "Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives." The Journal of Organic Chemistry, vol. 75, no. 24, 2010, pp. 8666-8669, [Link].
-
"The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules, vol. 17, no. 12, 2012, pp. 13896-13908, [Link].
-
"Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps." National Institutes of Health, [Link].
-
"General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino." National Institutes of Health, [Link].
-
"Preparation of 3-Bromo-1,2,4,5-tetrazine." Thieme Chemistry, [Link].
-
"Efficient Synthesis of Conjugated 1,2,4-Triazole Derivatives under Suzuki Cross-Coupling Reactions in the Presence of Ionic Liquids." ResearchGate, [Link].
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"Suzuki-Miyaura Coupling." Chemistry LibreTexts, 10 Oct. 2024, [Link].
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- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole
Welcome to the technical support center for the synthesis of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic building block. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route and improve final product yield and purity.
Part 1: Overview of Synthetic Strategies
The synthesis of this compound can be approached from two primary, reliable pathways. The choice between them often depends on the availability of starting materials and the specific challenges encountered in your laboratory.
Diagram 1: Primary Synthetic Pathways
Caption: Overview of the two primary routes for synthesizing the target compound.
-
Route A (Hydrazinolysis): This is often the more direct approach, involving a nucleophilic aromatic substitution (SNAr) on a di-halogenated precursor. Its success hinges on controlling the selectivity of the substitution.
-
Route B (Diazotization-Reduction): This route starts from the corresponding 5-amino triazole. It involves the formation of a diazonium salt intermediate, which is then reduced to the hydrazine. This method requires careful control of the highly reactive diazonium species.
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Route A: Issues in the Hydrazinolysis of 3,5-Dibromo-1-methyl-1H-1,2,4-triazole
This SNAr reaction is favored because the electron-withdrawing nitrogen atoms of the triazole ring activate the carbon positions for nucleophilic attack by hydrazine.
Q1: My reaction yield is very low, and I'm recovering a significant amount of the 3,5-dibromo starting material. What's causing this?
A1: Low conversion is typically due to insufficient reaction energy or suboptimal conditions. Here are the key factors to investigate:
-
Temperature: The SNAr reaction on the triazole ring has a significant activation energy. If the temperature is too low, the reaction rate will be impractically slow. Consider a controlled, incremental increase in temperature. However, be aware that excessive heat can lead to side product formation (see Q2).
-
Solvent Choice: The choice of solvent is critical. A polar, aprotic solvent like ethanol, isopropanol, or dioxane is often effective as it can solvate the reactants without interfering with the reaction. The solvent must also be able to reach a suitable reflux temperature to drive the reaction.
-
Hydrazine Equivalents: While a slight excess of hydrazine is needed to drive the reaction to completion, a very large excess is not always better and can complicate purification. Ensure you are using at least 1.1-1.5 equivalents of high-purity hydrazine hydrate. The quality of hydrazine hydrate can degrade over time; using a freshly opened bottle or redistilled hydrazine is recommended.
Q2: I'm observing a second spot on my TLC, which I suspect is the di-substituted product (3,5-dihydrazino-1-methyl-1H-1,2,4-triazole). How can I improve selectivity for mono-substitution?
A2: Formation of the di-substituted product is a common selectivity challenge. The initial product, this compound, can undergo a second substitution. To minimize this:
-
Control Stoichiometry: Do not use a large excess of hydrazine. Titrate the amount carefully, starting with as little as 1.05 equivalents to find the optimal balance between conversion and selectivity.
-
Lower the Temperature: Higher temperatures that favor the first substitution will also accelerate the second. Once the reaction initiates, try to maintain the lowest possible temperature that allows for a reasonable reaction rate.
-
Reverse Addition: Instead of adding hydrazine to the dibromo-triazole solution, consider adding a solution of the dibromo-triazole dropwise to the hydrazine solution. This ensures that the concentration of the dibromo-triazole is always low relative to hydrazine, statistically favoring the mono-substitution on any given molecule.
Table 1: Impact of Reaction Parameters on Hydrazinolysis
| Parameter | Setting | Expected Outcome | Troubleshooting Focus |
| Temperature | Low (< 60 °C) | Low conversion, high starting material recovery. | Increase temperature gradually. |
| Optimal (e.g., 80-100 °C) | Good conversion to mono-substituted product. | Fine-tune for balance of rate and selectivity. | |
| High (> 110 °C) | Increased di-substitution, potential decomposition. | Reduce temperature, control reaction time. | |
| Hydrazine | < 1.0 eq. | Incomplete reaction. | Ensure at least stoichiometric amount. |
| (eq.) | 1.1 - 1.5 eq. | Optimal for mono-substitution. | Recommended starting range. |
| > 2.0 eq. | Increased risk of di-substitution. | Reduce equivalents, consider reverse addition. | |
| Solvent | Non-polar | Poor solubility and reaction rate. | Switch to a polar solvent like EtOH or iPrOH. |
| Polar Protic (e.g., EtOH) | Good reactivity, facilitates proton transfer. | Standard choice for this reaction. |
Diagram 2: Troubleshooting Logic for Hydrazinolysis
Caption: Decision workflow for troubleshooting the hydrazinolysis reaction.
Q3: My reaction seems to proceed initially but then stops, and I see some color change to brown/orange. What could be happening?
A3: This suggests a potential side reaction or degradation. A key, though sometimes overlooked, side reaction in hydrazinolysis is oxidative dehydrazination, especially if air is present in the reaction setup.[1] The intermediate hydrazino-triazole can be oxidized back to the parent C-H compound, consuming your product. Always run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent this. The color change could also indicate decomposition of hydrazine at high temperatures or the formation of other minor impurities.
Route B: Issues in the Diazotization-Reduction of 3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine
This two-step sequence first converts the primary amine into a diazonium salt, which is then reduced to the target hydrazine.
Q1: The formation of the diazonium salt seems inefficient. How can I ensure complete diazotization?
A1: Diazotization of heterocyclic amines can be more challenging than for anilines.[2] Success is critically dependent on rigorous temperature and pH control.
-
Temperature Control: The reaction must be kept cold, typically between 0 °C and 5 °C. An ice-salt bath is recommended. Above this temperature, the diazonium salt, especially a heterocyclic one, can rapidly decompose, often violently releasing N₂(g).
-
Acid and Nitrite Source: The reaction is typically run in a strong aqueous acid like HCl or H₂SO₄. Sodium nitrite (NaNO₂) solution should be added slowly and dropwise beneath the surface of the reaction mixture to ensure it reacts to form nitrous acid (HNO₂) in situ and minimizes the release of noxious NOx gases.
-
Monitoring: The completion of diazotization can be monitored using starch-iodide paper. A persistent blue-black color indicates a slight excess of nitrous acid, signaling the end of the reaction. An immediate and strong positive test suggests too rapid addition of nitrite.
Q2: When I add my reducing agent (e.g., stannous chloride), the solution turns dark and I isolate very little product. What is going wrong?
A2: This is a classic sign of diazonium salt decomposition competing with the desired reduction.
-
Immediate Use: The diazonium salt solution should be used immediately after its preparation. It should not be stored. Prepare your reducing agent solution in a separate flask and add the freshly prepared, cold diazonium salt solution to it.
-
Reducing Agent: Stannous chloride (SnCl₂) in concentrated HCl is a classic and effective reducing agent for this transformation. Ensure the SnCl₂ solution is also pre-chilled before the addition.
-
pH Control: The pH of the reaction medium is crucial. The reduction should be carried out under strongly acidic conditions, which helps to stabilize the diazonium salt.
-
Side Reactions: The diazonium group is an excellent leaving group. It can be displaced by water (to form a hydroxyl group) or the counter-ion (e.g., Cl⁻ from HCl), especially if the temperature rises.[3] These side reactions lead to impurities and lower yields.
Part 3: Experimental Protocols
Protocol 1: Hydrazinolysis of 3,5-Dibromo-1-methyl-1H-1,2,4-triazole (Route A)
This protocol is a representative starting point and should be optimized.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dibromo-1-methyl-1H-1,2,4-triazole (1.0 eq.). Flush the entire system with an inert gas (e.g., Nitrogen).
-
Solvent Addition: Add anhydrous ethanol (approx. 10 mL per gram of starting material) to the flask.
-
Hydrazine Addition: While stirring, add hydrazine monohydrate (1.2 eq.) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.
-
Isolation: Add cold water to the residue. The product may precipitate as a solid. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Diazotization-Reduction of 3-Bromo-1-methyl-1H-1,2,4-triazol-5-amine (Route B)
This protocol involves a highly reactive intermediate and must be performed with extreme caution in a well-ventilated fume hood.
Step 1: Diazotization
-
Amine Solution: Suspend 3-bromo-1-methyl-1H-1,2,4-triazol-5-amine (1.0 eq.) in a mixture of concentrated HCl and water in a flask. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Nitrite Solution: Prepare a solution of sodium nitrite (1.05 eq.) in a small amount of cold water.
-
Addition: Add the sodium nitrite solution dropwise to the amine suspension, ensuring the tip of the addition funnel is below the surface of the liquid. Maintain the temperature below 5 °C at all times. The addition should take approximately 20-30 minutes.
-
Monitoring: After the addition is complete, stir for an additional 15 minutes. Check for a slight excess of nitrous acid using starch-iodide paper. The resulting cold diazonium salt solution should be used immediately in the next step.
Step 2: Reduction
-
Reducing Solution: In a separate, larger flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq.) in concentrated HCl. Cool this solution to 0 °C.
-
Addition: Add the freshly prepared, cold diazonium salt solution slowly and dropwise to the stirred stannous chloride solution. A precipitate (often a complex salt) may form. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 1-2 hours.
-
Work-up: Make the solution strongly basic by slowly adding a concentrated solution of NaOH or KOH. This must be done in an ice bath as the neutralization is highly exothermic. This will precipitate tin salts and liberate the free hydrazine product.
-
Isolation: Filter the mixture to remove the tin hydroxides, washing the filter cake thoroughly with water and an organic solvent (e.g., ethyl acetate). If the product is in the filtrate, extract it with an organic solvent. Dry the organic extracts over sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude material as described in Protocol 1.
References
-
Kolomoets, O., et al. (n.d.). Calculated Reaction Pathway for the Hydrazinolysis Mechanism. ResearchGate. Available at: [Link]
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Wikipedia. (2023). Sandmeyer reaction. Available at: [Link]
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ResearchGate. (n.d.). Optimization of reaction conditions of triazoles. Available at: [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions. Available at: [Link]
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Yadav, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]
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LookChem. (n.d.). 1-METHYL-1H-1,2,4-TRIAZOLE-5-AMINE. Available at: [Link]
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Frangyan, V.R. (2018). STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. Proceedings of the YSU B: Chemical and Biological Sciences. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]
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Royal Society of Chemistry. (2021). Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones. Chemical Communications. Available at: [Link]
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available at: [Link]
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Beilstein-Institut. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Available at: [Link]
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Organic Chemistry Portal. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. Available at: [Link]
-
National Center for Biotechnology Information. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- and 5-Halotriazoles. Available at: [Link]
-
Thieme. (n.d.). Preparation of 3-Bromo-1,2,4,5-tetrazine. Available at: [Link]
-
Royal Society of Chemistry. (2018). Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform. Journal of Materials Chemistry A. Available at: [Link]
-
International Union of Crystallography. (n.d.). 4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione. Available at: [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules. Available at: [Link]
-
Royal Society of Chemistry. (2021). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available at: [Link]
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ACS Publications. (1970). Diazotization of heterocyclic primary amines. Chemical Reviews. Available at: [Link]
-
Sci-Hub. (n.d.). Triazines and related products. Part 21. Cyclisation of 3-amino-5-hydrazinopyrazole and 3-amino-5-hydrazino-1,2,4-triazole to azolo[5,1-c][4][5][6]triazines. Available at: [Link]
-
ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Available at: [Link]
-
PubChem. (n.d.). 3,5-Dibromo-1-methyl-1H-1,2,4-triazole. Available at: [Link]
-
National Center for Biotechnology Information. (2012). N-[(Z)-(1-Methyl-1H-pyrrol-2-yl)methylidene]-1H-1,2,4-triazol-5-amine. Available at: [Link]
-
ResearchGate. (2013). Synthesis of 3-Azido-5-amino-1,2,4-triazole. Available at: [Link]
-
MDPI. (2018). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank. Available at: [Link]
-
PubMed. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry. Available at: [Link]
-
MDPI. (2000). Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[4][5][6]-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles. Molecules. Available at: [Link]
-
ResearchGate. (2018). 4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole. Available at: [Link]
-
MDPI. (2011). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules. Available at: [Link]
-
ResearchGate. (2011). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Available at: [Link]
Sources
Technical Support Center: Purification of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole
Welcome to the technical support center for the purification of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to the purification of this important heterocyclic compound. As a molecule possessing a combination of a basic hydrazino group, a polar triazole core, and a bromo substituent, its purification can present unique challenges. This guide offers practical, experience-driven solutions to overcome these hurdles.
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Oiling Out or Failure to Crystallize During Recrystallization
You've completed your synthesis and are attempting to purify the crude product by recrystallization, but instead of forming crystals, the compound separates as an oil or remains stubbornly in solution.
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Solution is supersaturated or cooled too quickly. | Rapid cooling or excessive concentration doesn't allow sufficient time for the ordered lattice structure of a crystal to form, leading to the separation of a disordered, liquid "oil" phase. | 1. Add more hot solvent: Add a small amount of the hot recrystallization solvent to dissolve the oil completely. 2. Slow cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize crystal formation.[1] 3. Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[1] 4. Seed crystals: If available, add a tiny crystal of pure this compound to induce crystallization.[1] |
| Presence of impurities. | Impurities can disrupt the crystal lattice formation, inhibiting crystallization and promoting oiling out. | 1. Pre-purification: Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel to remove baseline impurities.[2] 2. Solvent selection: Experiment with different solvent systems. A co-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be effective.[1] For hydrazone derivatives, hot ethanol or a mixture of hexane and ethyl acetate has been found to be effective.[3] |
| Inappropriate solvent choice. | The solubility profile of the compound in the chosen solvent may not be ideal for recrystallization (i.e., high solubility at both high and low temperatures). | 1. Solvent screening: Test the solubility of your crude product in a range of solvents of varying polarities (e.g., ethanol, ethyl acetate, acetonitrile, tetrahydrofuran, or mixtures thereof).[4] 2. Consult literature for similar compounds: Research recrystallization conditions for other hydrazino-triazole derivatives for guidance.[5][6] |
Issue 2: Streaking and Poor Separation in Normal-Phase Column Chromatography
You are attempting to purify your compound using silica gel column chromatography, but the compound streaks down the column and co-elutes with impurities.
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Strong interaction with acidic silica gel. | The basic hydrazino group and the nitrogen atoms in the triazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to streaking and sometimes irreversible adsorption.[1] | 1. Add a basic modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or a solution of ammonia in methanol, into your mobile phase to neutralize the acidic sites on the silica gel.[1][2] 2. Use an alternative stationary phase: Consider using neutral or basic alumina, or switch to a reversed-phase C18 column, which is often a better choice for polar and basic compounds.[1] |
| Inappropriate mobile phase polarity. | If the mobile phase is not polar enough, the highly polar this compound will have a very low Rf value and may not elute effectively. Conversely, if it's too polar, it will elute too quickly with poor separation. | 1. TLC analysis: Systematically test a range of solvent systems using Thin Layer Chromatography (TLC) to find a mobile phase that gives your compound an Rf value of approximately 0.2-0.3.[2] 2. Gradient elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute less polar impurities and then your target compound.[1][2] |
| Column overloading. | Exceeding the capacity of the column leads to broad bands and poor separation. | 1. Reduce sample load: As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.[1] 2. Use a larger column: If you need to purify a larger quantity of material, use a column with a larger diameter.[1] |
| Compound decomposition on silica gel. | Some sensitive compounds can degrade on acidic silica gel. | 1. Stability check: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute to see if any new spots (decomposition products) appear.[1] 2. Deactivate silica gel: Flush the packed column with a solvent system containing triethylamine before loading your sample.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify this compound?
A1: The choice of purification technique depends on the nature and quantity of impurities. For solid compounds, recrystallization is often a good first choice due to its simplicity and scalability.[1] If the compound is still impure after recrystallization, or if you have a complex mixture of impurities, column chromatography is the next logical step. Given the polar and basic nature of the molecule, reversed-phase chromatography on a C18 column is often the method of choice.[1]
Q2: My compound is highly polar. What are the recommended chromatographic techniques?
A2: For highly polar compounds like this compound, traditional normal-phase chromatography on silica can be challenging. Here are some recommended approaches:
-
Reversed-Phase Chromatography: This is often the most effective method. Use a C18 column with a polar mobile phase, such as a water/acetonitrile or water/methanol gradient. Adding a modifier like formic acid or trifluoroacetic acid (0.1%) can improve peak shape.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying very polar compounds that are not well-retained in reversed-phase chromatography.[1]
-
Modified Normal-Phase Chromatography: If you must use silica gel, a highly polar mobile phase will be necessary. For instance, a mixture of dichloromethane, methanol, and a small amount of aqueous ammonia can be effective for eluting highly polar and basic compounds.[1][7]
Q3: How should I store purified this compound to ensure its stability?
A3: While 1,2,4-triazoles are generally stable aromatic compounds, the hydrazino group can be susceptible to oxidation.[8] It is recommended to store the purified compound in a tightly sealed container in a cool, dark, and dry place. Storage under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.
Q4: What analytical techniques can I use to assess the purity of my final product?
A4: A combination of techniques is recommended for comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.[9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[9]
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the compound.[5]
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.[9]
-
Elemental Analysis: To determine the elemental composition of the compound.[9]
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., ethanol, ethyl acetate, or a mixture). Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven.
Protocol 2: Reversed-Phase Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimum amount of a strong solvent like methanol or DMSO.
-
Dry Loading: Adsorb the dissolved sample onto a small amount of C18 silica. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing and Equilibration: Select a pre-packed C18 flash column appropriately sized for your sample amount. Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for at least 5 column volumes.[1]
-
Elution: Carefully load the dry sample onto the top of the column. Begin elution with the initial mobile phase, gradually increasing the proportion of the organic solvent (e.g., acetonitrile) to elute the compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. If your mobile phase contained water, lyophilization (freeze-drying) may be necessary to remove the final traces of water.
Visualization of Purification Workflow
Caption: A general workflow for the purification of this compound.
Caption: Decision-making process for troubleshooting streaking in chromatography.
References
-
CORE. Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. [Link]
-
National Institutes of Health. Synthesis of novel hybrids of 1,2,3-triazoles-hydrazone: targeting cholinesterases and Alzheimer's related genes. [Link]
-
Taylor & Francis Online. SYNTHESIS AND REACTIONS OF SOME 1,2,4-TRIAZOLO-[4,3-b]-1,2,4-TRIAZOLES. [Link]
-
Royal Society of Chemistry. Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform. [Link]
-
Column chromatography. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
ResearchGate. How to purify hydrazone? [Link]
-
ResearchGate. Stability of 1,2,4-triazoles? [Link]
-
Reddit. Purification of strong polar and basic compounds. [Link]
Sources
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- 5. Synthesis of novel hybrids of 1,2,3-triazoles-hydrazone: targeting cholinesterases and Alzheimer's related genes - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
common side reactions in the synthesis of substituted triazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of substituted triazoles. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in your synthetic endeavors. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.
Part 1: Troubleshooting Guide for Common Side Reactions
This section is organized by the primary synthetic method for preparing substituted triazoles. Each entry details a common side reaction, its mechanistic origin, and proven strategies for mitigation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of "click chemistry," prized for its efficiency and high regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles.[1][2][] However, several side reactions can compromise yield and purity.
Potential Cause 1: Oxidative Homocoupling of Terminal Alkynes (Glaser Coupling)
This is the most prevalent side reaction in CuAAC, leading to the formation of a symmetric 1,3-diyne byproduct.[4] This reaction is also catalyzed by copper, particularly in the presence of oxygen.[4][5]
Troubleshooting & Mitigation:
-
Deoxygenate Rigorously: Before adding the copper catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[4]
-
Use an Excess of Reducing Agent: Sodium ascorbate is commonly used to reduce Cu(II) to the catalytically active Cu(I) state.[2] Using a stoichiometric excess of sodium ascorbate helps maintain a reducing environment, disfavoring the oxidative coupling pathway.[4][5]
-
Employ a Stabilizing Ligand: Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) oxidation state, preventing both oxidation to Cu(II) and disproportionation, which can suppress the homocoupling side reaction.[6][7][8]
Potential Cause 2: Catalyst Poisoning by Thiols
In bioconjugation reactions, free thiols from cysteine residues can coordinate strongly with the copper catalyst, leading to its deactivation and inhibiting the CuAAC reaction.[4]
Troubleshooting & Mitigation:
-
Protect Free Thiols: If the substrate contains free thiol groups, consider protecting them prior to the click reaction.
-
Increase Catalyst and Ligand Concentration: A higher concentration of both the copper catalyst and the stabilizing ligand can help overcome the inhibitory effect of thiols.[4]
In the context of bioconjugation, the Cu(I)/Cu(II)/ascorbate/O₂ system can generate reactive oxygen species (ROS), which can lead to the oxidation of sensitive amino acid residues like histidine, methionine, and cysteine.[4][9][10]
Troubleshooting & Mitigation:
-
Anaerobic Conditions: Performing the reaction under strictly anaerobic conditions is crucial to minimize ROS generation.[4]
-
Use Copper-Chelating Ligands: Ligands like THPTA not only stabilize Cu(I) but can also act as sacrificial reductants, protecting the biomolecule from oxidative damage.[4]
-
Add Radical Scavengers: The addition of radical scavengers, such as aminoguanidine, can help to quench any generated ROS.[4]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
RuAAC is a powerful method for the synthesis of 1,5-disubstituted 1,2,3-triazoles, a regioisomer that is not accessible through CuAAC.[11][12] It also has the advantage of being compatible with internal alkynes to produce fully substituted triazoles.[12]
Potential Cause: Off-Pathway Reactions of the Azide with the Ruthenium Catalyst
Under RuAAC conditions, the azide starting material can react with the ruthenium catalyst in off-pathway reactions, leading to the formation of various byproducts and reducing the yield of the desired triazole.[13]
Troubleshooting & Mitigation:
-
Optimization of Reaction Conditions: The formation of these byproducts is highly dependent on the solvent and catalyst concentration. Screening different solvents (e.g., 1,4-dioxane, DMF, acetonitrile) can help identify conditions that favor the desired cycloaddition.[14][13]
-
Careful Control of Stoichiometry: While dilution of the catalyst and azide may seem intuitive, it does not always lead to a lower ratio of byproduct to the desired triazole.[14][13] Careful optimization of the stoichiometry of all reactants is necessary.
-
Exclusion List for LC-MS Analysis: In cases where byproduct formation is unavoidable, identifying the major byproducts and creating an exclusion list for LC-MS/MS analysis can aid in the detection and characterization of the desired low-abundance triazole product.[14][13]
Thermal Huisgen 1,3-Dipolar Cycloaddition
The uncatalyzed thermal cycloaddition of azides and alkynes is the classic method for triazole synthesis.[2] However, it often suffers from a significant drawback.
When using unsymmetrical alkynes, the thermal Huisgen cycloaddition typically produces a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles, often in a roughly 1:1 ratio.[2][11] This lack of regioselectivity is due to the similar energy barriers for both possible orientations of the azide and alkyne.[11]
Troubleshooting & Mitigation:
-
Switch to a Catalyzed Reaction: This is the most effective solution for controlling regioselectivity.[11]
Synthesis of 1,2,4-Triazoles
The synthesis of 1,2,4-triazoles often involves the condensation of hydrazines or their derivatives with various carbonyl compounds. A common side reaction in these syntheses is the formation of oxadiazoles.
In the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from N-alkyl-substituted acetamides and carbohydrazides, the formation of oxadiazoles can be a significant competing reaction, leading to lower yields of the desired triazole.[15]
Troubleshooting & Mitigation:
-
Choice of Reagents: The choice of activating agent for the amide can influence the reaction pathway. For example, using methyl triflate for the formation of methyl imino ethers from acyclic amides has been shown to lead to significant amounts of oxadiazole byproducts.[15] Careful selection of reagents and optimization of reaction conditions are crucial to favor the formation of the N-acylamidrazone intermediate that leads to the triazole.
Part 2: Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction is not working, even after deoxygenating the solvent. What could be the problem?
A1: If you have rigorously deoxygenated your reaction mixture and are still facing issues, consider the following:
-
Purity of Starting Materials: Ensure that your azide and alkyne starting materials are pure. Impurities can sometimes inhibit the catalyst.
-
Source and Quality of Copper Catalyst: The quality of the copper source is critical. If you are generating Cu(I) in situ from a Cu(II) salt and a reducing agent, ensure the reducing agent is fresh. Alternatively, using a well-defined Cu(I) source, like CuI or a pre-formed catalyst complex, can be more reliable.[16]
-
Solvent Effects: While CuAAC is robust in many solvents, certain coordinating solvents can interact with the copper catalyst and affect its activity.[6] If you are using a solvent like acetonitrile, it might be worth trying a different solvent system like tBuOH/H₂O or DMF.
Q2: I am trying to synthesize a 5-hydroxytriazole from a β-ketoester and an azide, but I am getting a 5-methyltriazole instead. Why is this happening?
A2: The outcome of the reaction between a β-ketoester and an azide is highly dependent on the substitution pattern of the β-ketoester.
-
2-Unsubstituted β-ketoesters tend to react with azides to form 5-methyl-1,2,3-triazoles .[17][18]
-
2-Alkyl-substituted β-ketoesters , on the other hand, react with azides to yield the desired 5-hydroxy-1,2,3-triazoles .[17][18] Therefore, to obtain the 5-hydroxytriazole, you must use a β-ketoester that is substituted at the 2-position.
Q3: What is the Dimroth rearrangement, and how can I avoid it?
A3: The Dimroth rearrangement is an isomerization of certain heterocyclic compounds, including triazoles, where endocyclic and exocyclic heteroatoms exchange positions.[19][20][21] This typically occurs under acidic or basic conditions and can lead to the formation of a thermodynamically more stable isomer.[19][22] The rearrangement proceeds through a ring-opening and ring-closure mechanism.[19][20]
To avoid the Dimroth rearrangement:
-
Control pH: Since the rearrangement is often catalyzed by acid or base, maintaining neutral conditions during the reaction and workup can help prevent it.[22]
-
Consider Substituent Effects: The tendency for the Dimroth rearrangement to occur can be influenced by the substituents on the triazole ring.[22] In some cases, careful selection of protecting groups or synthetic strategy may be necessary to avoid this isomerization.
Q4: How do I remove the copper catalyst from my final product after a CuAAC reaction?
A4: Residual copper can be problematic, especially for biological applications. Here are some effective methods for its removal:
-
Aqueous Washes with a Chelating Agent: Washing the organic solution of your product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) is a common and effective method for sequestering and removing copper ions.[23]
-
Silica Gel Chromatography: In many cases, standard silica gel chromatography is sufficient to remove the copper catalyst from the desired triazole product.
-
Specialized Scavengers: For particularly challenging cases, commercially available metal scavenger resins can be used.
Part 3: Data Summaries and Visual Guides
Table 1: Troubleshooting Summary for Common Triazole Syntheses
| Synthetic Method | Common Side Reaction/Issue | Root Cause | Recommended Solution(s) |
| CuAAC | Oxidative Homocoupling (Glaser Coupling) | O₂-mediated coupling of terminal alkynes.[4][5] | Rigorous deoxygenation, use of excess reducing agent, and stabilizing ligands.[4][5] |
| Oxidation of Sensitive Substrates | Generation of Reactive Oxygen Species (ROS).[4][9] | Anaerobic conditions, use of chelating ligands, and radical scavengers.[4] | |
| RuAAC | Formation of Byproducts | Off-pathway reactions of the azide with the Ru catalyst.[14][13] | Optimization of solvent and catalyst concentration.[14][13] |
| Thermal Huisgen | Mixture of 1,4- and 1,5-isomers | Lack of regioselectivity in the uncatalyzed reaction.[2][11] | Switch to a catalyzed reaction (CuAAC for 1,4-isomer, RuAAC for 1,5-isomer).[11] |
| 1,2,4-Triazole Synthesis | Formation of Oxadiazoles | Competing cyclization pathway.[15] | Careful selection of activating agents and optimization of reaction conditions.[15] |
Diagrams
Caption: Desired CuAAC pathway versus common side reactions.
Caption: Controlling regioselectivity in azide-alkyne cycloadditions.
References
-
Taylor & Francis Online. (n.d.). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Retrieved from [Link]
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MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles. Retrieved from [Link]
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Star Chemistry. (2025). The Dimroth Rearrangement: A Comprehensive Analysis. Retrieved from [Link]
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Wikipedia. (n.d.). Dimroth rearrangement. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. Retrieved from [Link]
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MDPI. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Retrieved from [Link]
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Europe PMC. (n.d.). Extent of the oxidative side-reactions to peptides and proteins during CuAAC reaction. Retrieved from [Link]
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Wiley Online Library. (2021). Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. Retrieved from [Link]
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
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National Center for Biotechnology Information. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]
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ACS Publications. (2021). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Long-Chain 5-Hydroxytriazoles a. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Untargeted Identification of Alkyne Containing Natural Products using Ruthenium Catalyzed Azide Alkyne Cycloaddition Reactions Coupled to LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Untargeted identification of alkyne containing natural products using ruthenium catalyzed azide alkyne cycloaddition reactions coupled to LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
ACS Publications. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
ResearchGate. (2025). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism | Request PDF. Retrieved from [Link]
-
YouTube. (2021). Unbelievable Challenges in Triazole Synthesis!. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Retrieved from [Link]
-
ACS Publications. (n.d.). Expedient Azide–Alkyne Huisgen Cycloaddition Catalyzed by a Combination of VOSO 4 with Cu(0) in Aqueous Media. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Retrieved from [Link]
-
Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
-
SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Retrieved from [Link]
-
MDPI. (n.d.). Azide-Alkyne Huisgen [3+2] Cycloaddition Using CuO Nanoparticles. Retrieved from [Link]
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Technical Support Center: Optimizing Triazole Ring Formation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the optimization of reaction conditions for triazole ring formation, with a primary focus on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2][3][4]
Troubleshooting Guide
This section addresses specific issues that may arise during your triazole synthesis experiments.
Issue 1: Low or No Product Yield
Question: My CuAAC reaction is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield in a CuAAC reaction is a common problem that can stem from several factors.[3][5] A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Inactive Catalyst: The catalytically active species in CuAAC is Copper(I).[3][5] If you are using a Copper(II) salt, such as CuSO₄, it is essential to add a reducing agent like sodium ascorbate to generate Cu(I) in situ.[5][6] Ensure that your reducing agent is fresh and added in sufficient quantity. If you are using a Cu(I) salt (e.g., CuI, CuBr), be aware that it can oxidize to the inactive Cu(II) state upon exposure to air.[5][7] To mitigate this, it is advisable to use freshly opened reagents or to deoxygenate your reaction mixture.
-
Poor Solubility of Reagents: If your azide or alkyne starting materials have poor solubility in the chosen solvent, the reaction rate will be significantly hindered.[3] Consider using a co-solvent to improve solubility. Common solvent systems include mixtures of water with DMSO, t-butanol, or acetone.[3] For particularly challenging substrates, switching to a different solvent system altogether, such as DMF or DMSO, may be necessary.[8][9]
-
Inappropriate or Absent Ligand: While not always strictly necessary, a ligand can significantly accelerate the reaction and stabilize the Cu(I) catalyst, protecting it from oxidation and disproportionation.[10][11][12] For reactions in aqueous or biological media, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are highly recommended.[3][10] The choice of ligand can be critical, and different ligands may be optimal for different reaction conditions.[12]
-
Suboptimal Temperature: While many CuAAC reactions proceed efficiently at room temperature, some less reactive substrates may require gentle heating to achieve a reasonable reaction rate and yield.[3][5] However, be mindful of the thermal stability of your starting materials and products, as excessive heat can lead to degradation.
-
Reagent Purity: Impurities in your azide or alkyne starting materials can inhibit the catalyst or lead to unwanted side reactions.[3] It is always good practice to verify the purity of your reagents before setting up the reaction.
Issue 2: Formation of Side Products
Question: I am observing significant side product formation in my CuAAC reaction. What is the most common side reaction and how can I minimize it?
Answer: The most prevalent side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, which leads to the formation of a diacetylene byproduct.[3][7] This occurs when the Cu(I) catalyst is oxidized to Cu(II) in the presence of oxygen.
To minimize alkyne homocoupling, consider the following strategies:
-
Deoxygenate the Reaction Mixture: Before adding the copper catalyst, thoroughly deoxygenate your solvent and reaction mixture by bubbling with an inert gas like nitrogen or argon.
-
Use an Excess of Reducing Agent: Adding a slight excess of a reducing agent, such as sodium ascorbate, can help to maintain a reducing environment and prevent the accumulation of Cu(II).[1][7]
-
Employ a Stabilizing Ligand: Ligands not only accelerate the desired cycloaddition but also protect the Cu(I) catalyst from oxidation, thereby suppressing the homocoupling side reaction.[10][11]
Issue 3: Difficulty in Product Purification
Question: How can I effectively purify my triazole product and remove the copper catalyst?
Answer: One of the advantages of "click" chemistry is that the reactions are often very clean, and the products can sometimes be isolated by simple filtration or extraction.[13] However, when purification is necessary, several methods can be employed.
-
Removal of Copper: The residual copper catalyst can often be removed by washing the crude product with an aqueous solution of a chelating agent like ammonia or ethylenediaminetetraacetic acid (EDTA).
-
Chromatography: Column chromatography is a standard method for purifying triazole products.[14] The choice of stationary and mobile phases will depend on the polarity of your product.
-
Recrystallization: If your triazole product is a solid, recrystallization can be an effective purification technique.
-
Solvent Extraction: For reactions performed in aqueous media, the product can often be extracted into an organic solvent like ethyl acetate or dichloromethane.[13] Conversely, if the reaction is done in an organic solvent like DMF or DMSO, diluting the reaction mixture with water may precipitate the product.[13]
| Purification Method | Description | Best Suited For |
| Aqueous Wash | Washing the organic layer with a chelating solution (e.g., NH₄OH, EDTA) to remove copper salts.[14] | Removal of residual copper catalyst. |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase.[14] | Isolating the desired product from starting materials and byproducts. |
| Recrystallization | Dissolving the crude solid product in a hot solvent and allowing it to cool, leading to the formation of pure crystals. | Purification of solid triazole products. |
| Solvent Extraction | Partitioning the product between two immiscible liquid phases.[13] | Isolating the product from the reaction mixture, especially in aqueous systems. |
| Precipitation | Adding a non-solvent to a solution of the product to cause it to precipitate out.[13] | Rapid isolation of the product, particularly from polar aprotic solvents like DMF or DMSO. |
Frequently Asked Questions (FAQs)
Q1: What is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
A1: The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer.[3][4][6] It is a prime example of a "click" reaction, characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[1][2][4]
Q2: What is the role of the copper catalyst in the CuAAC reaction?
A2: The copper(I) catalyst is essential for the CuAAC reaction. It coordinates to the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating the formation of a copper acetylide intermediate.[6] This intermediate then reacts with the azide in a stepwise manner, leading to the formation of the triazole ring.[7] This catalytic cycle is significantly more efficient and regioselective than the uncatalyzed thermal Huisgen cycloaddition, which requires high temperatures and often produces a mixture of 1,4- and 1,5-regioisomers.[1][6]
Caption: Catalytic cycle of the CuAAC reaction.
Q3: How do I choose the right solvent for my CuAAC reaction?
A3: The choice of solvent is critical and depends on the solubility of your substrates. A wide range of solvents can be used, often in mixtures.
-
Aqueous Systems: Water is an excellent solvent for CuAAC, and the reaction is often accelerated in aqueous media.[1] For substrates with poor water solubility, co-solvents such as t-BuOH, DMSO, or acetone are commonly used.[3]
-
Organic Solvents: For substrates that are not soluble in aqueous systems, polar aprotic solvents such as DMF and DMSO are effective.[8]
-
Neat Conditions: In some cases, the reaction can be run without a solvent ("neat"), which can be advantageous for reducing waste and simplifying purification.[15]
| Solvent System | Advantages | Disadvantages |
| Water / t-BuOH | "Green" solvent, often accelerates the reaction.[1] | Limited solubility for nonpolar substrates. |
| DMSO or DMF | Good solvating power for a wide range of substrates.[8][16] | Can be difficult to remove during workup. |
| Acetonitrile | Can be effective, but may result in slower reaction rates compared to other solvents.[15] | May not be suitable for all substrates. |
| Neat (Solvent-free) | Environmentally friendly, simplifies purification.[15] | Only applicable if substrates are liquids at the reaction temperature. |
Q4: Do I always need a ligand for the CuAAC reaction?
A4: While the CuAAC reaction can proceed without a ligand, the addition of a suitable ligand is highly recommended. Ligands offer several advantages:
-
Accelerate the Reaction: Ligands can significantly increase the rate of the cycloaddition.[10]
-
Stabilize the Cu(I) Catalyst: They protect the catalytically active Cu(I) from oxidation to the inactive Cu(II) state and prevent disproportionation.[10][11]
-
Enhance Biocompatibility: In biological applications, certain ligands can reduce the cytotoxicity of the copper catalyst.[10][11]
Commonly used ligands include TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) and its water-soluble derivatives like THPTA and BTTAA.[10][17]
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overcoming solubility issues with 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole
Technical Support Center: 3-Bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole
Introduction
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. However, its unique combination of a polar triazole core, a basic hydrazino group, and a lipophilic bromo-methyl substitution pattern often presents solubility challenges. This guide provides a structured, in-depth approach to systematically overcome these issues, ensuring reliable and reproducible results in your research. We will move from fundamental principles to advanced protocols, explaining the scientific rationale behind each step.
Section 1: Understanding the Molecule - A Physicochemical Analysis
The solubility behavior of this compound is governed by the interplay of its constituent functional groups. The 1,2,4-triazole ring itself is polar and capable of acting as both a hydrogen bond donor and acceptor, which generally favors solubility in polar solvents.[1][2] However, the substituents introduce conflicting properties.
Table 1: Influence of Functional Groups on Solubility
| Functional Group | Chemical Moiety | Expected Physicochemical Impact |
| Triazole Core | C₂N₃ | Polar, aromatic, capable of H-bonding. Contributes to aqueous solubility.[3][4] |
| Hydrazino Group | -NHNH₂ | Basic (can be protonated), strong H-bond donor/acceptor. Significantly increases polarity and offers a handle for pH-mediated solubilization. |
| Bromo Group | -Br | Electronegative but increases lipophilicity and molecular weight, potentially reducing aqueous solubility. |
| Methyl Group | -CH₃ | Non-polar, increases lipophilicity, potentially reducing aqueous solubility. |
The molecule's amphipathic nature—possessing both polar (hydrazino, triazole) and non-polar (bromo, methyl) regions—is the primary reason for its challenging solubility profile. The key to success lies in exploiting the basicity of the hydrazino and triazole moieties. The parent 1,2,4-triazole has a pKa of 10.26 for the neutral molecule and 2.45 for its protonated form, indicating its weak basicity.[5]
Section 2: Troubleshooting Workflow & FAQs
Before proceeding to detailed protocols, this section provides quick answers to common problems and a logical workflow for troubleshooting.
Logical Troubleshooting Workflow
This diagram outlines the systematic approach recommended in this guide. Start with the simplest and most common techniques before moving to more complex solutions.
Caption: Logical workflow for troubleshooting solubility.
Frequently Asked Questions (FAQs)
Q1: My compound is insoluble in neutral aqueous buffers (e.g., PBS pH 7.4). What is the first thing I should try? A: The most effective initial step is pH modification. The hydrazino group and triazole ring nitrogens are basic and will become protonated in an acidic environment. This protonation forms a cationic salt, which is almost always significantly more water-soluble.[6] We recommend preparing a stock solution in an acidic vehicle (e.g., 100 mM citrate buffer, pH 3.0) or titrating your aqueous suspension with dilute HCl (e.g., 0.1 M) until the solid dissolves. See Protocol 2 for a systematic approach.
Q2: What are the best organic solvents to use for creating a stock solution? A: Start with polar aprotic solvents, as they are excellent at disrupting the crystal lattice and solvating polar functional groups. If those are incompatible with your experiment, polar protic solvents are the next best choice.
Table 2: Recommended Organic Solvents for Initial Screening
| Solvent Class | Recommended Solvents | Rationale & Considerations |
| Polar Aprotic | DMSO, DMF, NMP | Excellent solubilizing power for a wide range of compounds.[3] Ideal for high-concentration stock solutions. Be aware of potential reactivity or toxicity in certain biological assays. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good H-bonding capability can solvate the hydrazino and triazole groups.[7] Generally more biocompatible than polar aprotic solvents. Lower solubilizing power than DMSO. |
| Ethers | Dioxane, THF | Intermediate polarity. May be effective if the compound has significant non-polar character. Use with caution due to peroxide formation risk.[8] |
Q3: My compound dissolves perfectly in DMSO, but it crashes out when I dilute it into my aqueous assay buffer. What's happening? A: This is a classic case of "solvent crashing." The compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous medium. When you dilute the stock, the solvent environment rapidly changes polarity, causing the compound to precipitate. The solution is to use a co-solvent system or an intermediate solvent. See Protocol 3 for detailed guidance.
Q4: I've tried multiple solvents and pH adjustment with limited success. Could the purity of my compound be the issue? A: Absolutely. Insoluble impurities from the synthesis (e.g., starting materials, coupling reagents, or side-products) can act as nucleation sites, preventing your target compound from dissolving, even if it is otherwise soluble.[9] Always ensure your compound is of high purity (>95%, confirmed by LC-MS and/or NMR) before conducting solubility experiments. If purity is questionable, re-purification by column chromatography or recrystallization is essential.
Q5: Can I heat the solution to get my compound to dissolve? A: Yes, gentle heating can be an effective strategy. For most solids, solubility increases with temperature because the dissolution process is endothermic (absorbs heat).[10][11] However, proceed with caution.
-
Method: Use a water bath and increase the temperature incrementally (e.g., to 37°C, then 50°C), vortexing frequently.
-
Caution: Do not exceed 60-70°C without first confirming the compound's thermal stability via TGA or DSC. Overheating can lead to degradation.
-
Crucially: Always cool the solution back to room temperature to ensure the compound does not precipitate out. If it remains in solution, you have formed a stable or metastable supersaturated solution, which is often sufficient for experimental use.
Section 3: In-Depth Troubleshooting Protocols
Protocol 1: Systematic Solvent Screening
This protocol provides a structured method for identifying a suitable organic solvent for your compound.
-
Preparation: Aliquot approximately 1-2 mg of your compound into several small, labeled glass vials.
-
Initial Screen (Polar Aprotic): To the first vial, add DMSO dropwise (e.g., 20 µL increments) while vortexing. Continue until the solid dissolves or you have added 200 µL. Record the approximate volume needed. This will give you a concentration estimate (e.g., 1 mg in 100 µL = 10 mg/mL).
-
Repeat: Repeat step 2 for DMF and NMP.
-
Secondary Screen (Polar Protic): If a suitable polar aprotic solvent is not found or is not compatible with your downstream application, repeat step 2 with Methanol, Ethanol, and Isopropanol.
-
Analysis: Compare the results to identify the solvent that provides the desired concentration with the minimum volume. This is your optimal solvent for stock solution preparation.
Protocol 2: pH-Dependent Solubility Assessment
This protocol exploits the basic nature of the molecule to achieve aqueous solubility.
Caption: Protonation equilibrium driving pH-dependent solubility.
-
Prepare Buffers: Create a series of buffers spanning a range of pH values (e.g., 50 mM Citrate pH 3.0, 50 mM Acetate pH 5.0, 50 mM Phosphate pH 7.0).
-
Dispense Compound: Place 1 mg of the compound into three separate vials.
-
Test Solubility: Add 1 mL of the pH 3.0 buffer to the first vial. Vortex vigorously for 2-5 minutes. Observe for dissolution.
-
Repeat: Repeat step 3 with the pH 5.0 and pH 7.0 buffers.
Protocol 3: Utilizing Co-Solvent Systems
This protocol is designed to prevent precipitation when diluting an organic stock solution into an aqueous medium.
-
Objective: To find a ratio of co-solvent to aqueous buffer that keeps the compound in solution at the desired final concentration.
-
Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to a high concentration (e.g., 50 mg/mL).
-
Prepare Co-solvent Mixtures: In separate tubes, prepare various mixtures of your primary organic solvent and your final aqueous buffer.
Table 3: Example Co-Solvent System Preparation (for a 1:100 dilution)
| Tube # | DMSO (µL) | Aqueous Buffer (µL) | Final DMSO % |
| 1 | 990 | 10 | 1% |
| 2 | 980 | 20 | 2% |
| 3 | 950 | 50 | 5% |
| 4 | 900 | 100 | 10% |
-
Test Dilution: Add 10 µL of your high-concentration stock solution to each of the prepared 990 µL co-solvent mixtures. Vortex immediately.
-
Observe: Check for precipitation after 5 minutes and again after 30 minutes. The mixture with the lowest percentage of organic solvent that remains clear is your optimal co-solvent system for this dilution. A common starting point that works for many compounds is a final concentration of 5-10% DMSO in the aqueous medium.[3]
Section 4: Quantitative Solubility Measurement Workflow
To move beyond qualitative observations, a quantitative measurement is essential for drug development and other applications. The shake-flask method followed by HPLC analysis is a gold-standard approach.[12]
Caption: Workflow for quantitative solubility measurement.
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Solving Poor Solubility to Unlock a Drug's Potential. (2015). Pharmaceutical Technology. [Link]
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Water solubility and physicochemical properties of representative compounds and ETV. (n.d.). ResearchGate. [Link]
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Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. (2022). National Institutes of Health (NIH). [Link]
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N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. (2015). Der Pharma Chemica. [Link]
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BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (n.d.). Catalent. [Link]
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Improvement in solubility of poor water-soluble drugs by solid dispersion. (2014). National Institutes of Health (NIH). [Link]
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Synthesis of 1,2,4-Triazole Derivatives and Determination of Protonation Constant. (2012). Asian Publication Corporation. [Link]
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factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (2022). IJNRD. [Link]
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Strategies for improving hydrophobic drugs solubility and bioavailability. (2021). International Journal of Pharmaceutical and Chemical Analysis. [Link]
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Solubility of 1H-1,2,4-Triazole in Ethanol, 1-Propanol, 2-Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. (2010). Journal of Chemical & Engineering Data. [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). National Institutes of Health (NIH). [Link]
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3-BROMO-1-METHYL-1H-1,2,4-TRIAZOLE (56616-91-2). (n.d.). Chemchart. [Link]
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4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceuticals. [Link]
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Factors Affecting Solubility. (2023). Chemistry LibreTexts. [Link]
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Synthesis Methods for 1,2,4-Triazole Derivatives. (2018). International Research Journal of Pharmacy. [Link]
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Factors that Affect the Solubility of Drugs. (n.d.). Pharmaguideline. [Link]
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Temperature Effects on Solubility. (2023). Chemistry LibreTexts. [Link]
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Biochemistry, Dissolution and Solubility. (2023). National Institutes of Health (NIH). [Link]
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Synthesized derivatives of 1,2,4‐triazoles. (n.d.). ResearchGate. [Link]
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Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry... (2018). PubMed. [Link]
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The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]
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Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. (2010). Organic Chemistry Portal. [Link]
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Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. (2023). ResearchGate. [Link]
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Effect of Temperature and Solvent on Molecular Interactions of 1, 2, 4-Triazole Derivative. (2018). ResearchGate. [Link]
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Preparation of 3-Bromo-1,2,4,5-tetrazine. (2020). Organic Syntheses. [Link]
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1,2,4-Triazole. (n.d.). Wikipedia. [Link]
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A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (2018). ResearchGate. [Link]
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1H-1,2,4-Triazole, 3-bromo-5-methyl-. (n.d.). PubChem. [Link]
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Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. (2022). National Institutes of Health (NIH). [Link]
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Influence of temperature on the solubilization of thiabendazole by combined action of solid dispersions and co-solvents. (2010). PubMed. [Link]
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Temperature and pH effects on plant uptake of benzotriazoles by sunflowers in hydroponic culture. (2007). PubMed. [Link]
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Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). PubMed. [Link]
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Effect of Temperature on Antisolvent Crystallization and Transformation Behaviors of Thiazole-Derivative Polymorphs. (2021). ResearchGate. [Link]
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Technical Support Center: Stability and Handling of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole
Welcome to the technical support center for 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole (CAS 1243250-18-1).[1][2] This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. The unique combination of a stable triazole core and a reactive hydrazino moiety makes this compound highly valuable for synthesizing complex molecules; however, this reactivity also presents stability challenges.
This document provides in-depth, field-proven insights into the causes of decomposition and offers robust troubleshooting strategies and protocols to ensure the integrity of your starting material and the success of your reactions.
Section 1: Understanding the Core Instability
A fundamental understanding of the molecule's chemical liabilities is the first step toward preventing its degradation. While the 1,2,4-triazole ring is generally thermally stable, the exocyclic hydrazino (-NHNH₂) group is the primary site of instability.[3]
Q1: What are the primary chemical pathways that lead to the decomposition of this compound?
The decomposition of this reagent is primarily driven by the reactivity of the hydrazine functional group. There are three main culprits you must control: oxidation, pH-mediated degradation, and thermal stress.
-
Oxidation: The N-N bond in the hydrazine group is highly susceptible to oxidation.[4] This is the most common cause of decomposition observed in the lab.
-
Atmospheric Oxygen: Exposure to air can initiate radical chain reactions, leading to the formation of various byproducts and often a visible color change in the material.
-
Metal Ion Catalysis: Trace amounts of transition metal ions, particularly copper (Cu²⁺), can dramatically accelerate the rate of oxidative degradation.[5][6] This can occur even in the absence of significant oxygen, leading to the formation of nitrogen gas (N₂) and other degradation products.[5][6] Using metal spatulas or running reactions in vessels not properly cleaned of trace metals can introduce these catalytic impurities.
-
Strong Oxidizing Agents: Intentional or unintentional exposure to oxidizing agents will rapidly destroy the compound, sometimes leading to the formation of mutagenic species like N-nitrosamines.[7]
-
-
pH Sensitivity: The basicity of the hydrazine group makes the compound's stability highly dependent on the pH of the reaction medium.
-
Alkaline Conditions: While hydrazine itself is basic, studies on aqueous hydrazine solutions show that the maximum rate of degradation often occurs in slightly alkaline environments (pH 8-9).[5][8] This can be relevant in reactions involving basic catalysts or aqueous workups.
-
Strongly Acidic/Basic Conditions: Extreme pH values can lead to undesirable side reactions or salt formation, which may have different stability profiles. The stability of related hydrazone linkages is known to be highly pH-sensitive.[9][10]
-
-
Thermal Stress: Although the triazole core is robust, the overall molecule can degrade under excessive heat.[3] Decomposition is often autocatalytic, meaning that once it begins, the byproducts can accelerate the degradation of the remaining material. This is particularly relevant for reactions run at elevated temperatures or during distillations to remove solvents.
Section 2: Proactive Prevention and Best Practices
Preventing decomposition starts before your reaction begins. Proper storage and handling are critical for maintaining the reagent's purity and reactivity.
Q2: How should I properly store and handle the reagent to maximize its shelf-life?
To prevent oxidative and light-induced degradation, rigorous storage conditions are mandatory. Treat this reagent as air- and moisture-sensitive.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C (Freezer or Refrigerator) | Slows down the rate of intrinsic thermal decomposition and any potential side reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by displacing atmospheric oxygen.[4] |
| Light | Amber glass vial or wrap in foil | Protects against light-induced radical formation. |
| Container | Tightly sealed glass container | Prevents ingress of moisture and air. |
| Handling | Use ceramic, glass, or Teflon-coated spatulas | Avoids introducing trace metal catalysts that accelerate oxidation.[5][6] |
Q3: What general precautions should I take during reaction setup to minimize decomposition?
Your experimental setup is your first line of defense. The goal is to create an environment free of oxygen, unwanted water, and catalytic metal impurities.
-
Solvent Purity: Use high-purity, anhydrous solvents. If the solvent has been opened previously, consider redistilling or passing it through a solvent purification system (e.g., alumina columns).
-
Solvent Degassing: Before adding the reagent, thoroughly degas all solvents. Common methods include:
-
Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, perform at least three cycles of freezing the solvent (liquid N₂), evacuating the headspace under high vacuum, and thawing under an inert atmosphere.
-
-
Inert Atmosphere: Always perform reactions under a positive pressure of an inert gas. Use Schlenk lines or a glovebox for maximum protection.
-
Glassware Preparation: Ensure all glassware is scrupulously clean. If metal-catalyzed reactions were previously run in the flask, consider washing with a dilute acid solution (e.g., 1M HCl), followed by rinsing with deionized water and thorough drying to remove any residual metal traces.
Section 3: Troubleshooting Guide for Common Reactions
Even with precautions, you may encounter issues. This section provides a logical framework for diagnosing and solving decomposition-related problems during your experiment.
Q4: I'm observing a rapid color change (yellow/brown), gas evolution, and significant starting material loss in my reaction. What is the likely cause and how do I fix it?
These are classic signs of rapid decomposition, most often due to oxidation. The color change indicates the formation of chromophoric byproducts, and gas evolution is frequently due to the formation of stable N₂ gas, a thermodynamic sink for hydrazine decomposition.[11][12] Use the following workflow to diagnose the issue.
Q5: How can I perform a reaction under a truly inert atmosphere to prevent oxidation?
Using a Schlenk line and proper cannula transfer techniques is essential.
Protocol 1: Performing Reactions Under Inert Atmosphere
-
Setup: Assemble your reaction glassware (flask, condenser, etc.) and flame-dry under high vacuum to remove adsorbed water. Allow the glassware to cool to room temperature under a positive pressure of argon or nitrogen.
-
Solvent Addition: Add your degassed, anhydrous solvent to the reaction flask via a cannula or a gas-tight syringe.
-
Reagent Addition (if solid): If adding other solid reagents, do so under a strong positive flow of inert gas to prevent air from entering the flask.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0°C) before adding the this compound.
-
Analyte Addition: Weigh the title compound in a separate, dry flask. If it is soluble in your reaction solvent, dissolve it in a small amount of degassed solvent and add it to the main reaction flask via cannula transfer. If it must be added as a solid, do so quickly under a strong counter-flow of inert gas.
-
Reaction: Maintain a positive pressure of inert gas throughout the reaction. A simple way to monitor this is by bubbling the exhaust gas through an oil bubbler.
Q6: Are there alternative strategies, like using a protecting group for the hydrazine moiety?
Yes. For multi-step syntheses or when harsh conditions are unavoidable, protecting the hydrazine group is an excellent and robust strategy. The most common method is to form a hydrazone, which is significantly more stable to oxidation. This protected form can then be carried through several synthetic steps and deprotected at the end.
Protocol 2: Example Protection/Deprotection via Hydrazone Formation
-
Protection:
-
Dissolve this compound in a suitable solvent (e.g., ethanol).
-
Add a slight excess (1.1 equivalents) of a simple ketone, such as acetone or cyclohexanone.
-
Add a catalytic amount of acetic acid.
-
Stir the reaction at room temperature until analysis (TLC, LCMS) shows complete conversion to the corresponding hydrazone.
-
Isolate the protected compound. It will now be much more stable for subsequent reactions.
-
-
Deprotection (Regeneration of Hydrazine):
-
After completing your desired synthetic transformations on the protected molecule, dissolve the hydrazone intermediate in a solvent mixture like THF/water.
-
Add a mild acid (e.g., aqueous HCl, oxalic acid) and stir. The hydrolysis will regenerate the free hydrazine group.
-
The reaction can often be driven to completion by the volatility of the released ketone (e.g., acetone).
-
Section 4: Frequently Asked Questions (FAQs)
-
Q7: What are the visual indicators of decomposition? The pure compound should be a white to off-white solid. Decomposition is often indicated by a color change to pale yellow, brown, or even purple.[13] In solution, the formation of a dark, tarry precipitate or unexpected gas evolution are clear signs of degradation.
-
Q8: Can I use this reagent in reactions with transition metal catalysts (e.g., Palladium, Copper)? Extreme caution is required. Hydrazines are potent reducing agents and can reduce the active metal catalyst (e.g., Pd(II) to Pd(0)), altering its catalytic activity or causing it to precipitate out as black metal.[11] Furthermore, as noted, copper ions catalytically accelerate hydrazine decomposition.[5][6] If a transition metal catalyst is necessary, consider using the protected hydrazone form of the reagent.
-
Q9: What are the most compatible solvent systems? Aprotic, anhydrous solvents are generally preferred to minimize side reactions. Recommended solvents include Tetrahydrofuran (THF), 1,4-Dioxane, Acetonitrile (ACN), and N,N-Dimethylformamide (DMF). Ensure they are of the highest purity and properly degassed before use.
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Levanvanon, A., & Goldbart, Z. (2001). Hydrazide derivatives produce active oxygen species as hydrazine. Free Radical Biology and Medicine, 30(2), 167-175. [Link]
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MacNaughton, M. G., & Urda, G. A. (1978). Oxidation of Hydrazine in Aqueous Solutions. Defense Technical Information Center. [Link]
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Defense Technical Information Center. (1978). Oxidation of Hydrazine in Aqueous Solutions. [Link]
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Ou, C. C., & Tseng, J. M. (1993). Decomposition of Hydrazine in Aqueous Solutions. ResearchGate. [Link]
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Shen, F., Zhang, Z. P., Li, J. B., Lin, Y., & Liu, L. (2011). Hydrazine-sensitive thiol protecting group for peptide and protein chemistry. Organic Letters, 13(5), 1092-1094. [Link]
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Shen, F., Zhang, Z. P., Li, J. B., Lin, Y., & Liu, L. (2011). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. ResearchGate. [Link]
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Shen, F., Zhang, Z. P., Li, J. B., Lin, Y., & Liu, L. (2011). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. Organic Letters, 13(5), 1092–1094. [Link]
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Nakui, H., Okitsu, K., Maeda, Y., & Nishimura, R. (2007). The effect of pH on sonochemical degradation of hydrazine. ResearchGate. [Link]
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Science.gov. (n.d.). ph-sensitive hydrazone bond: Topics by Science.gov. [Link]
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Etry, A., Ravinayagam, V., & Torchilin, V. (2011). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. Molecules, 16(5), 4035–4053. [Link]
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Wagner, D. S., et al. (2020). Preparation of 3-Bromo-1,2,4,5-tetrazine. Organic Syntheses, 97, 264-281. [Link]
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Lee, J. Y., et al. (2016). Thermal Stability of Ester Linkage in the Presence of 1,2,3-Triazole Moiety Generated by Click Reaction. Journal of Polymer Science Part A: Polymer Chemistry, 54(16), 2535-2542. [Link]
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Kolsi, A., et al. (2022). Thermal decomposition mechanism and quantum chemical investigation of hydrazine 3-nitro-1,2,4-triazol-5-one (HNTO). ResearchGate. [Link]
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El-Sayed, W. A., et al. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(22), 5358. [Link]
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Jacob, G., et al. (2016). Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform. Journal of Materials Chemistry A, 4(31), 12159-12166. [Link]
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Chen, Y. L., et al. (2007). Characterization of Hydrazine Derivative: Proposed Decomposition Mechanism and Structure Elucidation of Decomposition Compounds. Journal of Pharmaceutical Sciences, 96(2), 346-353. [Link]
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Hou, G., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 1035-1043. [Link]
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Kumar, A. S., et al. (2012). Synthesis of Thermally Stable Energetic 1,2,3-Triazole Derivatives. ResearchGate. [Link]
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Technical Support Center: Navigating the Scale-Up Synthesis of 1,2,4-Triazole Derivatives
Welcome to the technical support center for the scale-up synthesis of 1,2,4-triazole derivatives. As a Senior Application Scientist with extensive experience in synthetic and process chemistry, I have designed this guide to provide you, our valued researchers and drug development professionals, with practical, in-depth solutions to the common challenges encountered when transitioning from bench-scale to pilot or manufacturing scale. This resource is structured in a question-and-answer format to directly address the specific issues you may face during your experiments. Our focus here is not just on the "what" but the "why," providing you with the scientific rationale behind our troubleshooting recommendations.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of 1,2,4-Triazole Synthesis
This section addresses foundational questions that often arise during the synthesis of 1,2,4-triazole derivatives.
Q1: What are the most common synthetic routes for preparing 1,2,4-triazoles, and what are their primary limitations on a larger scale?
A1: Several classical methods are employed for the synthesis of 1,2,4-triazoles. The two most prominent are the Pellizzari reaction and the Einhorn-Brunner reaction .
-
Pellizzari Reaction: This method involves the condensation of an amide with an acylhydrazide.[1][2] While straightforward, its primary drawbacks on a larger scale are the often harsh reaction conditions, including high temperatures (frequently exceeding 200°C) and long reaction times, which can lead to low yields and the formation of impurities.[1][2]
-
Einhorn-Brunner Reaction: This reaction synthesizes 1,2,4-triazoles through the condensation of diacylamines with hydrazines, typically in the presence of a weak acid.[3] A significant challenge with this method, especially when using unsymmetrical diacylamines, is the potential for the formation of isomeric mixtures, which complicates downstream purification efforts.[4]
Modern approaches often utilize metal catalysts or microwave irradiation to mitigate these issues, offering milder reaction conditions and improved yields.[1][2]
Q2: How can I effectively monitor the progress of my 1,2,4-triazole synthesis, especially in a large reactor where sampling might be challenging?
A2: Robust reaction monitoring is critical for a successful scale-up. A combination of chromatographic techniques is highly recommended:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for tracking the disappearance of starting materials and the appearance of the product.[5] For compounds that are not UV-active, staining with iodine or potassium permanganate can be effective.[5]
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It allows for the accurate determination of reactant consumption, product formation, and the emergence of any byproducts. Developing a stable HPLC method during the lab-scale synthesis is crucial for a smooth transition to scale-up.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Periodic ¹H NMR analysis of reaction aliquots can provide clear evidence of product formation by observing the characteristic signals of the triazole ring protons.[5]
For large-scale reactions, establishing a correlation between these analytical methods and process parameters (e.g., temperature, pressure, reaction time) is key to ensuring consistent product quality.
Section 2: Troubleshooting Guide - Common Scale-Up Challenges and Solutions
This section provides a detailed troubleshooting guide for specific issues that frequently arise during the scale-up of 1,2,4-triazole syntheses.
Issue 1: Low Yields and Incomplete Reactions
Q: I am experiencing a significant drop in yield now that I've moved from a 1L flask to a 50L reactor. What are the likely causes and how can I address this?
A: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors. Let's break down the potential causes and solutions.
Troubleshooting Low Yields in 1,2,4-Triazole Synthesis
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inefficient Heat Transfer | In larger reactors, the surface-area-to-volume ratio decreases, leading to less efficient heat transfer. This can result in localized hot or cold spots, affecting reaction kinetics and potentially leading to thermal decomposition of reactants or products. | - Optimize Agitation: Ensure the reactor's stirring mechanism provides adequate mixing for the reaction volume. Consider using an overhead mechanical stirrer for larger vessels.[7] - Jacketed Reactor: Utilize a jacketed reactor with a circulating thermal fluid for precise temperature control. |
| Mass Transfer Limitations | In heterogeneous reactions, the rate of reaction can be limited by the rate at which reactants are brought together. Inefficient mixing can exacerbate this issue on a larger scale. | - Improve Agitation: As with heat transfer, vigorous and efficient stirring is crucial. - Solvent Selection: Choose a solvent system in which all reactants have adequate solubility. |
| Decomposition of Starting Materials | Some starting materials for 1,2,4-triazole synthesis, such as hydrazines, can be unstable, especially at elevated temperatures.[4] | - Use Fresh Reagents: Ensure the purity and stability of your starting materials. - Controlled Addition: Consider adding the less stable reagent slowly to the reaction mixture at the desired temperature to maintain a low instantaneous concentration. |
| Catalyst Inactivation | If using a catalyst, it may be susceptible to poisoning by impurities or deactivation over time, especially in prolonged reactions. | - Inert Atmosphere: For oxygen-sensitive catalysts like Cu(I), conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] - Use of a Reducing Agent: For CuAAC reactions, adding a mild reducing agent like sodium ascorbate can help regenerate the active Cu(I) catalyst in situ.[7] |
Issue 2: Formation of Isomeric Mixtures and Lack of Regioselectivity
Q: My reaction is producing a mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles, which are very difficult to separate. How can I control the regioselectivity?
A: Achieving high regioselectivity is a common hurdle, particularly in classical syntheses like the Einhorn-Brunner reaction.[4] The key to controlling the isomeric outcome often lies in the strategic choice of catalyst and reaction conditions.
Catalyst Control of Regioselectivity in 1,2,4-Triazole Synthesis
| Catalyst System | Reactants | Predominant Isomer | Yield (%) | Key Advantages |
| Silver(I) | Aryl Diazonium Salts & Isocyanides | 1,3-Disubstituted | up to 88%[8] | High yield and selectivity for 1,3-isomers.[4][8] |
| Copper(II) | Aryl Diazonium Salts & Isocyanides | 1,5-Disubstituted | up to 79%[8] | High yield for 1,5-isomers.[4][8] |
| Iodine (Metal-free) | Hydrazones & Amines | 1,3,5-Trisubstituted | up to 92%[8] | Metal-free, simple operating conditions, wide substrate scope.[8] |
In the context of the Einhorn-Brunner reaction, the regioselectivity can be influenced by the electronic properties of the substituents on the diacylamine starting material. The more electron-withdrawing (stronger acidic) group will preferentially be at the 3-position of the triazole ring.[4]
Issue 3: Purification Challenges at Scale
Q: I was able to purify my 1,2,4-triazole derivative using column chromatography in the lab, but this is not feasible for the 5 kg I need to produce. What are some scalable purification strategies?
A: Scalable purification requires moving away from chromatography where possible. Here are some effective strategies:
-
Recrystallization: This is the most common and cost-effective method for purifying solid products at scale. The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.
-
Trituration: If the impurities are significantly more soluble in a particular solvent than your product, slurrying the crude material in that solvent (trituration) can be an effective purification step.[1]
-
Extraction: A liquid-liquid extraction can be used to remove impurities with different solubility profiles in a biphasic system. This is particularly useful for removing acidic or basic impurities by washing with an appropriate aqueous solution.
-
Precipitation/Anti-solvent Addition: If your product is highly soluble in one solvent, adding an "anti-solvent" in which it is insoluble can induce precipitation, often leaving impurities behind in the solvent mixture.
Issue 4: Safety Concerns - Thermal Stability
Q: I am concerned about the thermal stability of my 1,2,4-triazole derivative, especially during a prolonged reaction at high temperatures. How can I assess and mitigate the risks?
A: Thermal stability is a critical safety consideration, as many nitrogen-rich heterocyclic compounds can be energetic.[9][10]
-
Thermal Analysis: It is imperative to perform thermal analysis on your product and key intermediates. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can determine the onset of decomposition and identify any exothermic events.[9][10] This data is crucial for defining a safe operating temperature range. The thermal stability of 1,2,4-triazole derivatives is highly dependent on their substitution pattern.[9]
-
Process Controls: Implement strict temperature controls in your reactor and consider quench and emergency cooling systems.
-
Minimize High-Temperature Exposure: If possible, explore alternative synthetic routes that proceed at lower temperatures. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, the required temperature for reactions like the Pellizzari synthesis.[1][2]
Section 3: Experimental Protocols and Visualizations
To further assist you, we provide a general experimental workflow and a troubleshooting decision tree.
Experimental Workflow for 1,2,4-Triazole Synthesis
Caption: A general experimental workflow for the synthesis of 1,2,4-triazole derivatives.
Troubleshooting Decision Tree for Low Yield
Caption: A troubleshooting decision tree for low yields in 1,2,4-triazole synthesis.
References
- Kowhakul, J., et al. "Thermal decomposition mechanisms of 1 H -1, 2, 4-triazole derivatives: A theoretical study." Journal of Analytical and Applied Pyrolysis.
- "Troubleshooting common issues in 1,2,4-triazole synthesis p
- "A Comparative Guide to Catalysts in 1,2,4-Triazole Synthesis: Efficacy and Methodologies." BenchChem.
- Godhani, D. R., et al. "Thermal study of synthesized 1, 2, 4-triazole compounds and their kinetic parameter evaluation." Journal of Chemical and Pharmaceutical Research, 2014.
- "Common challenges in the synthesis of 1,2,4-triazole deriv
- "Pellizzari Reaction for 1,2,4-Triazole Synthesis: Applic
- "Pellizzari reaction." Wikipedia.
- Miyazaki, T., et al. "Thermal decomposition properties of 1,2,4-triazole-3-one and guanidine nitrate mixtures." Journal of Thermal Analysis and Calorimetry.
- Dai, L., et al. "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers in Chemistry, 2022.
- Kumar, R., et al.
- "Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis." BenchChem.
- Jana, A., et al. "Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst." Royal Society of Chemistry, 2021.
- "Synthesis of 1,2,4 triazole compounds." ISRES.
- "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers in Chemistry.
- "Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review." SciSpace.
- Al-Azzawi, A. M., et al. "Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings." Oriental Journal of Chemistry, 2018.
- "Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.
- "Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole." ChemicalBook, 2022.
- "Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives.
- "Addressing regioselectivity issues in triazole synthesis." BenchChem.
- "Technical Support Center: Scaling Up the Synthesis of (1H-1,2,3-triazol-4-yl)
- Asadi, A., et al. "Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents." BMC Chemistry, 2022.
- "Unbelievable Challenges in Triazole Synthesis!" YouTube, 2021.
- "Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques.
- "Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions." SpringerLink.
- "A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.
- "SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIV
- "Side reactions in the synthesis of 1,2,4-triazoles and how to prevent them." BenchChem.
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- 10. jocpr.com [jocpr.com]
Technical Support Center: Synthesis of 3-Bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole
Introduction
Welcome to the technical support guide for the synthesis of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole. This molecule is a valuable heterocyclic building block in medicinal and materials chemistry.[1][2][] However, its multi-step synthesis presents unique challenges, particularly concerning reaction control and the formation of closely related impurities. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, providing not just solutions but the underlying chemical principles to empower your research. Our goal is to help you anticipate, identify, and mitigate the formation of key byproducts, ensuring the purity and integrity of your target compound.
Part 1: Frequently Asked Questions (FAQs) on Byproduct Formation
This section addresses the most common impurities and their mechanistic origins.
Question: My final product shows significant contamination with a compound of MW ~255 g/mol , exhibiting a distinctive M, M+2, M+4 isotopic pattern in the mass spectrum. What is this impurity?
Answer: This is the most frequently encountered byproduct: 3,5-dibromo-1-methyl-1H-1,2,4-triazole .[4]
-
Causality & Mechanism: This byproduct arises from the over-bromination of the 1-methyl-1H-1,2,4-triazole precursor. The triazole ring is an electron-rich heterocycle, making both the C3 and C5 positions susceptible to electrophilic substitution.[1] If reaction conditions (temperature, stoichiometry of the brominating agent, reaction time) are not strictly controlled, electrophilic attack occurs at both positions. The subsequent hydrazinolysis step, where one bromine is displaced by hydrazine, is a nucleophilic aromatic substitution (SNAr). If the dibrominated compound is the intended intermediate, this impurity represents unreacted starting material from that step.
-
Preventative Measures:
-
Stoichiometry: Use no more than 1.0-1.05 equivalents of your brominating agent (e.g., NBS, Br₂) when targeting the mono-bromo species.
-
Temperature Control: Perform the bromination at low temperatures (e.g., 0-5 °C) to increase selectivity and reduce the rate of the second bromination.
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture to avoid localized areas of high concentration.
-
Question: I've confirmed the presence of the dibromo-triazole. How does its presence impact the subsequent hydrazinolysis step?
Answer: The presence of 3,5-dibromo-1-methyl-1H-1,2,4-triazole complicates the hydrazinolysis step in two ways:
-
Consumption of Reagent: It consumes your hydrazine hydrate, requiring you to adjust stoichiometry if you wish to drive the reaction to completion.
-
Difficult Separation: The target product, this compound, and the unreacted dibromo starting material have similar polarities, which can make chromatographic separation challenging.
It is highly recommended to purify the mono-brominated intermediate before proceeding to the hydrazinolysis step.
Question: My ¹H NMR shows a second, smaller singlet in the methyl region (~3.5-4.0 ppm) that I can't account for. What could it be?
Answer: This is likely a positional isomer, specifically the 4-methyl-1,2,4-triazole analog.
-
Causality & Mechanism: The alkylation of the 1,2,4-triazole anion can occur on either the N1 or N4 nitrogen atoms.[5][6] While N1 alkylation is often thermodynamically favored, the ratio of N1 to N4 isomers is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent used.[5] If the methylation step occurs early in your synthetic sequence, this isomeric impurity can be carried through the entire process.
-
Identification: 2D NMR techniques (like HMBC) can be invaluable here. A Heteronuclear Multiple Bond Correlation experiment will show a correlation from the methyl protons to the two adjacent ring carbons (C3 and C5) for the N1-isomer, but only to one ring carbon (C5) for the N4-isomer.
Question: I'm observing a low-intensity peak in my LC-MS with a mass corresponding to M-Br+NHNH2. What is this?
Answer: This suggests the formation of a bis-triazole species, likely 1,1'-hydrazine-1,2-diylbis(3-bromo-1-methyl-1H-1,2,4-triazole) or a related isomer.
-
Causality & Mechanism: Hydrazine is a bidentate nucleophile.[7] Under certain conditions (e.g., excess of the bromo-triazole starting material relative to hydrazine or specific pH conditions), a single hydrazine molecule can displace the bromine from two separate triazole molecules. This results in the formation of a dimeric impurity linked by an N-N bond.
Part 2: Troubleshooting Guide for Analytical Characterization
This section provides a structured approach to identifying impurities based on analytical data.
Scenario 1: Unexpected Isotopic Pattern in Mass Spectrometry
-
Observation: Your mass spectrum shows a cluster of peaks for an impurity. The most intense peak is at m/z = X, with another strong peak at X+2, and a smaller peak at X+4.
-
Diagnosis: This is the classic isotopic signature of a molecule containing two bromine atoms.[4] The near 1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes leads to this pattern. This strongly indicates the presence of 3,5-dibromo-1-methyl-1H-1,2,4-triazole .
-
Confirmation Workflow:
-
Extract the exact mass of the monoisotopic peak (X) and compare it to the theoretical mass of C₃H₃Br₂N₃.
-
Isolate the impurity via preparative HPLC or column chromatography.
-
Acquire a ¹H NMR spectrum. The dibromo byproduct will show a single methyl singlet but will lack the characteristic broad N-H signals from the hydrazine group.
-
Scenario 2: Ambiguous ¹H NMR Spectrum
-
Observation: The integration of your methyl singlet is higher than expected relative to the aromatic protons or the N-H protons. You also see multiple, poorly resolved signals in the N-H region (7-10 ppm).
-
Diagnosis: This points to the presence of multiple species, likely your product co-eluting with unreacted starting material or a positional isomer.
-
Troubleshooting Protocol: See Protocol 2: D₂O Exchange NMR for N-H Signal Identification below. This simple experiment will definitively identify which signals correspond to exchangeable (N-H) protons, helping to declutter the spectrum.
Data Summary Table
| Compound | Formula | Mol. Weight ( g/mol ) | Key ¹H NMR Signals (δ, ppm, DMSO-d₆)¹ | Key Mass Spec Feature (EI/ESI+) |
| Target Product | C₃H₅BrN₄ | 192.02 | ~3.6 (s, 3H, N-CH₃), ~4.5 (br s, 2H, -NH₂), ~8.2 (br s, 1H, -NH-) | m/z 192/194 (M/M+2) isotopic pattern |
| Byproduct 1: Dibromo | C₃H₃Br₂N₃ | 255.88 | ~3.9 (s, 3H, N-CH₃) | m/z 255/257/259 (M/M+2/M+4) pattern[4] |
| Byproduct 2: Isomer | C₃H₅BrN₄ | 192.02 | ~3.5 (s, 3H, N-CH₃), different N-H shifts | m/z 192/194 (M/M+2), indistinguishable from product by MS alone |
| Byproduct 3: Starting Material (Amino) | C₃H₆N₄ | 98.11 | ~3.4 (s, 3H, N-CH₃), ~5.8 (br s, 2H, -NH₂) | m/z 99 (M+H)⁺ |
¹Note: Chemical shifts are estimates and can vary based on solvent, concentration, and pH.
Part 3: Experimental Protocols & Visual Guides
Protocol 1: Standard LC-MS Method for Purity Assessment
This protocol provides a robust starting point for separating the target compound from its primary impurities.
-
System: HPLC with UV-Vis (PDA) and Mass Spectrometer detectors.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
UV Detection: 220 nm and 254 nm.
-
MS Detection: ESI Positive Mode, scanning a range of m/z 50-500.
-
Sample Prep: Dissolve ~1 mg of crude material in 1 mL of 50:50 Acetonitrile/Water.
Protocol 2: D₂O Exchange NMR for N-H Signal Identification
This is a self-validating system to confirm the identity of labile N-H protons.
-
Initial Spectrum: Dissolve 5-10 mg of your sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum. Note the chemical shifts and integrals of all peaks, especially in the downfield region (> 6 ppm).
-
D₂O Addition: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mixing: Gently shake the tube for 30 seconds to ensure mixing.
-
Final Spectrum: Re-acquire the ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. The signals corresponding to the N-H protons of the hydrazine group will significantly decrease in intensity or disappear entirely in the second spectrum due to proton-deuterium exchange. Other signals (N-CH₃, C-H) will remain unchanged. This provides unequivocal evidence for the location of N-H signals.
Visual Workflow and Pathway Diagrams
Caption: Workflow for Byproduct Identification and Mitigation.
Caption: Over-bromination Side Reaction Pathway.
References
-
Upadhyay, N., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Kaur, P., et al. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. International Research Journal of Pharmacy. Available at: [Link]
-
Alam, M. M., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Al-Ghorbani, M., et al. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). Available at: [Link]
-
PubChem. 3,5-Dibromo-1-methyl-1H-1,2,4-triazole. National Center for Biotechnology Information. Available at: [Link]
-
Jones, G. P., et al. (2009). An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. Available at: [Link]
-
Gulevich, A. V., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. ACS Publications. Available at: [Link]
-
Bechara, W. S., et al. (2015). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. ACS Publications. Available at: [Link]
-
Yadav, M., et al. (2022). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. National Center for Biotechnology Information (NCBI). Available at: [Link]
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- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Dibromo-1-methyl-1H-1,2,4-triazole | C3H3Br2N3 | CID 17186052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 7. Accessing Bioactive Hydrazones by the Hydrohydrazination of Terminal Alkynes Catalyzed by Gold(I) Acyclic Aminooxy Carbene Complexes and Their Gold(I) Arylthiolato and Gold(III) Tribromo Derivatives: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Hydrazino-1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of therapeutic applications.[1][2][3] Its unique structural features, including its aromaticity, hydrogen bonding capabilities, and dipole character, allow for favorable interactions with various biological targets.[4] The incorporation of a hydrazino group at the 5-position and further derivatization, particularly through the formation of Schiff bases and hydrazones, has been a fruitful strategy for the development of novel bioactive molecules.[4][5] These derivatives have demonstrated significant potential as antimicrobial, antifungal, and anticancer agents.[6][7][8] This guide will delve into the synthesis, characterization, and comparative biological evaluation of such derivatives, with a focus on understanding their structure-activity relationships (SAR).
Synthesis of 3-Hydrazino-1,2,4-Triazole Schiff Base Derivatives
The synthesis of the target Schiff base derivatives typically commences with the preparation of a 3-substituted-4-amino-5-hydrazino-1,2,4-triazole core. This is often achieved through a multi-step process starting from a corresponding carboxylic acid. The hydrazino-triazole is then condensed with various substituted aldehydes or ketones to yield the desired Schiff bases.
A general synthetic pathway is illustrated below:
Figure 2: Workflow for the agar well diffusion method.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Perspectives
The derivatives of 3-hydrazino-1,2,4-triazoles, particularly their Schiff bases and hydrazones, represent a promising class of compounds with diverse and potent biological activities. The ease of their synthesis and the ability to introduce a wide range of substituents make them attractive candidates for further drug discovery and development efforts.
Future research should focus on:
-
Synthesis of a broader range of derivatives: To further elucidate the structure-activity relationships, a wider variety of substituents should be explored, including different halogens on the triazole ring and diverse heterocyclic moieties in the Schiff base portion.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective agents.
-
In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to in vivo animal models to assess their efficacy and safety profiles.
By leveraging the insights gained from comparative studies like this, the scientific community can continue to unlock the therapeutic potential of the 1,2,4-triazole scaffold and its derivatives in the ongoing battle against infectious diseases and cancer.
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A Senior Application Scientist's Guide to the Synthesis of Functionalized 1,2,4-Triazoles: A Comparative Analysis
Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold
To professionals in medicinal chemistry and materials science, the 1,2,4-triazole core is more than just a heterocyclic motif; it is a privileged scaffold. Its unique combination of metabolic stability, hydrogen bonding capability, and dipole character has made it a cornerstone in the design of a vast array of bioactive compounds and functional materials.[1][2] From blockbuster antifungal agents like fluconazole to vital agricultural products and high-performance polymers, the strategic incorporation of the 1,2,4-triazole ring is a testament to its synthetic versatility and functional importance.[2][3]
However, the path to a specific, functionalized 1,2,4-triazole is not monolithic. The choice of synthetic route is a critical decision, dictated by the desired substitution pattern, required functional group tolerance, scalability, and overall efficiency. This guide provides an in-depth, objective comparison of the primary synthetic routes to this vital heterocycle. We will move beyond a simple recitation of methods to provide a field-proven perspective, explaining the causality behind experimental choices and offering self-validating, detailed protocols. Herein, we compare classical thermal cyclizations, modern multicomponent reactions, and post-synthesis functionalization strategies, providing the experimental data and mechanistic insights necessary for researchers to make informed decisions in their synthetic campaigns.
I. Classical Ring-Closing Strategies: Building from Acyclic Precursors
The earliest methods for 1,2,4-triazole synthesis rely on the cyclocondensation of linear precursors. While often requiring harsh conditions, these foundational reactions remain relevant for their simplicity and access to specific substitution patterns.
The Pellizzari Reaction: A Direct, if Brute-Force, Approach
First reported in 1911, the Pellizzari reaction is the thermal condensation of an amide and an acylhydrazide to form a 3,5-disubstituted-1,2,4-triazole.[4] It is a direct and conceptually simple method for forging the triazole core.
The reaction proceeds via nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the amide carbonyl. A subsequent cascade of intramolecular cyclization and dehydration events, driven by high temperatures (often >200 °C), expels two molecules of water to form the aromatic ring.[4][5] The primary drawback arises when using two different acyl groups (R ≠ R'); the harsh conditions can cause an "acyl interchange," leading to a mixture of three different triazole products and creating significant purification challenges.[6] For this reason, the Pellizzari is most reliable for symmetrical triazoles (R = R').
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The Bromine Advantage: A Comparative Guide to the Structure-Activity Relationship of Brominated 1,2,4-Triazoles
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of medicinal chemistry and agrochemicals, the 1,2,4-triazole scaffold stands out as a privileged structure, forming the core of numerous antifungal, antibacterial, anticancer, and herbicidal agents.[1][2][3][4][5][6] The strategic introduction of halogen atoms, particularly bromine, onto this versatile heterocyclic ring has emerged as a powerful tool to modulate and enhance biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of brominated 1,2,4-triazoles, offering a comparative perspective supported by experimental data to inform the rational design of next-generation therapeutic and agrochemical agents.
The Significance of Bromination in 1,2,4-Triazole Bioactivity
The incorporation of bromine into the 1,2,4-triazole scaffold can profoundly influence its physicochemical properties and, consequently, its biological activity. Bromine's unique characteristics, including its size, electronegativity, and lipophilicity, contribute to these effects. The presence of a bromine atom can enhance binding affinity to target enzymes or receptors, improve metabolic stability, and facilitate transport across biological membranes.[1] The position and number of bromine substituents are critical determinants of the resulting biological profile, a central theme that will be explored throughout this guide.
Comparative Analysis of Biological Activities
Antifungal Activity
The 1,2,4-triazole core is a hallmark of many successful antifungal drugs, such as fluconazole and itraconazole, which inhibit fungal lanosterol 14α-demethylase.[4][7] The introduction of bromine has been shown to be a viable strategy for enhancing antifungal potency.
Key SAR Insights:
-
Aromatic Bromination: Bromine substitution on phenyl rings attached to the 1,2,4-triazole core often leads to a significant increase in antifungal activity. For instance, compounds with a 4-bromophenyl substituent have demonstrated good activity.[1]
-
Fused Ring Systems: In fused heterocyclic systems incorporating a 1,2,4-triazole ring, such as[1][2][8]triazolo[1,5-a]pyridines, bromination has been linked to pronounced antioxidant properties, which can indirectly contribute to cellular health and response to fungal infections.[8] Specifically, 7-bromo[1][2][8]triazolo[1,5-a]pyridine-2-amine and 5-bromo[1][2][8]triazolo[1,5-a]pyridine-2-amine have been noted for their antioxidant potential.[8]
Comparative Data for Antifungal Brominated 1,2,4-Triazoles:
| Compound Structure (Conceptual) | Position of Bromine | Target Fungi | MIC (µg/mL) | Reference |
| 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-(4-bromophenyl) derivative | 4-position of the appended phenyl ring | Candida albicans | 0.0313–1 | [2] |
| 3-(bromo diphenylsulfone)-4-(3,4,5-trimethoxyphenyl)-1,2,4-triazole | Diphenylsulfone moiety at position-3 | Bacillus cereus | 8 | [2] |
Antibacterial Activity
With the rise of antibiotic resistance, there is a pressing need for novel antibacterial agents.[1] Brominated 1,2,4-triazoles have shown promise in this arena, with their activity being highly dependent on the overall molecular architecture.
Key SAR Insights:
-
Enhanced Potency: The introduction of a bromine atom at the C-6 position of a naphthyridinone skeleton fused with a 1,2,4-triazole has been shown to enhance antibacterial activity.[1] This highlights the importance of the specific placement of the bromine atom within a larger, complex molecule.
-
Hybrid Molecules: In hybrid molecules combining a 1,2,4-triazole with other antibacterial pharmacophores like fluoroquinolones, the presence of halogen atoms, including bromine, on appended aromatic rings significantly enhances inhibitory activity.[1]
-
Synergistic Effects: The combination of a bromo-substituted diphenylsulfone moiety at the 3-position and a substituted phenyl ring at the N-4 position of the triazole ring has resulted in potent activity against specific bacterial strains like Bacillus cereus.[2]
Comparative Data for Antibacterial Brominated 1,2,4-Triazoles:
| Compound Structure (Conceptual) | Position of Bromine | Target Bacteria | MIC (µg/mL) | Reference |
| 4-amino-5-(4-bromophenyl)-4H-1,2,4-triazole derivative | 4-position of the phenyl ring | E. coli, B. subtilis, P. aeruginosa | Good activity | [1] |
| 6-Bromo-naphthyridinone-1,2,4-triazole hybrid | C-6 of the naphthyridinone skeleton | Various bacterial strains | Enhanced activity | [1] |
Anticancer Activity
The 1,2,4-triazole scaffold is present in several anticancer drugs, and the addition of bromine has been explored as a strategy to develop novel and more potent agents.[5][6][9][10][11]
Key SAR Insights:
-
Targeting Specific Cancer Cell Lines: A diarylated 1,2,4-triazole, synthesized from 3-bromo-1H-1,2,4-triazole, has shown promising anticancer potency against the MCF-7 breast cancer cell line.[10] This suggests that the brominated precursor provides a valuable starting point for generating a library of potentially active compounds.
-
Apoptosis Induction: The most potent derivatives from this diarylated series were found to induce apoptosis in cancer cells, indicating a specific mechanism of action.[10]
Comparative Data for Anticancer Brominated 1,2,4-Triazoles:
| Compound Structure (Conceptual) | Position of Bromine | Cancer Cell Line | IC50 (µM) | Reference |
| Diarylated 1,2,4-triazole (derivative 4q) | Precursor: 3-bromo-1H-1,2,4-triazole | MCF-7 (Breast Cancer) | 4.8 | [10] |
Herbicidal Activity
1,2,4-triazole derivatives have also found applications in agriculture as herbicides.[12][13][14] Bromination can play a role in enhancing their phytotoxicity.
Key SAR Insights:
-
Broad-Spectrum Activity: Certain 1,2,4-triazolo[4,3-a]pyridine derivatives containing bromine have demonstrated high herbicidal activity against a broad spectrum of weeds.[14]
-
Substituent Effects: The herbicidal activity is influenced by the substitution pattern on the phenyl ring attached to the triazole, with bromo- and other halo-substituents often contributing to higher efficacy.
Experimental Protocols
General Synthesis of Brominated 1,2,4-Triazoles
A common route for the synthesis of 1,2,4-triazole derivatives involves the cyclization of thiosemicarbazide precursors.
Step-by-Step Methodology:
-
Preparation of Thiosemicarbazide: A substituted aromatic acid hydrazide is reacted with an appropriate isothiocyanate in a suitable solvent like ethanol and refluxed for several hours. The resulting thiosemicarbazide is then filtered, dried, and purified.
-
Cyclization to 1,2,4-Triazole-3-thione: The thiosemicarbazide is dissolved in an aqueous solution of a base, such as sodium hydroxide, and refluxed. The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the 1,2,4-triazole-3-thione derivative. The product is collected by filtration, washed, and recrystallized.
-
Introduction of Bromine: Bromination can be achieved at different stages of the synthesis. For aromatic bromination, a common method involves treating the appropriate precursor with N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride or chloroform, often with a radical initiator such as benzoyl peroxide.
Workflow for Synthesis of Brominated 1,2,4-Triazoles:
Caption: General synthetic workflow for brominated 1,2,4-triazoles.
In Vitro Biological Activity Assays
Antifungal and Antibacterial Susceptibility Testing (Broth Microdilution Method):
-
Preparation of Inoculum: A standardized suspension of the fungal or bacterial strain is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity Assay (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
Workflow for In Vitro Biological Evaluation:
Caption: Workflow for evaluating the biological activity of compounds.
Conclusion and Future Directions
The strategic incorporation of bromine into the 1,2,4-triazole scaffold is a validated and powerful approach for enhancing a wide spectrum of biological activities. The position and electronic environment of the bromine atom are critical factors that fine-tune the potency and selectivity of these compounds. The comparative data presented in this guide underscore the potential of brominated 1,2,4-triazoles as lead structures in the development of novel antifungal, antibacterial, anticancer, and herbicidal agents.
Future research should focus on a more systematic exploration of polybrominated derivatives and the synergistic effects of bromine in combination with other functional groups. Advanced computational modeling and quantitative structure-activity relationship (QSAR) studies will be invaluable in predicting the biological activity of novel brominated 1,2,4-triazoles and guiding the synthesis of more effective and selective candidates.
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A Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole
This guide provides a comprehensive framework for the in vitro characterization of novel compounds synthesized from the versatile 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole scaffold. The 1,2,4-triazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This document is designed for researchers in drug discovery and development, offering detailed protocols, the rationale behind experimental choices, and a comparative data analysis framework.
Our approach is grounded in creating self-validating experimental systems. Each protocol includes necessary controls to ensure the reliability and reproducibility of the data, a cornerstone of trustworthy scientific investigation. We will explore a logical, tiered screening process, beginning with broad cytotoxicity screening and progressing to more specific mechanistic assays.
The Strategic Foundation: From Synthesis to Screening
The journey from a novel chemical entity to a potential drug lead begins with a robust screening strategy. The this compound starting material offers rich chemical handles for derivatization, allowing for the creation of diverse compound libraries. The initial biological evaluation of these libraries is critical for identifying promising candidates for further development.
Our strategy involves a multi-pronged approach to assess two primary areas of biological activity where triazole derivatives have shown significant promise: anticancer and antimicrobial efficacy.[4][5]
Caption: Principle of a typical enzyme inhibition assay.
General Protocol: In Vitro Enzyme Inhibition Assay
This is a generalized protocol adaptable to many enzyme systems where the product can be detected by absorbance or fluorescence.
Materials:
-
Purified target enzyme
-
Specific substrate for the enzyme
-
Assay buffer (optimized for pH, ionic strength for the specific enzyme)
-
Novel compounds and a known inhibitor (positive control)
-
96-well plate (black for fluorescence, clear for absorbance)
-
Stop solution (if required)
Step-by-Step Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and compounds in the assay buffer.
-
Assay Setup:
-
In a 96-well plate, add 20 µL of various concentrations of the novel compound, positive control, or vehicle (buffer with DMSO).
-
Add 60 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 20 µL of the substrate solution to each well to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
If necessary, add a stop solution.
-
Measure the absorbance or fluorescence on a plate reader at the appropriate wavelength for the product.
-
-
Data Analysis:
-
Calculate the percentage of inhibition: % Inhibition = 100 - [((Signal_Inhibitor - Signal_Blank) / (Signal_Vehicle - Signal_Blank)) * 100]
-
Plot % Inhibition against the logarithm of compound concentration to determine the IC₅₀ value.
-
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach for the initial in vitro evaluation of novel compounds derived from this compound. By employing standardized, self-validating assays for cytotoxicity, antimicrobial activity, and enzyme inhibition, researchers can efficiently identify promising lead candidates.
The comparative analysis is key. A compound like Novel Cmpd A , with a high IC₅₀ against a cancer cell line and a superior Selectivity Index compared to a standard drug like Doxorubicin, warrants further investigation. Conversely, Novel Cmpd E shows promise as a selective antibacterial agent against Gram-positive bacteria.
Future work on promising hits would involve expanding the panel of cell lines, exploring mechanisms of cell death (e.g., apoptosis assays), and ultimately, advancing the most compelling compounds to in vivo models.
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MDPI. (2023). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Available at: [Link]
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A Comparative Spectroscopic Guide to 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole and Its Analogs
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2][3] The precise structural elucidation of novel triazole derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the purity and identity of drug candidates. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole, a functionally rich heterocyclic compound, against a curated set of structural analogs.
Our objective is to move beyond a mere recitation of data. We will explore the causality behind the selection of specific analytical techniques and interpret the resulting spectra to highlight the unique electronic and structural signatures imparted by substituents on the triazole core. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the unambiguous characterization of complex heterocyclic systems.
The Target Compound and Selected Analogs: A Rationale
The selection of analogs is critical for a meaningful comparative analysis. Each analog is chosen to isolate and highlight the spectroscopic impact of a specific structural modification relative to our target compound, This compound .
Figure 1: Logical relationship between the target compound and its selected analogs.
Overall Analytical Workflow
A multi-technique spectroscopic approach is non-negotiable for the complete characterization of novel, highly functionalized heterocycles. Each technique provides a unique and complementary piece of the structural puzzle. The synergy between Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy allows for a self-validating system of analysis.
Figure 2: General experimental workflow for structural elucidation.
Mass Spectrometry (MS): The Halogen Signature
Expertise & Rationale: For halogenated compounds, mass spectrometry is the most definitive technique for confirming the presence and number of halogen atoms. This is due to the characteristic natural isotopic abundances of bromine and chlorine. Bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4][5] This results in a distinctive "doublet" for the molecular ion (M⁺) and any bromine-containing fragments, where two peaks of nearly equal intensity are separated by 2 m/z units. This provides an unmistakable signature that is fundamental to our analysis.
Comparative Analysis:
-
Target Compound (this compound): Will exhibit a molecular ion region with two peaks of nearly equal intensity (M⁺ and M+2), confirming the presence of a single bromine atom.
-
Analog 1 (Non-brominated): Will show a single, sharp molecular ion peak, immediately distinguishing it from the target.
-
Analog 2 (Chloro-): Will also show an M+2 peak, but its intensity will be approximately one-third that of the M⁺ peak, reflecting the natural 3:1 abundance ratio of ³⁵Cl to ³⁷Cl.[4][5] This difference in isotopic pattern is a key differentiator from the bromo-analog.
-
Analogs 3 & 4 (Bromo-): Will both display the same characteristic 1:1 M⁺/M+2 doublet as the target compound, as their elemental composition is identical. MS alone cannot distinguish these isomers; NMR is required.
Table 1: Predicted Mass Spectrometry Data
| Compound | Formula | Predicted MW (for ⁷⁹Br/³⁵Cl) | Key Feature in Molecular Ion Region |
| Target Compound | C₃H₅⁷⁹BrN₆ | 191.98 | M⁺ and M+2 peaks at ~m/z 192 and 194 (approx. 1:1 ratio)[4][5] |
| Analog 1: No Halogen | C₃H₆N₆ | 126.07 | Single M⁺ peak at ~m/z 126 |
| Analog 2: Chloro | C₃H₅³⁵ClN₆ | 148.03 | M⁺ and M+2 peaks at ~m/z 148 and 150 (approx. 3:1 ratio)[4][5] |
| Analog 3: Bromo-amino | C₃H₄⁷⁹BrN₅ | 176.97 | M⁺ and M+2 peaks at ~m/z 177 and 179 (approx. 1:1 ratio) |
| Analog 4: Bromo-N4-methyl | C₃H₅⁷⁹BrN₆ | 191.98 | M⁺ and M+2 peaks at ~m/z 192 and 194 (approx. 1:1 ratio) |
Fragmentation Pathways: The fragmentation of 1,2,4-triazoles often involves the loss of stable molecules like N₂, HCN, or cleavage of substituent groups.[6] The bromine atom's isotopic signature will propagate through the fragmentation pattern, appearing in any fragment that retains it.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Isomer Differentiator
Expertise & Rationale: While MS confirms elemental composition, NMR spectroscopy reveals the chemical environment and connectivity of atoms. For this series of compounds, ¹H NMR is particularly powerful for distinguishing between the N1-methyl (Target) and N4-methyl (Analog 4) regioisomers. The electronic environment, and thus the magnetic shielding, of a methyl group at the N1 position is significantly different from one at the N4 position, leading to distinct chemical shifts (δ). Furthermore, the labile protons of the hydrazino (-NHNH₂) and amino (-NH₂) groups can be identified by their disappearance upon adding a drop of D₂O to the NMR tube, due to proton-deuterium exchange.
Comparative Analysis:
-
¹H NMR:
-
N-Methyl Signal: The key differentiating signal. The N1-methyl protons of the Target Compound , Analog 1 , Analog 2 , and Analog 3 are expected in a specific region. In contrast, the N4-methyl protons of Analog 4 will appear at a different chemical shift due to the change in its position relative to the other nitrogen atoms and substituents in the ring.
-
Hydrazino/Amino Protons: The Target Compound and its bromo-isomeric Analog 4 will show broad signals corresponding to the -NH and -NH₂ protons of the hydrazino group.[7] Analog 3 will show a single, broader signal for its -NH₂ protons. These signals will disappear upon D₂O exchange.
-
-
¹³C NMR:
-
The chemical shifts of the two carbons within the triazole ring (C3 and C5) are highly sensitive to the attached substituents. The C3 carbon bonded to bromine in the Target Compound will be significantly shifted compared to the C3 carbon in Analog 1 . Similarly, the C5 carbon's shift will be influenced by the change from a hydrazino group (Target ) to an amino group (Analog 3 ).
-
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Ranges
| Compound | N-CH₃ (¹H) | NH/NH₂ (¹H, broad) | Triazole C3 (¹³C) | Triazole C5 (¹³C) | N-CH₃ (¹³C) |
| Target Compound | ~3.5-3.8 ppm | Yes (2 signals) | ~145-150 ppm | ~155-160 ppm | ~30-35 ppm |
| Analog 1 | ~3.5-3.8 ppm | Yes (2 signals) | ~150-155 ppm | ~155-160 ppm | ~30-35 ppm |
| Analog 2 | ~3.5-3.8 ppm | Yes (2 signals) | ~148-153 ppm | ~155-160 ppm | ~30-35 ppm |
| Analog 3 | ~3.5-3.8 ppm | Yes (1 signal) | ~145-150 ppm | ~158-163 ppm | ~30-35 ppm |
| Analog 4 | Different (~3.8-4.2 ppm) | Yes (2 signals) | ~145-150 ppm | ~155-160 ppm | Different (~35-40 ppm) |
Note: Predicted chemical shifts are estimates based on general data for substituted 1,2,4-triazoles and are highly dependent on the solvent used.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: FT-IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups. For the triazole series, the most informative regions are the N-H stretching vibrations from the hydrazino/amino groups and the C=N/C-N stretching vibrations characteristic of the triazole ring.[9][10] While FT-IR is less effective than NMR for distinguishing isomers, it provides excellent confirmation of the core functional moieties.
Comparative Analysis:
-
N-H Stretching: The Target Compound , Analog 1 , Analog 2 , and Analog 4 will all show characteristic N-H stretching bands in the 3200-3400 cm⁻¹ region, typical for hydrazino groups.[9] Analog 3 will also show N-H stretches in this region, but the pattern may differ slightly, characteristic of a primary amine.
-
Triazole Ring Vibrations: All compounds will exhibit a series of sharp bands between ~1400-1600 cm⁻¹ corresponding to the C=N and N=N stretching vibrations of the aromatic triazole ring.[1][10]
-
C-Halogen Stretch: The C-Br stretch in the Target Compound and its bromo-analogs is expected in the far-IR region (typically 500-650 cm⁻¹), while the C-Cl stretch in Analog 2 would appear at a higher frequency (typically 650-800 cm⁻¹).
Table 3: Predicted Key FT-IR Absorption Frequencies (cm⁻¹)
| Compound | N-H Stretch (Hydrazino/Amino) | C=N, N=N Stretch (Ring) | C-X Stretch (Halogen) |
| Target Compound | ~3200-3400 | ~1400-1600 | ~500-650 (C-Br) |
| Analog 1 | ~3200-3400 | ~1400-1600 | Absent |
| Analog 2 | ~3200-3400 | ~1400-1600 | ~650-800 (C-Cl) |
| Analog 3 | ~3200-3400 | ~1400-1600 | ~500-650 (C-Br) |
| Analog 4 | ~3200-3400 | ~1400-1600 | ~500-650 (C-Br) |
Detailed Experimental Protocols
Trustworthiness: The following protocols are designed to be self-validating. For instance, the use of an internal standard in NMR ensures accuracy, and running a blank in UV-Vis corrects for solvent absorption.
1. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurement (HRMS).
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Parameters:
-
Ionization Mode: Positive ESI (+) to protonate the basic nitrogen atoms ([M+H]⁺).
-
Infusion: Inject the sample solution directly at a flow rate of 5-10 µL/min.
-
Mass Range: Scan from m/z 50 to 500.
-
Resolution: Set to >10,000 to allow for accurate mass determination and formula prediction.
-
Data Analysis: Compare the measured m/z of the molecular ion to the theoretical mass. Critically, analyze the isotopic pattern for the M⁺ and M+2 peaks.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with labile protons as it slows down their exchange. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum with 16-32 scans.
-
Integrate all signals and assign chemical shifts relative to TMS.
-
After the initial spectrum, add one drop of D₂O, shake the tube, and re-acquire the spectrum to identify exchangeable N-H protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
3. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) FT-IR. ATR is preferred for solid samples as it requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Instrument Parameters:
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Background: Run a background scan of the empty ATR crystal before analyzing the sample.
-
4. UV-Vis Spectroscopy
-
Technique: Standard absorption spectroscopy.
-
Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) of the compound in a UV-transparent solvent like ethanol or acetonitrile.[11]
-
Instrument Parameters:
-
Scan Range: 200 to 400 nm.
-
Blank: Use the pure solvent as a blank to zero the absorbance.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max). The triazole ring and its substituents act as a chromophore.[12]
-
Conclusion
The unambiguous structural characterization of this compound and its analogs is achievable only through the synergistic application of multiple spectroscopic techniques.
-
Mass Spectrometry serves as the first-pass confirmation of molecular weight and, critically, provides the unmistakable isotopic signature of the halogen substituent.
-
¹H NMR Spectroscopy is the ultimate tool for differentiating regioisomers, such as the N1-methyl vs. N4-methyl analogs, a distinction impossible by MS alone.
-
FT-IR Spectroscopy provides rapid and robust confirmation of the core functional groups, validating the presence of the triazole ring and hydrazino moiety.
By integrating the data from these complementary methods, researchers can build a comprehensive and self-validating structural dossier for any novel triazole derivative, ensuring scientific integrity and accelerating the drug development process.
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Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry. [Link]
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Al-Azzawi, A. M. J., et al. (2023). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain Journal of Science. [Link]
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Venkatesh, V., et al. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. Trade Science Inc. [Link]
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Pylypenko, O. O., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]
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Al-Jibouri, M. N. A., et al. (2022). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. African Journals Online (AJOL). [Link]
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Burcă, I., et al. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][8][13][14]triazoles. MDPI. [Link]
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MDPI. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. [Link]
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ResearchGate. FT-IR spectrum of triazole hydrazones VA. [Link]
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Jasim, H. A., & Yasser, A. T. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. [Link]
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National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]
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SciELO. (2017). 1H-[1][8][13]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. Mass spectra of 1,2,3-triazoles. [Link]
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PubMed Central (PMC). (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link]
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Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
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PubMed. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. [Link]
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Journal of Materials Chemistry A. (2017). Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform. [Link]
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PubMed Central (PMC). (2024). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. [Link]
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PubMed. (2024). Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. [Link]
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Zaporizhzhia State Medical and Pharmaceutical University. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. [Link]
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The Strategic Advantage of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole in the Synthesis of Fused Heterocycles
In the landscape of modern synthetic chemistry, the quest for versatile and efficient building blocks is paramount for the rapid assembly of complex molecular architectures, particularly in the realm of medicinal chemistry and drug development. Among the myriad of heterocyclic scaffolds, fused[1][2][3]triazoles, such as the[1][2][3]triazolo[4,3-a]pyrimidine core, are of significant interest due to their prevalence in a wide range of biologically active compounds. This guide provides a comprehensive comparison of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole as a strategic precursor for the synthesis of these valuable heterocyclic systems, evaluating its performance against alternative synthetic routes and providing supporting experimental insights.
A Superior Building Block: Key Advantages
This compound (CAS No: 1243250-18-1)[4][5] emerges as a superior building block for the synthesis of fused 1,2,4-triazole systems due to a confluence of structural and reactivity attributes. The primary advantages of this reagent can be categorized as follows:
-
Direct and Regioselective Annulation: The presence of the hydrazino group provides a nucleophilic handle for direct cyclocondensation with 1,3-dicarbonyl compounds or their synthetic equivalents. The inherent asymmetry of the 1,2,4-triazole ring, with the methyl group at the N1 position, effectively blocks alternative reaction pathways and ensures a single, predictable regioisomer of the fused product. This circumvents the formation of isomeric mixtures that can complicate purification and reduce overall yields, a common issue with alternative synthetic strategies.
-
Versatility for Post-Synthetic Modification: The bromo substituent at the C3 position is a key strategic element. It serves as a versatile functional handle for a wide array of post-synthetic modifications via cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings.[6][7] This allows for the late-stage introduction of diverse chemical functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.
-
Avoidance of Harsh Reaction Conditions: The cyclocondensation reactions involving this compound typically proceed under mild acidic or neutral conditions, often with simple heating in a suitable solvent. This is in contrast to some alternative methods that may require strongly acidic or basic conditions, or the use of harsh dehydrating agents, which can be incompatible with sensitive functional groups.
Comparative Analysis: Performance Against Alternative Synthetic Routes
The synthesis of[1][2][3]triazolo[1,5-a]pyrimidines, a common target scaffold, provides an excellent platform for comparing the utility of this compound with alternative methods.
Route 1: The this compound Approach
This approach involves the direct cyclocondensation of the hydrazinotriazole with a suitable 1,3-dicarbonyl compound. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the fused triazolopyrimidine.
DOT Script for Route 1 Workflow
Caption: General workflow for the synthesis of[1][2][3]triazolo[4,3-a]pyrimidines.
Route 2: The 3-Amino-1,2,4-triazole Approach
A common alternative involves the reaction of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound.[1][8] This reaction can lead to the formation of an isomeric mixture of[1][2][3]triazolo[1,5-a]pyrimidines and[1][2][3]triazolo[4,3-a]pyrimidines, often requiring a subsequent Dimroth rearrangement under acidic conditions to obtain the desired isomer.[1]
Performance Comparison
| Feature | This compound | 3-Amino-1,2,4-triazole |
| Regioselectivity | High (single isomer) | Often leads to isomeric mixtures |
| Reaction Steps | Typically one-step cyclocondensation | Can be a two-step process including rearrangement |
| Post-Synthetic Modification | Bromo group allows for diverse cross-coupling reactions | Requires additional steps to introduce a functional handle |
| Yields | Generally good to excellent | Can be variable, especially after purification of isomers |
| Reaction Conditions | Mild acidic or neutral | May require harsher conditions for rearrangement |
Mechanistic Insights
The reaction between a hydrazino-triazole and a β-dicarbonyl compound is believed to proceed through a well-defined pathway. The initial step involves the nucleophilic attack of the terminal nitrogen of the hydrazino group onto one of the carbonyl carbons of the dicarbonyl compound, leading to the formation of a carbinolamine intermediate. This intermediate then dehydrates to form a hydrazone. Subsequent intramolecular nucleophilic attack of the triazole ring nitrogen onto the remaining carbonyl group, followed by another dehydration step, yields the final fused heterocyclic system.[2][9]
DOT Script for Reaction Mechanism
Caption: Plausible mechanism for the cyclocondensation reaction.
Experimental Protocols
The following protocols are representative examples for the synthesis of fused triazole systems and are adapted from procedures for analogous compounds.
Protocol 1: Synthesis of a 7-methyl-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine derivative from an aminotriazole[10]
-
A mixture of ethyl benzoylacetate (0.02 mol) and 3-amino-1,2,4-triazole (0.02 mol) is refluxed in 10 mL of acetic acid for 12 hours.
-
Upon cooling, a white solid precipitates.
-
The solid is collected by filtration and washed thoroughly with water and dichloromethane to remove excess acetic acid.
-
The product is dried in a vacuum desiccator to yield the 7-hydroxy-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidine.
Protocol 2: General Procedure for Oxidative Cyclization of Hydrazones to form Fused Triazoles[11]
-
To a solution of the appropriate hydrazone (5 mmol) in ethanol (125 mL), a solution of ferric chloride (2 M, 10 mL) is added.
-
The mixture is stirred at room temperature overnight, and the reaction progress is monitored by TLC.
-
The resulting precipitate is collected by filtration.
-
The solid is washed sequentially with water, ethanol, and petroleum ether.
-
The crude product is crystallized from dimethylformamide (DMF) to yield the pure fused triazolo compound.
Conclusion
This compound stands out as a highly advantageous building block for the synthesis of fused 1,2,4-triazole heterocycles. Its ability to undergo direct and regioselective cyclocondensation reactions, coupled with the strategic placement of a bromo substituent for subsequent functionalization, offers a streamlined and versatile approach to complex molecule synthesis. In comparison to alternative methods that may suffer from poor regioselectivity and require harsher reaction conditions, this reagent provides a more efficient and modular pathway to valuable heterocyclic scaffolds. For researchers, scientists, and drug development professionals, the adoption of this compound in their synthetic strategies can significantly accelerate the discovery and development of novel chemical entities.
References
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Di Sarno, V., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available at: [Link]
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Elguero, J., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]
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Guan, L.-P., et al. (2012). Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Molecules. Available at: [Link]
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Ben-Ammar, H., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Molecules. Available at: [Link]
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Gomma, S. M., et al. (2018). Synthesis and Biological Active of Some Substituted 1,2,4- Triazoles and Their Fused Ring Derivatives. ResearchGate. Available at: [Link]
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Shawky, E., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. Available at: [Link]
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Matsuzaki, H., et al. (2021). Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones. Chemical Communications. Available at: [Link]
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Speranza, L., et al. (2015). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Méndez-Arriaga, J. M., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules. Available at: [Link]
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Guan, L.-P., et al. (2012). Synthesis of Novel 7-Substituted-5-phenyl-[1][2][3]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. ResearchGate. Available at: [Link]
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A Comparative Guide to Microwave vs. Conventional Heating for Triazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of triazoles, a critical pharmacophore in a multitude of therapeutic agents, has been a focal point of medicinal chemistry for decades. The method of heating in these syntheses plays a pivotal role in determining reaction efficiency, yield, and purity. This guide provides an in-depth, objective comparison between microwave-assisted and conventional heating methods for triazole synthesis, supported by experimental data, to empower researchers in making informed decisions for their drug discovery and development endeavors.
The Fundamental Difference in Heating Mechanisms
Understanding the core principles of how each heating method transfers energy to a reaction mixture is crucial to appreciating their distinct impacts on triazole synthesis.
Conventional Heating: A Surface-Level Approach
Traditional heating methods, such as oil baths or heating mantles, rely on the principles of conduction and convection.[1] Heat is transferred from an external source through the walls of the reaction vessel to the solvent and then to the reactants.[2][3] This process is inherently slow and inefficient, often resulting in a significant temperature gradient within the reaction mixture, where the vessel walls are hotter than the bulk of the solution.[2][3] This can lead to localized overheating, decomposition of sensitive reagents, and the formation of byproducts.[4]
Microwave Heating: A Volumetric and Targeted Method
Microwave-assisted organic synthesis (MAOS) utilizes microwave radiation, a form of electromagnetic energy, to heat the reaction mixture.[5] Unlike conventional methods, microwaves pass through the vessel walls and directly interact with polar molecules and ions within the reaction medium.[6][7] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, generating heat.[2][8]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration, leading to collisions and the dissipation of kinetic energy as heat.[8][9]
This direct and volumetric heating leads to a rapid and uniform increase in temperature throughout the reaction mixture, minimizing temperature gradients and offering precise temperature control.[6][10]
Performance Comparison: The Experimental Evidence
The theoretical advantages of microwave heating translate into tangible and significant improvements in the synthesis of triazoles. A substantial body of research consistently demonstrates the superiority of microwave irradiation over conventional heating in terms of reaction time, yield, and overall efficiency.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Rationale for Difference |
| Reaction Time | Hours to days[11][12] | Minutes to seconds[10][11] | Rapid, uniform, and direct heating under microwave irradiation accelerates reaction rates significantly.[2][8] |
| Product Yield | Moderate to good | Good to excellent[12][13] | Uniform heating minimizes byproduct formation and decomposition of reactants, leading to higher conversion to the desired product.[6][8] |
| Energy Consumption | High | Low[8][14] | Microwaves heat only the reaction mixture, not the entire apparatus, resulting in greater energy efficiency.[3][10] |
| Selectivity | Variable | Often improved[15][16] | Precise temperature control and rapid heating can favor specific reaction pathways, leading to higher chemo-, regio-, and stereoselectivity.[15] |
| Process Control | Less precise | Highly reproducible[10] | "Instant on-instant off" nature of microwave heating allows for precise control over reaction parameters.[2] |
Quantitative Data from Triazole Syntheses:
Numerous studies have quantified the dramatic differences between the two heating methods for various triazole synthesis protocols.
-
For a series of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives, the conventional method required 290 minutes to achieve a 78% yield, while microwave irradiation completed the reaction in 10-25 minutes with a 97% yield.[17][18]
-
The synthesis of piperazine-azole-fluoroquinolone-based 1,2,4-triazole derivatives took 27 hours with conventional heating, whereas microwave synthesis yielded the product in just 30 minutes with a 96% yield.[17][18]
-
In the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles, the reaction time was reduced from over 4 hours with conventional heating to just 1 minute under microwave irradiation, achieving an 85% yield.[17][18]
-
A comparative study on the synthesis of Schiff base derivatives containing indole and triazole showed that microwave irradiation increased yields from 59–84% to 85–96% and reduced reaction times from 24–30 hours to a mere 4–8 minutes.[12]
-
For the synthesis of 1,2,3-triazoles via a click chemistry approach, microwave irradiation consistently resulted in higher yields in shorter times compared to conventional methods.[19][20]
Experimental Protocols: A Practical Guide
To illustrate the practical application of these heating methods, here are representative protocols for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of triazole synthesis.
Protocol 1: Conventional Heating for CuAAC Synthesis of a 1,4-Disubstituted 1,2,3-Triazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol) in a suitable solvent mixture (e.g., t-butanol/water, 1:1, 10 mL).
-
Catalyst Addition: To the stirred solution, add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol).
-
Heating: Immerse the flask in a preheated oil bath at 70-80°C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-24 hours.[21]
-
Workup: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted CuAAC Synthesis of a 1,4-Disubstituted 1,2,3-Triazole
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the terminal alkyne (1.0 mmol), the organic azide (1.0 mmol), sodium ascorbate (0.2 mmol), and copper(II) sulfate pentahydrate (0.1 mmol).
-
Solvent Addition: Add a suitable solvent mixture (e.g., DMF/water, 1:1, 5 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 85°C) for 5-15 minutes.[22] The reaction progress can often be monitored in real-time depending on the microwave system's capabilities.
-
Workup: After irradiation, cool the vial to room temperature. Dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Purification: Dry the organic extracts, concentrate, and purify the product by column chromatography.
Visualizing the Workflow and Mechanisms
Caption: A comparative workflow of conventional versus microwave-assisted triazole synthesis.
Caption: A diagram illustrating the different modes of heat transfer in conventional and microwave heating.
Conclusion: A Paradigm Shift in Triazole Synthesis
The evidence overwhelmingly supports the adoption of microwave-assisted synthesis as a superior alternative to conventional heating for the preparation of triazoles. The dramatic reduction in reaction times, coupled with increased yields and improved purity, makes MAOS an invaluable tool for accelerating drug discovery and development.[10][23] By enabling rapid optimization of reaction conditions and the swift generation of compound libraries, microwave synthesis empowers researchers to explore chemical space more efficiently and expedite the journey from hit identification to lead optimization.[10] Furthermore, the energy efficiency and potential for solvent-free reactions align with the principles of green chemistry, making microwave synthesis a more sustainable approach.[6][7] For any laboratory engaged in the synthesis of triazole-based compounds, the integration of microwave technology represents a significant step towards enhanced productivity and innovation.
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assessing the purity of synthesized 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole
An In-Depth Comparative Guide to Assessing the Purity of Synthesized 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole
Introduction: The Criticality of Purity in Heterocyclic Building Blocks
In the landscape of drug discovery and development, nitrogen-rich heterocyclic compounds are foundational scaffolds, with a significant percentage of FDA-approved pharmaceuticals incorporating these structures.[1][2] The compound this compound is a versatile synthetic intermediate, offering multiple reactive sites for the construction of more complex molecular architectures. Its purity is not a mere quality metric; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. An impure starting material can lead to unforeseen side reactions, compromised biological activity, and erroneous structure-activity relationship (SAR) data, ultimately wasting significant resources.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of orthogonal analytical techniques for robustly . We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the described protocols are self-validating and grounded in authoritative science.
Anticipating the Enemy: Potential Impurities in Synthesis
A robust purity assessment begins with understanding the potential impurities. The synthesis of 1,2,4-triazole derivatives can proceed through various routes, often involving cyclization reactions.[3][4] A plausible pathway to our target compound involves the reaction of a dibrominated precursor with hydrazine. This specific route informs the likely impurity profile.
The primary impurities to anticipate are:
-
Unreacted Starting Materials: Residual 3,5-dibromo-1-methyl-1H-1,2,4-triazole.
-
Over-reaction Products: 3,5-dihydrazino-1-methyl-1H-1,2,4-triazole, if excess hydrazine is used or reaction conditions are too harsh.
-
Isomers: Positional isomers that may form depending on the synthetic strategy.
-
Degradation Products: Such as de-brominated species that could arise from side reactions.
A Comparative Framework for Purity Analysis
No single analytical technique is sufficient to declare a compound "pure." A multi-pronged, orthogonal approach is required. The choice of methods depends on the information needed, from routine quality control to definitive structural confirmation.
| Technique | Principle | Information Provided | Pros | Cons |
| HPLC-UV | Differential partitioning between mobile and stationary phases. | Quantitative purity (% area), detection of non-volatile impurities. | High precision, robust, high throughput, excellent for quantitation. | Requires chromophore, peak identity requires reference standards. |
| GC-MS | Separation by boiling point/polarity, detection by mass-to-charge ratio. | Identification of volatile impurities, mass confirmation. | High sensitivity, excellent for identification of unknowns. | Compound must be volatile/thermally stable or require derivatization. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Unambiguous structure elucidation, identification of isomers, quantitation (qNMR). | Absolute structural information, no reference standard needed for identification. | Lower sensitivity, lower throughput, requires more sample. |
| Elemental Analysis | Combustion and measurement of C, H, N, S content. | Confirmation of elemental composition. | Fundamental check of bulk purity. | Insensitive to isomers or impurities with similar elemental ratios. |
Deep Dive: Methodologies and Data Interpretation
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitation
HPLC is the cornerstone of purity assessment for its precision and reliability in quantitation. For a polar, nitrogen-containing compound like our triazole, a reverse-phase method is the logical starting point.
Expertise & Causality: The hydrazine and triazole moieties contain basic nitrogens that can interact with residual acidic silanols on standard silica-based C18 columns, leading to poor peak shape (tailing). To counteract this, we employ a low-pH mobile phase with a buffer. The acidic conditions (e.g., using formic acid) protonate the basic sites on the analyte, minimizing silanol interactions and ensuring sharp, symmetrical peaks, which are essential for accurate integration and quantitation.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Dissolve 1 mg of the synthesized triazole in 1 mL of 50:50 Water:Acetonitrile.
Trustworthiness: This protocol is self-validating. The use of a gradient ensures that impurities with a wide range of polarities, from the highly polar di-hydrazino by-product to the less polar dibromo starting material, will be eluted and resolved. Monitoring at two wavelengths helps to ensure that no impurities that might co-elute but have different UV maxima are missed.
Gas Chromatography-Mass Spectrometry (GC-MS): High-Sensitivity Identification
GC-MS offers unparalleled sensitivity and specificity for identifying volatile impurities. However, the polarity and hydrogen-bonding capacity of the hydrazine group can make the target analyte challenging to analyze directly.
Expertise & Causality: The free -NHNH₂ group can cause peak tailing and poor thermal stability in a hot GC inlet. While direct injection might be possible, derivatization is often a more robust approach. Silylating the hydrazine group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens with non-polar TMS groups, increasing volatility and thermal stability, resulting in sharper peaks and more reliable data.[5]
-
Derivatization: To ~0.5 mg of the sample in a vial, add 100 µL of pyridine and 100 µL of BSTFA. Cap tightly and heat at 70 °C for 30 minutes.
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-500 m/z.
Data Interpretation: The mass spectrum is the key output. Look for the molecular ion of the derivatized analyte. Crucially, the presence of a bromine atom will produce a characteristic M/M+2 isotopic pattern with a ~1:1 ratio, providing a powerful confirmation of bromine-containing compounds. Fragmentation patterns can help distinguish isomers and identify by-products.
NMR Spectroscopy: The Gold Standard for Structure
While chromatography is excellent for quantitation, NMR spectroscopy provides definitive structural proof. It is the most powerful tool for identifying and characterizing unexpected impurities, especially isomers, without needing a reference standard.
Expertise & Causality: ¹H NMR will quickly confirm the presence of the N-methyl group (a singlet around 3.5-4.0 ppm) and protons on the hydrazine group (which may be broad and exchangeable). However, ¹³C NMR is critical for distinguishing positional isomers, as the carbon chemical shifts are highly sensitive to the electronic environment. For a definitive assignment of all atoms, 2D NMR experiments like HSQC (which correlates protons to the carbons they are attached to) and HMBC (which shows longer-range H-C correlations) are invaluable.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale for Solvent: DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that will dissolve the analyte and, importantly, its N-H protons will be visible and less prone to rapid exchange than in solvents like D₂O.
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
Standard ¹H spectrum.
-
Standard ¹³C spectrum (proton-decoupled).
-
(Optional but recommended for reference characterization): 2D HSQC and HMBC.
-
Trustworthiness: The purity can be estimated by comparing the integration of the analyte's signals to those of any impurity signals. For high-accuracy quantitation, quantitative NMR (qNMR) can be performed by adding a certified internal standard of known concentration and comparing the integrals of specific, well-resolved peaks.
Integrated Workflow for Complete Purity Validation
A truly robust assessment of purity relies on an orthogonal workflow where the weaknesses of one method are covered by the strengths of another.
This workflow ensures that a compound is not only quantitatively pure by a primary method like HPLC but that its identity is confirmed, its isomeric purity is verified, and its elemental composition is correct.
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A Comparative Guide to the Cytotoxicity of 1,2,4-Triazole-Based Compounds for Cancer Research
In the landscape of anticancer drug discovery, the 1,2,4-triazole scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging with various biological targets.[1][2] This guide offers a comparative analysis of the cytotoxic properties of different classes of 1,2,4-triazole-based compounds, providing researchers, scientists, and drug development professionals with objective performance data and field-proven insights into their therapeutic potential.
The 1,2,4-Triazole Core: A Versatile Pharmacophore
The unique physicochemical properties of the 1,2,4-triazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive pharmacophore in medicinal chemistry.[2] Its derivatives have been shown to exhibit a wide spectrum of biological activities, with a significant focus on their potential as anticancer agents.[3] This guide will delve into a comparative analysis of various classes of these compounds, including simple substituted derivatives, Schiff bases, their metal complexes, and fused heterocyclic systems incorporating the 1,2,4-triazole moiety.
Comparative Cytotoxicity: A Data-Driven Analysis
The cytotoxic efficacy of a compound is a critical determinant of its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) is a standard measure of this efficacy, representing the concentration of a drug that is required for 50% inhibition in vitro. The following tables provide a comparative summary of the reported IC50 values for different classes of 1,2,4-triazole derivatives against a panel of common cancer cell lines.
It is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell seeding density, drug incubation time, and the specific cytotoxicity assay employed. However, the data presented here offers a valuable overview of the relative potency of these compound classes.
Table 1: Cytotoxicity (IC50, µM) of 1,2,4-Triazole Schiff Bases and Their Metal Complexes
| Compound Type | Compound | MCF-7 (Breast) | HepG2 (Liver) | Reference |
| Schiff Base Ligand | H₂L¹ | >50 | >50 | [4][5] |
| H₂L² | >50 | >50 | [4][5] | |
| Co(II) Complex | [Co(L¹)(H₂O)₂] | 15.6 | 18.2 | [4][5] |
| [Co(L²)(H₂O)₂] | 14.8 | 17.5 | [4][5] | |
| Ni(II) Complex | [Ni(L¹)(H₂O)₂] | 18.4 | 20.1 | [4][5] |
| [Ni(L²)(H₂O)₂] | 17.9 | 19.8 | [4][5] | |
| Cu(II) Complex | [Cu(L¹)] | 12.5 | 15.3 | [4][5] |
| [Cu(L²)] | 11.8 | 14.6 | [4][5] | |
| Zn(II) Complex | [Zn(L¹)] | 10.2 | 12.7 | [4][5] |
| [Zn(L²)] | 9.8 | 11.9 | [4][5] |
This table clearly demonstrates that the metal complexes of 1,2,4-triazole Schiff bases exhibit significantly enhanced cytotoxic activity compared to the Schiff base ligands alone.[4][5] This increased potency is often attributed to the coordination of the metal ion, which can influence the overall geometry and electronic properties of the molecule, potentially leading to enhanced interaction with biological targets.
Table 2: Comparative Cytotoxicity (IC50, µM) of Diverse 1,2,4-Triazole Derivatives
| Compound Class | Compound Example | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | Reference | | --- | --- | --- | --- | --- | | Simple Derivative | Compound 7e (propane-1-one derivative) | 4.7 | 9.4 | - |[6] | | Schiff Base | 4-amino-1,2,4-triazole Schiff base derivative | - | 144.1 | - |[7] | | Fused Heterocycle | Thiazolo[3,2-b][1][3][8]-triazole 3b | GI50: 1.37 | - | - |[1][3] | | Metal Complex | Cu(II) Schiff base complex | 1.3 - 8.3 | - | - |[7] |
This table provides a broader comparison across different structural classes of 1,2,4-triazole compounds. Fused heterocyclic systems and metal complexes often exhibit superior cytotoxicity compared to simple derivatives and Schiff bases. The increased rigidity and extended aromatic systems of fused heterocycles can lead to enhanced binding with biological targets, while metal complexes can introduce novel mechanisms of action.
Mechanisms of Action: Unraveling the Pathways to Cell Death
The cytotoxic effects of 1,2,4-triazole-based compounds are mediated through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest. Understanding these mechanisms is paramount for the rational design of more potent and selective anticancer agents.
Induction of Apoptosis via the p53 Pathway
The tumor suppressor protein p53 plays a central role in regulating cell fate in response to cellular stress. Many 1,2,4-triazole derivatives have been shown to induce apoptosis by activating the p53 pathway. A key mechanism involves the inhibition of the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By disrupting this interaction, certain 1,2,4-triazole compounds can stabilize and activate p53, leading to the transcription of pro-apoptotic genes.[1][6][9]
Caption: p53-mediated apoptosis induced by 1,2,4-triazole compounds.
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades that promote cell proliferation, survival, and migration. Overexpression or mutations of EGFR are common in many cancers. Several 1,2,4-triazole derivatives have been identified as potent inhibitors of EGFR.[8][10][11] By blocking the ATP-binding site of the EGFR kinase domain, these compounds can abrogate downstream signaling through pathways such as the PI3K/Akt and MAPK/ERK pathways.
Caption: Inhibition of the EGFR signaling pathway by 1,2,4-triazole compounds.
Induction of G2/M Cell Cycle Arrest
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell death. Several 1,2,4-triazole derivatives have been shown to induce cell cycle arrest at the G2/M checkpoint.[12][13] This is often achieved by modulating the activity of key regulatory proteins, such as cyclin-dependent kinases (CDKs) and their associated cyclins, which are essential for the transition from the G2 phase to mitosis.
Caption: G2/M cell cycle arrest induced by 1,2,4-triazole compounds.
Experimental Protocols: A Guide to Cytotoxicity Assessment
To ensure the scientific integrity and reproducibility of cytotoxicity studies, standardized and well-validated experimental protocols are essential. The following are detailed, step-by-step methodologies for two commonly used cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Drying: Allow the plates to air dry completely.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Caption: Workflow for the SRB cytotoxicity assay.
Conclusion and Future Perspectives
The diverse cytotoxic profiles and multifaceted mechanisms of action of 1,2,4-triazole-based compounds underscore their significant potential in the development of novel anticancer therapeutics. This guide provides a comparative framework for understanding the structure-activity relationships and cellular effects of these promising molecules. Future research should focus on the development of more selective and potent derivatives, as well as on comprehensive in vivo studies to validate their therapeutic efficacy and safety profiles. The continued exploration of the 1,2,4-triazole scaffold holds great promise for the future of cancer therapy.
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Youssif, B. G. M., et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2309732. [Link]
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A Comparative Guide to Catalysts for Triazole Synthesis: Performance, Protocols, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and materials science. Its formation through the azide-alkyne cycloaddition (AAC) reaction, a prime example of "click chemistry," offers a robust and versatile method for linking molecular building blocks.[1] The choice of catalyst for this transformation is critical, dictating not only the regioselectivity of the resulting triazole but also the reaction's efficiency, substrate scope, and overall cost-effectiveness. This guide provides a comprehensive comparative analysis of the most prominent catalytic systems for 1,2,3-triazole synthesis, with a focus on copper, ruthenium, nickel, and iridium catalysts.
The Azide-Alkyne Cycloaddition: A Tale of Two Regioisomers
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can yield two regioisomeric products: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole. While the uncatalyzed thermal reaction often produces a mixture of both isomers and requires harsh conditions, metal catalysis provides a pathway to high regioselectivity under mild conditions.[2]
Figure 1: Regioisomers of 1,2,3-Triazole Synthesis
Caption: The azide-alkyne cycloaddition can yield either a 1,4- or a 1,5-disubstituted triazole, depending on the catalyst used.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Chemistry Archetype
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction, renowned for its efficiency, reliability, and exclusive formation of the 1,4-disubstituted triazole isomer.[2]
Mechanism of CuAAC
The catalytic cycle of CuAAC is believed to involve the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner. The reaction is significantly accelerated by the copper catalyst, with rate enhancements of up to 10⁷-fold compared to the uncatalyzed reaction.[3]
Figure 2: Catalytic Cycle of CuAAC
Caption: Proposed catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Performance and Practical Considerations
CuAAC reactions are typically fast, high-yielding, and can be performed in a variety of solvents, including water.[3] The catalyst is often generated in situ from a copper(II) salt, such as CuSO₄, and a reducing agent like sodium ascorbate.[4]
Table 1: Performance Metrics for Representative Copper Catalysts
| Catalyst System | TON | TOF (h⁻¹) | Typical Conditions | Reference |
| CuSO₄/Sodium Ascorbate | Up to 91,500 | Up to 14,800 | Water, Room Temp. | [5] |
| [Cu(NHC)X] complexes | Up to 20,000 | ~5,000 | Neat, Elevated Temp. | [6] |
| Electrolytic Copper | High (not specified) | Fast (minutes) | Aqueous, 85 °C | [7] |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.
A significant advantage of CuAAC is the relatively low cost and high abundance of copper. However, a major drawback is the potential for copper contamination in the final product, which can be a concern for biological applications due to copper's cytotoxicity.[8]
Experimental Protocol: A Typical CuAAC Reaction
This protocol describes a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole using a copper(II) sulfate/sodium ascorbate catalytic system.[4]
Materials:
-
Azide (1.0 equiv)
-
Terminal Alkyne (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., 1:1 mixture of water and t-butanol)
Procedure:
-
In a round-bottom flask, dissolve the azide and alkyne in the chosen solvent.
-
Add the sodium ascorbate to the reaction mixture, followed by the copper(II) sulfate.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Access to the 1,5-Isomer
The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary approach to CuAAC, yielding the 1,5-disubstituted 1,2,3-triazole regioisomer with high selectivity.[2] A key advantage of RuAAC is its ability to catalyze the cycloaddition of both terminal and internal alkynes, expanding the synthetic possibilities.[2]
Mechanism of RuAAC
The proposed mechanism for RuAAC involves the formation of a ruthenium-acetylide intermediate, which then undergoes oxidative coupling with the azide to form a six-membered ruthenacycle. Reductive elimination from this intermediate then furnishes the 1,5-disubstituted triazole product.[9]
Figure 3: Catalytic Cycle of RuAAC
Caption: Proposed catalytic cycle for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Performance and Practical Considerations
RuAAC reactions are typically carried out in organic solvents at temperatures ranging from room temperature to elevated temperatures. Common catalysts include pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes.[2]
Table 2: Performance Metrics for Representative Ruthenium Catalysts
| Catalyst System | Substrate Scope | Typical Yields | Typical Conditions | Reference |
| [CpRuCl(COD)] | Terminal & Internal Alkynes | Good to Excellent | Toluene, 60-80 °C | [2] |
| [CpRuCl(PPh₃)₂] | Terminal & Internal Alkynes | Good to Excellent | Toluene, 60-80 °C | [2] |
While highly effective, ruthenium catalysts are generally more expensive and less abundant than their copper counterparts.
Experimental Protocol: A Typical RuAAC Reaction
This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole using a [Cp*RuCl(COD)] catalyst.
Materials:
-
Azide (1.0 equiv)
-
Alkyne (1.1 equiv)
-
[Cp*RuCl(COD)] (1-5 mol%)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the [Cp*RuCl(COD)] catalyst in the anhydrous solvent.
-
Add the azide and the alkyne to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Emerging Catalysts: Nickel and Iridium
While copper and ruthenium dominate the landscape of azide-alkyne cycloadditions, other transition metals have emerged as viable catalysts, offering unique reactivity and selectivity.
Nickel-Catalyzed Azide-Alkyne Cycloaddition (NiAAC)
Nickel catalysts have been shown to promote the azide-alkyne cycloaddition to selectively form 1,5-disubstituted triazoles, similar to ruthenium.[10] The proposed mechanism involves the formation of a nickellacyclopropene intermediate.[6] Nickel catalysis can often be performed under mild conditions, including in air and water.[11]
Iridium-Catalyzed Azide-Alkyne Cycloaddition (IrAAC)
Iridium catalysts have demonstrated high efficiency and regioselectivity in the cycloaddition of azides with internal alkynes, a reaction that can be challenging for other catalytic systems.[7] The mechanism is thought to proceed through an iridacycle intermediate.[11][12] Iridium-catalyzed reactions can often be performed under mild conditions and are compatible with a broad range of solvents.[7]
Comparative Analysis: Choosing the Right Catalyst
The selection of a catalyst for triazole synthesis depends on a variety of factors, including the desired regioisomer, the nature of the substrates, cost considerations, and the desired reaction conditions.
Table 3: Head-to-Head Comparison of Catalytic Systems for 1,2,3-Triazole Synthesis
| Feature | Copper (CuAAC) | Ruthenium (RuAAC) | Nickel (NiAAC) | Iridium (IrAAC) |
| Regioselectivity | 1,4-disubstituted | 1,5-disubstituted | 1,5-disubstituted | Varies with substrate |
| Alkyne Substrate | Terminal only | Terminal & Internal | Terminal & Internal | Primarily Internal |
| Typical Conditions | Mild, often aqueous | Mild to elevated temp., organic solvents | Mild, air and water tolerant | Mild, broad solvent compatibility |
| Catalyst Cost | Low | High | Moderate | High |
| Key Advantages | High efficiency, low cost, "click" reliability | Broad substrate scope (internal alkynes) | Mild conditions, air/water tolerance | High efficiency for internal alkynes |
| Key Disadvantages | Limited to terminal alkynes, potential toxicity | Higher cost | Less established than Cu/Ru | High cost, less established |
Homogeneous vs. Heterogeneous Catalysis
For all the metals discussed, both homogeneous and heterogeneous catalytic systems have been developed. Homogeneous catalysts, which are soluble in the reaction medium, generally offer higher activity and selectivity.[13] However, they can be difficult to separate from the product, leading to potential contamination.[13]
Heterogeneous catalysts, which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are easily separated and recycled, which can be advantageous for large-scale synthesis and for minimizing metal contamination in the final product.[13][14]
Figure 4: Workflow for Catalyst Selection in Triazole Synthesis
Caption: A decision-making workflow for selecting the appropriate catalyst for triazole synthesis based on key reaction parameters.
Conclusion
The catalyzed azide-alkyne cycloaddition reaction is a powerful and versatile tool for the synthesis of 1,2,3-triazoles. Copper-catalyzed "click" chemistry remains the go-to method for the efficient and regioselective synthesis of 1,4-disubstituted triazoles from terminal alkynes. For access to the complementary 1,5-regioisomer and for reactions involving internal alkynes, ruthenium catalysts are the established choice. Emerging catalytic systems based on nickel and iridium offer promising alternatives, particularly for specific substrate classes and reaction conditions. The choice of catalyst should be guided by a careful consideration of the desired product, substrate scope, cost, and the specific requirements of the application, particularly in the context of drug development where purity and low metal contamination are paramount.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole
Section 1: Hazard Identification and Risk Assessment
The primary determinant for proper disposal is a thorough understanding of the compound's potential hazards. The structure of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole suggests it should be handled as a hazardous substance due to the combined risks associated with its functional groups.
-
Hydrazine Moiety: Hydrazine and its derivatives are recognized for their significant health risks.[4] They are often toxic, potential carcinogens, and can cause severe skin and eye irritation.[5][6] Hydrazines are also reactive and can be incompatible with strong oxidizing agents.[4]
-
Brominated Heterocycle: The presence of bromine classifies this compound as a halogenated organic.[7] Halogenated waste streams must be segregated from non-halogenated ones to ensure proper final disposal, which often involves high-temperature incineration to prevent the formation of toxic byproducts like furans and dioxins.[8][9]
-
Triazole Core: The 1,2,4-triazole ring system is common in biologically active compounds. While some triazoles are relatively benign, others can be toxic and environmentally persistent.[10] The decomposition of nitrogen-rich heterocycles can also produce toxic fumes, such as nitrogen oxides, upon heating.[10]
Based on analogous compounds, a presumptive hazard profile is summarized below.
| Hazard Class | GHS Category (Presumptive) | Rationale and Key Considerations |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Hydrazine derivatives are often harmful if swallowed, in contact with skin, or inhaled.[5][6][11] |
| Skin Corrosion/Irritation | Category 2 | Expected irritant based on similar halogenated and hydrazine compounds.[12][13] |
| Serious Eye Damage/Irritation | Category 2 | Likely to cause serious eye irritation.[12][13] |
| Carcinogenicity/Mutagenicity | Suspected | Many hydrazine derivatives are suspected carcinogens.[5][6] Handle with high caution. |
| Hazardous to the Aquatic Environment | Acute and/or Chronic | Many heterocyclic and halogenated compounds are toxic to aquatic life. Do not discharge to the environment.[10] |
Section 2: Mandatory Safety Protocols: PPE and Engineering Controls
Given the presumptive hazards, all handling and disposal preparation must be conducted with appropriate protective measures.
-
Engineering Controls: All work, including weighing, transferring, and preparing for disposal, must be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[14]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles with side shields are mandatory. A face shield should be worn if there is a risk of splashing.[6]
-
Hand Protection: Use chemical-resistant gloves (e.g., Nitrile rubber, ensuring sufficient thickness and checking for breakthrough times). Discard gloves immediately if contamination occurs.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure closed-toe shoes and long pants are worn.[14]
-
Section 3: Emergency Procedure: Spill Management
Accidental spills must be treated as a hazardous waste event.
-
Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or you feel unwell, evacuate the area and contact your institution's EHS emergency line.
-
Contain: For small, manageable spills, prevent further spread using a chemical spill kit absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralize (with caution): While some hydrazine spills can be neutralized with a dilute solution of an oxidizing agent like calcium hypochlorite, this is NOT recommended without specific EHS guidance, as the reaction can be vigorous.[6][15] The primary goal is safe collection.
-
Collect & Clean: Carefully sweep the absorbed material into a designated, sealable hazardous waste container.[11] Clean the spill area with a suitable solvent (e.g., as recommended by your EHS office), and collect the cleaning materials as hazardous waste.
-
Dispose: Label the spill cleanup waste container and dispose of it according to the main protocol in Section 4.
Section 4: Step-by-Step Disposal Protocol
This protocol ensures the safe and compliant disposal of this compound and its associated waste.
Workflow for Disposal of this compound
Caption: Decision workflow for the compliant disposal of this compound.
Step 1: Waste Characterization and Segregation
-
This compound must be disposed of as hazardous chemical waste.[16]
-
Crucially, it must be collected in a waste stream designated for halogenated organic compounds .[17][18] Do not mix with non-halogenated solvent waste.[16][17]
-
Due to the reactive nature of the hydrazine group, do not mix this waste with strong acids or oxidizing agents.[4][19]
Step 2: Containerization
-
Select an Appropriate Container: Use a sturdy, leak-proof container that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers with a secure, threaded cap are appropriate.[20] The original product container is often a suitable choice.[16]
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[20][21] This prevents the release of vapors and potential spills.
Step 3: Labeling
-
Label Immediately: Affix a completed EHS-approved "Hazardous Waste" label to the container before adding any waste.[19][21]
-
Provide Complete Information: The label must include:
-
The words "Hazardous Waste".[21]
-
The full, unabbreviated chemical name: "this compound".
-
An accurate list of all constituents and their percentages if it is a solution.
-
The relevant hazard characteristics (e.g., Toxic, Irritant, Halogenated).
-
Your name, lab location, and the date the waste was first added.
-
Step 4: Accumulation and Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[19]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[20]
-
Store away from incompatible materials, heat sources, and drains.[10][20]
Step 5: Requesting Disposal
-
Once the container is full (no more than 90% capacity) or you are finished generating this waste stream, arrange for its disposal.[18]
-
Follow your institution's specific procedure to request a waste pickup from the EHS department or contracted hazardous waste handler.[21] Do not transport hazardous waste yourself.[22]
Section 5: Decontamination of Empty Containers
An "empty" container that held this compound is not regular trash and must be decontaminated.
-
Triple Rinse Procedure: For containers that held what may be classified as an acutely hazardous waste (a prudent assumption for this compound), a triple rinse is required.[20][22]
-
Collect Rinseate: The first rinse must be collected and disposed of as hazardous waste.[20] For highly toxic chemicals, the first three rinses must be collected.[20] Use a small amount of a suitable solvent (e.g., methanol, acetonitrile) for the rinse.
-
Deface Label: Completely remove, deface, or obliterate the original chemical label on the now-decontaminated container.[20]
-
Final Disposal: Once rinsed and air-dried with the cap off, the container can typically be disposed of as regular solid waste (e.g., in a designated glass disposal box).[20] Confirm this final step with your EHS office.
References
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Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole
Executive Summary: A Proactive Stance on Safety
Inferred Hazard Profile and Risk Assessment
The chemical structure of 3-bromo-5-hydrazino-1-methyl-1H-1,2,4-triazole necessitates a cautious approach. The risk profile is extrapolated from data on analogous compounds.
-
Hydrazine Moiety (-NHNH₂): Hydrazines as a class are known for their systemic toxicity. They can be potent neurotoxins, hepatotoxins (damaging to the liver), and may affect the hematological system.[1] The U.S. Department of Health and Human Services has determined that hydrazine and some of its derivatives may reasonably be anticipated to be carcinogens. Inhalation and dermal absorption are significant routes of exposure.[1][2]
-
Brominated Heterocycle: Halogenated organic compounds are frequently toxic and require specific handling and disposal procedures to prevent environmental release.[3][4] They can cause skin, eye, and respiratory tract irritation.[4][5]
-
1,2,4-Triazole Ring: While the toxicity of the triazole ring itself can vary, many derivatives are biologically active and can be irritants.[6][7] The high nitrogen content of the triazole and hydrazine groups also suggests that the compound's thermal stability should be carefully considered, as related structures can be energetic materials.[8]
| Hazard Category | Inferred Risk Based on Structural Analogs | Primary Routes of Exposure |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin.[5] | Inhalation, Dermal, Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation.[5][9] | Dermal |
| Eye Damage/Irritation | Causes serious eye irritation.[5][7][9] | Ocular |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[5][9] | Inhalation |
| Carcinogenicity | Suspected carcinogen due to the hydrazine moiety.[1] | All routes |
| Organ Toxicity | Potential for liver and central nervous system damage.[1] | All routes |
| Environmental Hazard | Halogenated organics can be persistent; avoid release to the environment.[10] | Improper Disposal |
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory. Engineering controls (i.e., a chemical fume hood) are the first line of defense and must be used for all manipulations.
Primary Barrier: Gloves
Due to the risk of dermal absorption associated with hydrazines, robust glove selection is critical.
-
Glove Type: Nitrile gloves are the minimum requirement.
-
Protocol: Double-gloving is mandatory. This provides a critical safety buffer. If the outer glove is contaminated, it can be removed without exposing the skin.
-
Justification: The inner glove remains uncontaminated, allowing you to safely exit the work area or handle clean equipment before replacing the outer glove. Always inspect gloves for tears or pinholes before use.[9][11] Contaminated gloves must be disposed of immediately as hazardous waste.[12]
Body and Respiratory Protection
-
Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required to protect against splashes and dust.
-
Eye Protection: ANSI Z87.1-rated safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing (e.g., transfers of solutions), switch to tight-fitting chemical splash goggles.[5][11]
-
Respiratory Protection: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3][10] If engineering controls are not available or are insufficient to control exposure, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates would be required, subject to a full institutional respiratory protection program.[13][14]
PPE Selection Workflow
Caption: PPE selection workflow based on the physical form of the chemical.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is non-negotiable.
Preparation and Weighing
-
Fume Hood: Confirm that the chemical fume hood has a valid certification and is functioning correctly.
-
Decontamination: Ensure the work surface inside the hood is clean. Place a disposable absorbent bench liner on the work surface.
-
PPE: Don all required PPE (lab coat, double nitrile gloves, safety glasses/goggles) before handling the primary container.
-
Weighing: When weighing the solid, use a tared weigh boat within the fume hood. Avoid creating dust. If dust is generated, gently wipe the area with a damp paper towel and dispose of it as solid hazardous waste.
-
Container Sealing: After dispensing, securely seal the primary container. Decontaminate the exterior of the container with a damp wipe before returning it to storage.
Solution Preparation and Transfers
-
Glassware: Use clean, dry glassware. Ensure it is free of cracks or defects.
-
Solvent Addition: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, allow it to cool before sealing the vessel.
-
Transfers: Use a pipette or cannula for liquid transfers. Avoid pouring directly from a beaker when possible to minimize splash risk.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][7]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][7]
-
Spill: Evacuate the immediate area.[15] For a small spill contained within the fume hood, use an inert absorbent material (e.g., vermiculite or sand) to contain the spill.[15] Do not use combustible materials like paper towels for the initial absorption.[15] Collect the absorbed material into a designated hazardous waste container and decontaminate the area. Report all spills to your institution's Environmental Health & Safety (EHS) department.[15]
Disposal Plan: A Cradle-to-Grave Responsibility
All waste generated from handling this compound is considered hazardous. Improper disposal can lead to environmental contamination and regulatory violations.
-
Waste Segregation: This is the most critical step. Due to the bromine atom, all waste must be segregated into a "Halogenated Organic Waste" stream.[3][4] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[10]
-
Solid Waste: Contaminated gloves, weigh boats, absorbent pads, and any excess solid chemical should be placed in a clearly labeled, sealed hazardous waste container. The label must read "Halogenated Organic Hazardous Waste" and list the chemical name.[4]
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, sealed container labeled "Halogenated Organic Liquid Waste."[4] The container must be kept closed when not in use.[10]
-
Sharps Waste: Contaminated needles or sharp-edged tools must be disposed of in a designated sharps container.
Waste Disposal Workflow
Caption: Waste segregation and disposal workflow for all generated materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
